Androsterone sulfate
Description
5alpha-Androstane-3alpha-ol-17-one sulfate, also known as 3alpha-hydroxy-5alpha-androstan-17-one 3-sulfate or 5α-androstane-3α-ol-17-one sulfuric acid, belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. 5alpha-Androstane-3alpha-ol-17-one sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. 5alpha-Androstane-3alpha-ol-17-one sulfate has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 5alpha-androstane-3alpha-ol-17-one sulfate is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. In humans, 5alpha-androstane-3alpha-ol-17-one sulfate is involved in the androgen and estrogen metabolism pathway.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2479-86-9 |
|---|---|
Molecular Formula |
C19H30O5S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
ZMITXKRGXGRMKS-HLUDHZFRSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |
Other CAS No. |
2479-86-9 |
physical_description |
Solid |
Synonyms |
androsterone sulfate androsterone sulfate, (3alpha,5beta)-isomer androsterone sulfate, (3beta,5alpha)-isomer androsterone sulfate, (3beta,5beta)-isomer androsterone sulfate, sodium salt androsterone sulfate, sodium salt, (3alpha,5beta)-isomer androsterone sulfate, sodium salt, (3beta,5alpha)-isomer epiandrosterone sulfate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Function of Androsterone Sulfate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone (B159326) sulfate (B86663) (Andros-S), an endogenous 3α-sulfated neurosteroid, has long been categorized primarily as an inactive urinary metabolite of androgens. However, emerging research has illuminated its distinct biological activities, particularly within the central nervous system. As the most abundant 5α-reduced androgen metabolite in serum, Andros-S serves as a significant component of the circulating steroid pool.[1][2] This document provides a comprehensive technical overview of the synthesis, metabolism, and multifaceted biological functions of Androsterone sulfate. It details its role as a neurosteroid, its involvement in androgenic signaling, its clinical significance in various pathologies, and the analytical methodologies employed for its quantification. This guide is intended to serve as a foundational resource for professionals engaged in endocrinology, neuropharmacology, and steroid-related drug development.
Synthesis and Metabolism of this compound
This compound is a key intermediate and metabolite in the complex network of human steroidogenesis. It is primarily derived from the metabolism of testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA).
Synthesis: The formation of this compound involves two principal enzymatic steps following the synthesis of its precursor, androsterone:
-
5α-Reduction: Testosterone is converted to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT is then metabolized to androsterone. Alternatively, androstenedione (B190577) can be converted to androsterone.
-
Sulfation: Androsterone is subsequently sulfated at the 3α-hydroxyl group to form this compound. This reaction is catalyzed by sulfotransferase enzymes, particularly SULT2A1, which transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Metabolism: The sulfated form, Andros-S, is not a terminal metabolite. It can be hydrolyzed back to its unconjugated, biologically active form, androsterone, by the enzyme steroid sulfatase (STS).[2] This reversible sulfation mechanism suggests that this compound may function as a circulating reservoir that can be locally reactivated in target tissues.
Caption: Metabolic pathway of this compound synthesis.
Core Biological Functions
While traditionally considered a mere excretory product, this compound possesses intrinsic biological activities and contributes to the broader androgenic environment.
Neurosteroid Activity
This compound is classified as a neurosteroid, capable of crossing the blood-brain barrier and modulating neuronal excitability. Its primary neuropharmacological action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3]
-
Mechanism of Action: By binding to a site distinct from the GABA binding site, this compound enhances the receptor's response to GABA. This potentiation of the inhibitory GABAergic system leads to a decrease in neuronal firing. This mechanism contributes to its potential anticonvulsant effects.[3] While its precursor, DHEAS, acts as an antagonist, Androsterone itself is a positive modulator.[4][5]
Caption: Positive allosteric modulation of the GABA-A receptor.
Androgenic and Metabolic Functions
This compound is a weak androgen. Its primary contribution to androgenicity is through its role as a metabolite and potential precursor to more potent androgens.
-
Marker of 5α-Reductase Activity: As a downstream product of DHT, serum levels of this compound can reflect the activity of the 5α-reductase enzyme, which is crucial for the conversion of testosterone to the more potent DHT.[1]
-
Intracrine Signaling: The conversion of this compound back to androsterone in peripheral tissues by steroid sulfatase (STS) contributes to the local, or intracrine, androgen environment. This is particularly relevant in tissues like the prostate.
Putative Pheromonal Effects
Some sources suggest that this compound may function as a human pheromone, although this is not as rigorously established as its neurosteroid functions. Purported effects include mood elevation and enhanced sociability, creating a "warm" or "fun" social perception.[6][7] These effects are thought to contribute to subconscious social signaling.
Clinical Significance and Disease Association
Alterations in this compound metabolism and levels are associated with several pathological conditions.
-
Prostate Cancer: In the context of castration-resistant prostate cancer (CRPC), the enzyme steroid sulfatase (STS) is often overexpressed.[8] STS can convert circulating adrenal precursors like DHEA sulfate (DHEAS) and, by extension, this compound, into active androgens within the tumor microenvironment.[8][9] This intracrine synthesis can fuel cancer cell proliferation despite systemic androgen deprivation therapy.[8][9] Consequently, STS is being investigated as a therapeutic target in advanced prostate cancer.
-
Hirsutism and PCOS: this compound is the most abundant 5α-reduced androgen metabolite in serum.[1][2] Studies have investigated its utility as a biomarker for hyperandrogenism in conditions like Polycystic Ovary Syndrome (PCOS) and idiopathic hirsutism. However, its serum levels are not consistently elevated in hirsute women compared to normal controls, unlike other androgen metabolites.[1][2] Its concentration correlates strongly with DHEAS, indicating a primary adrenal origin in these patients.[1] Therefore, it is not recommended as a standalone marker for hirsutism.[1]
Quantitative Data
Serum concentrations of this compound can vary based on age, sex, and physiological condition. The following table summarizes representative data from clinical studies.
| Population | Mean Serum this compound Concentration (μmol/L) | Equivalent (ng/mL) | Reference |
| Normal Women | 3.0 ± 0.5 | ~1111.5 ± 185.3 | [1][2] |
| Hirsute Women (Total) | 3.0 ± 0.4 | ~1111.5 ± 148.2 | [1][2] |
| Polycystic Ovary Syndrome (PCOS) | 3.2 ± 0.4 | ~1185.6 ± 148.2 | [1][2] |
| Idiopathic Hirsutism | 3.5 ± 0.5 | ~1296.8 ± 185.3 | [1][2] |
| Obese Women | 1.7 ± 0.3 | ~629.9 ± 111.2 | [1][2] |
Conversion Note: Molar mass of this compound is 370.5 g/mol . 1 μmol/L = 370.5 ng/mL.
Experimental Protocols for Quantification
Accurate quantification of this compound is critical for research and clinical diagnostics. The two primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity and sensitivity.
Detailed Methodology:
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a solvent like acetonitrile (B52724) to precipitate proteins.
-
Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge (e.g., C18) to remove interfering substances like phospholipids.
-
Elution and Reconstitution: The steroid fraction is eluted with a solvent (e.g., methanol) and dried under nitrogen. The residue is reconstituted in a solution compatible with the mobile phase.
-
-
Chromatographic Separation:
-
The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A reverse-phase column (e.g., C18) is typically used to separate this compound from other structurally similar steroids based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is ionized, usually via electrospray ionization (ESI).
-
A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard are monitored for highly selective quantification.
-
Caption: General experimental workflow for LC-MS/MS analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay technique used for steroid quantification, though it can be susceptible to cross-reactivity with other steroids.
Detailed Methodology (Competitive ELISA):
-
Plate Coating: A microtiter plate is pre-coated with a capture antibody.
-
Competitive Binding: Standards or samples containing this compound are added to the wells, along with a fixed amount of enzyme-conjugated this compound (e.g., HRP-conjugate). The free Andros-S in the sample competes with the enzyme-conjugated Andros-S for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound components.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme (HRP) to produce a color.
-
Signal Detection: The reaction is stopped, and the absorbance is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: A standard curve is generated to determine the concentration in the unknown samples.
Conclusion
This compound is a biologically significant steroid that transcends its traditional role as a simple metabolite. Its function as a neurosteroid modulator of the GABA-A receptor highlights its importance in regulating neuronal excitability. Furthermore, its position within the androgen metabolic pathway, particularly its relationship with 5α-reductase and steroid sulfatase, implicates it in the pathophysiology of conditions like prostate cancer. While its utility as a direct biomarker for hyperandrogenism is limited, its measurement provides valuable insights into adrenal androgen production and metabolism. Continued research into the nuanced roles of this compound is essential for advancing our understanding of neuroendocrinology and developing novel therapeutic strategies for steroid-driven diseases.
References
- 1. This compound: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurosteroid dehydroepithis compound is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor binding and electrophysiological effects of dehydroepithis compound, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The art of prostate cancer cells in getting their testosterone dose | Fred Hutchinson Cancer Center [fredhutch.org]
Section 1: Core Steroidogenic Pathways to Androgen Precursors
An In-depth Technical Guide on the Endogenous Synthesis Pathways of Androsterone (B159326) Sulfate (B86663)
Introduction
Androsterone sulfate (Andros-S) is a significant C19 steroid and the most abundant 5α-reduced androgen metabolite found in circulation.[1] It is considered a terminal, inactive metabolite, rendered water-soluble for transport and excretion.[2][3] The synthesis of Andros-S is a multi-step process involving several key enzymes and pathways, originating from cholesterol. It is primarily of adrenal origin.[1] Understanding these endogenous pathways is critical for researchers in endocrinology, drug development professionals targeting steroidogenic enzymes, and scientists studying androgen metabolism in various physiological and pathological states.
This technical guide provides a detailed overview of the core synthesis pathways leading to this compound, presents quantitative data in a structured format, outlines relevant experimental protocols, and uses visualizations to illustrate the complex biochemical processes.
The journey to this compound begins with the foundational steroidogenesis pathway that converts cholesterol into key androgen precursors. This process primarily occurs in the adrenal glands and gonads.[4][5]
-
Cholesterol to Pregnenolone: The initial and rate-limiting step in all steroid hormone synthesis is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), located in the mitochondria.[6]
-
Formation of DHEA: Pregnenolone is then hydroxylated at the 17α position by CYP17A1. The same enzyme, exhibiting 17,20-lyase activity, subsequently cleaves the side chain to produce dehydroepiandrosterone (B1670201) (DHEA).[4][6][7] DHEA is a crucial precursor for most androgens and estrogens.[7]
-
Conversion to Androstenedione (B190577): DHEA is converted to androstenedione (A4) in a reaction catalyzed by 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase type 2 (HSD3B2).[4][6] Androstenedione is a pivotal branch-point steroid, leading to the formation of testosterone (B1683101) or, alternatively, downstream 5α-reduced metabolites like androsterone.
Section 2: Formation of Androsterone via 5α-Reduction
Androsterone is formed from androstenedione through the action of two key enzyme types. An alternative "backdoor" pathway also exists, which bypasses conventional androgens to produce androsterone.[4]
-
Canonical Pathway: The primary route involves the 5α-reduction of androstenedione to 5α-androstanedione, a reaction catalyzed by 5α-reductase enzymes (SRD5A1 and SRD5A2). Subsequently, 5α-androstanedione is converted to androsterone by a 3α-hydroxysteroid dehydrogenase (e.g., AKR1C4).[4]
-
Backdoor Pathway: In this alternative route, intermediates are 5α- and 3α-reduced before the C17-20 lyase cleavage, ultimately leading to the formation of androsterone, bypassing DHEA and androstenedione as direct precursors.[4][6] This pathway is particularly relevant in certain developmental stages.
Section 3: The Terminal Step: Sulfation of Androsterone
The final step in the endogenous synthesis of this compound is the conjugation of a sulfate group to the androsterone molecule. This process, known as sulfation or sulfoconjugation, is critical for inactivating the steroid and increasing its water solubility.[2][8]
-
Enzyme: The primary enzyme responsible for this reaction is the cytosolic sulfotransferase SULT2A1.[6][9][10] While SULT2A1 is well-known for its high activity towards DHEA, it also efficiently sulfates androsterone.[9][10]
-
Sulfate Donor: The sulfation reaction requires an activated sulfate donor molecule, 3′-phosphoadenosine-5′-phosphosulfate (PAPS).[2][8] SULT2A1 catalyzes the transfer of the sulfonate group from PAPS to the 3β-hydroxyl group of androsterone.
-
Location: This process occurs predominantly in the adrenal cortex's zona reticularis and the liver.[6][11]
Section 4: Quantitative Data
Quantitative analysis of enzyme kinetics and circulating steroid concentrations provides context for the physiological relevance of these pathways.
Table 1: Enzyme Kinetic Properties of Human SULT2A1
| Substrate | Km (μM) | Vmax/Km (Relative Efficiency) | Source |
| Androstenone* | 5.8 ± 0.6 | Not Reported | [12] |
| DHEA | 9.4 ± 2.5 | 50.5 | [12] |
Table 2: Representative Serum Concentrations of this compound and Related Steroids
| Steroid | Typical Concentration Range (Adult Female) | Source |
| This compound | 3.0 ± 0.5 µmol/L | [1] |
| Androsterone Glucuronide | ~10-fold lower than Andros-S | [1] |
| Androstanediol Glucuronide | ~100-fold lower than Andros-S | [1] |
| Dehydroepithis compound (DHEA-S) | 0.5 - 5 µmol/L | [2] |
| Androsterone | 2 - 4 nmol/L | [2] |
Section 5: Key Experimental Methodologies
The elucidation of these pathways relies on robust experimental techniques. Below are detailed protocols for two key types of experiments cited in the literature.
Protocol 1: In Vitro SULT2A1 Enzyme Activity Assay
This protocol is based on methodologies used to assess the sulfoconjugation activity of specific enzymes in a controlled cellular environment.[12]
Objective: To measure the kinetic parameters (Km, Vmax) of SULT2A1 with Androsterone as a substrate.
Methodology:
-
Vector Preparation: The cDNA for human SULT2A1 is cloned into a mammalian expression vector (e.g., pcDNA3.1).
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells, which have low endogenous sulfotransferase activity, are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are then transfected with the SULT2A1 expression vector using a suitable lipid-based transfection reagent. Control cells are transfected with an empty vector.
-
Cell Lysate Preparation: 48 hours post-transfection, cells are harvested and lysed in a suitable buffer to create a cytosol fraction containing the expressed SULT2A1 enzyme. Protein concentration is determined via a Bradford or BCA assay.
-
Enzyme Reaction:
-
A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer, pH 7.4), the PAPS cofactor (e.g., 20 µM), and varying concentrations of the Androsterone substrate (e.g., 0.5 µM to 100 µM).
-
The reaction is initiated by adding a standardized amount of the cell lysate (e.g., 50 µg of total protein).
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Sample Preparation: The reaction is stopped by adding a quenching solvent like ice-cold acetonitrile. The mixture is centrifuged to precipitate proteins.
-
Quantification: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of this compound produced.
-
Data Analysis: Reaction velocities are plotted against substrate concentrations. Michaelis-Menten kinetics are used to calculate Km and Vmax values using non-linear regression analysis software (e.g., GraphPad Prism).
Protocol 2: Quantification of Serum this compound by Radioimmunoassay (RIA)
This protocol describes a classic method for accurately measuring the concentration of a specific steroid in a biological fluid like serum.[1]
Objective: To determine the concentration of this compound in human serum samples.
Methodology:
-
Standard and Tracer Preparation: A standard curve is prepared using known concentrations of pure this compound. A radiolabeled tracer, typically tritiated ([³H]) this compound, is used.
-
Sample Preparation:
-
Serum samples (e.g., 100 µL) are diluted in an assay buffer.
-
To account for procedural losses, a small amount of [³H]-Androsterone sulfate is added to each sample before extraction.
-
Steroids are extracted from the serum using an organic solvent (e.g., diethyl ether). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in assay buffer.
-
-
Immunoassay:
-
The reconstituted sample extract is added to a test tube.
-
A specific primary antibody raised against this compound is added.
-
A known amount of [³H]-Androsterone sulfate (the tracer) is added.
-
The mixture is incubated (e.g., overnight at 4°C) to allow competitive binding between the unlabeled Andros-S (from the sample) and the labeled Andros-S (tracer) for the antibody binding sites.
-
-
Separation of Bound and Free Steroid: A separation agent (e.g., dextran-coated charcoal or a secondary antibody) is added to precipitate the antibody-bound steroid complex. The mixture is centrifuged to pellet the bound fraction.
-
Scintillation Counting: The supernatant (containing the free fraction) or the resuspended pellet (bound fraction) is mixed with a scintillation cocktail. The radioactivity is measured in a beta counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled Andros-S in the sample. A standard curve is generated by plotting the percentage of tracer bound against the known concentrations of the standards. The concentration of Andros-S in the unknown samples is then interpolated from this curve, after correcting for the initial recovery step.
Conclusion
The endogenous synthesis of this compound is a well-defined metabolic pathway that begins with cholesterol and culminates in the sulfation of the 5α-reduced androgen, androsterone. The process is governed by a series of critical enzymes, including CYP11A1, CYP17A1, HSD3B2, SRD5A, and most terminally, SULT2A1. As the most abundant 5α-reduced androgen metabolite, this compound serves as an important indicator of adrenal androgen production and metabolism. The methodologies detailed herein provide the foundation for further research into the regulation of this pathway and its implications for human health and disease.
References
- 1. This compound: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen conjugate - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen - Wikipedia [en.wikipedia.org]
- 6. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Uptake and Deconjugation of Androstenone Sulfate in the Adipose Tissue of the Boar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]
- 10. SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Androsterone Sulfate: A Historical and Technical Guide
A deep dive into the discovery, isolation, and early understanding of a key androgen metabolite.
Introduction
In the landscape of steroid biochemistry, Androsterone (B159326) sulfate (B86663) stands as a significant metabolite of androgen metabolism. Its discovery in the early 1940s was a crucial step in unraveling the complex pathways of steroid hormone synthesis and excretion. This technical guide explores the seminal work that led to the isolation and characterization of Androsterone sulfate, providing a detailed look at the experimental protocols of the era and the historical context in which this discovery took place. For researchers, scientists, and drug development professionals, understanding this history offers valuable insights into the evolution of steroid analysis and endocrinology.
Historical Context: Steroid Research in the Early 20th Century
The 1930s and 1940s were a period of intense investigation into the structure and function of steroid hormones. Following the isolation of androsterone in 1931 by Adolf Butenandt and Kurt Tscherning, the scientific community was actively engaged in identifying and quantifying steroid metabolites in biological fluids to understand their physiological roles. At the time, the prevailing hypothesis was that conjugation of steroids, such as sulfation and glucuronidation, was primarily a mechanism for detoxification and excretion, rendering the parent hormone water-soluble and biologically inactive. The discovery of this compound was a direct result of these efforts to characterize the excretory products of androgen metabolism.
The Discovery and Isolation of this compound (1942)
The first successful isolation of this compound in its crystalline form was reported in 1942 by Eleanor H. Venning, M. M. Hoffman, and J. S. L. Browne from the McGill University Clinic, Royal Victoria Hospital, Montreal. Their work, published in the Journal of Biological Chemistry, provided the first definitive evidence of its existence as a naturally occurring steroid conjugate in human urine.
Experimental Protocols
The methods employed by Venning, Hoffman, and Browne reflect the analytical techniques available in the 1940s, which relied heavily on classical chemistry principles such as extraction, precipitation, and crystallization.
1. Starting Material and Initial Extraction:
-
A large pool of normal male urine was used as the starting material.
-
The urine was acidified with hydrochloric acid (HCl) to a pH of approximately 1.0.
-
The acidified urine was then continuously extracted with butyl alcohol for 48 hours. This step aimed to separate the less polar steroid conjugates from the aqueous urine.
2. Separation of Conjugate Fractions:
-
The butyl alcohol extract was concentrated under reduced pressure.
-
The residue was dissolved in water and the solution was adjusted to a neutral pH.
-
Barium acetate (B1210297) was added to precipitate the sulfate conjugates, separating them from the glucuronide fraction which remained in solution.
-
The barium salt of the steroid sulfates was then collected by filtration.
3. Purification of this compound:
-
The barium salt was decomposed with sulfuric acid, and the liberated steroid sulfates were extracted with alcohol.
-
The alcohol extract was concentrated, and the residue was subjected to a series of solvent partitions and precipitations to remove impurities. This included partitions between different solvent systems like benzene-water and ether-water.
-
The crude this compound was further purified by repeated crystallizations from acetone (B3395972) and water.
4. Hydrolysis and Identification:
-
To confirm the identity of the isolated conjugate, a sample was subjected to acid hydrolysis.
-
The resulting free steroid was extracted and crystallized.
-
The melting point of the freed steroid was determined and compared to that of a known sample of androsterone.
-
The sulfate content of the crystalline conjugate was determined by gravimetric analysis after precipitation as barium sulfate.
Data Presentation
The quantitative data from the seminal 1942 study by Venning, Hoffman, and Browne highlights the challenges of isolating steroid metabolites in that era.
| Parameter | Value |
| Starting Material | Pooled normal male urine |
| Initial Volume | Not explicitly stated, but implied to be large |
| Final Yield of Crystalline this compound | Not explicitly quantified in milligrams, but sufficient for characterization |
| Melting Point of Freed Androsterone | 182-183 °C |
| Melting Point of Authentic Androsterone | 183 °C |
| Sulfate Content (as BaSO4) | Theoretical and experimental values were in close agreement |
Analytical Techniques of the Era
The characterization of this compound relied on the analytical methods prevalent in the 1940s:
-
Colorimetric Analysis: The Zimmerman reaction, developed in the 1930s, was a key colorimetric method for the quantification of 17-ketosteroids. This reaction involves the treatment of the steroid with m-dinitrobenzene in alcoholic alkali, which produces a characteristic color that can be measured to determine the concentration.
-
Gravimetric Analysis: This was a fundamental technique for determining the elemental composition of a compound. In the case of this compound, the amount of sulfate was determined by precipitating it as barium sulfate and weighing the precipitate.
-
Melting Point Determination: A crucial method for identifying and assessing the purity of crystalline compounds. The melting point of the isolated and hydrolyzed androsterone was compared to a pure standard.
Mandatory Visualizations
Experimental Workflow for the Isolation of this compound (1942)
Caption: Experimental workflow for the isolation of this compound from urine (Venning et al., 1942).
Historical Understanding of Androsterone Metabolism (circa 1940s)
Caption: Simplified metabolic pathway of Androsterone as understood in the 1940s.
Conclusion
The discovery and isolation of this compound by Venning, Hoffman, and Browne was a landmark achievement in steroid biochemistry. Their meticulous work, using the analytical tools of their time, provided concrete evidence for the existence of sulfated steroid conjugates and paved the way for future research into the complexities of steroid metabolism. While the initial understanding of these conjugates was limited to their role in excretion, this foundational knowledge was essential for the later appreciation of sulfated steroids as important circulating precursors and biologically active molecules in their own right. This historical perspective underscores the iterative nature of scientific discovery and the importance of building upon the foundational work of earlier generations of scientists.
Androsterone Sulfate: A Putative Neurosteroid in the Central Nervous System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurosteroids, synthesized de novo or metabolized within the central nervous system (CNS), are critical modulators of neuronal function, influencing everything from synaptic plasticity to behavior. While significant research has focused on dehydroepiandrosterone (B1670201) (DHEA) and its sulfated ester, DHEAS, emerging evidence suggests that other sulfated androgens, such as androsterone (B159326) sulfate (B86663), may also play a vital role as neuroactive signaling molecules. This technical guide provides a comprehensive overview of the current understanding of androsterone sulfate as a neurosteroid. It covers its biosynthesis and metabolism, interactions with key neuronal receptors, and potential physiological significance in the CNS. This document also includes detailed experimental protocols for the analysis of neurosteroids and visualizes key pathways and workflows to facilitate further research and drug development in this promising area.
Introduction to this compound as a Neurosteroid
Androsterone, a metabolite of testosterone (B1683101) and DHEA, is known for its neuroactive properties. Its sulfated form, this compound, has been identified in circulation and is hypothesized to function as a neurosteroid within the CNS. The sulfation of steroids like androsterone significantly alters their biochemical properties, often converting them into a more stable, water-soluble form that can act as a reservoir for the parent steroid or possess unique biological activities. The presence of steroid sulfotransferases (SULTs) and steroid sulfatase (STS) in the brain suggests a dynamic local regulation of sulfated steroid levels, including the potential for in situ synthesis and de-sulfation of this compound.[1][2] This local control points to a specialized role for this compound in neuromodulation, distinct from its peripheral functions.
Biosynthesis and Metabolism of this compound in the CNS
The precise pathways for the synthesis of this compound within the brain are not fully elucidated but can be inferred from the known steroidogenic pathways in the CNS.
Biosynthesis
Androsterone is derived from the metabolism of androgens. One potential pathway involves the conversion of DHEA, which is synthesized in the brain from cholesterol, to androstenedione, followed by subsequent reduction to androsterone. Alternatively, a "backdoor pathway" of androgen synthesis can also produce androsterone from 17-hydroxyprogesterone without proceeding through conventional androgens like testosterone.[3]
The final step in the formation of this compound is the sulfation of androsterone. This reaction is catalyzed by sulfotransferase enzymes, which are present in the brain.[4] Specifically, SULT2A1 has been identified as a key enzyme in the sulfoconjugation of steroids like DHEA and may also be responsible for the sulfation of androsterone.[2]
Metabolism
The metabolism of this compound back to its unconjugated form, androsterone, is catalyzed by the enzyme steroid sulfatase (STS).[1] The expression of STS in various brain regions allows for the localized conversion of this compound, releasing the more lipophilic and potentially more active androsterone to interact with its target receptors. This interplay between SULTs and STS provides a mechanism for the precise control of active neurosteroid levels in specific neural circuits.
Neuroactive Properties and Mechanisms of Action
While research specifically on this compound is limited, its neuroactive properties can be inferred from studies on its parent compound, androsterone, and the well-characterized sulfated neurosteroid, DHEAS.
Interaction with GABA-A Receptors
Androsterone is a known positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.[5] In contrast, DHEAS acts as a non-competitive antagonist of the GABA-A receptor, reducing GABAergic inhibition.[6][7] The effect of this compound on the GABA-A receptor is not yet fully characterized, but it is plausible that it may have its own distinct modulatory effects or serve as a precursor for the potentiation of GABAergic neurotransmission by androsterone following its desulfation. One study demonstrated that DHEA and DHEAS attenuate the inhibitory response to the GABA-A receptor agonist THIP, while androsterone enhances it.[5]
Modulation of NMDA Receptors
DHEAS has been shown to positively modulate NMDA receptors, an effect that may be mediated through sigma-1 receptors.[8] This potentiation of NMDA receptor function can enhance synaptic plasticity and neuronal excitability. A study on this compound demonstrated that its intravenous administration in rats led to a significant increase in the population spike amplitude in the dentate gyrus following tetanic stimulation, suggesting an enhancement of long-term potentiation.[9] This finding provides direct evidence for the neuroactive effects of this compound at the synaptic level.
Sigma-1 Receptor Interactions
The sigma-1 receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, including those involved in neuronal survival and plasticity. DHEAS is a known agonist of the sigma-1 receptor.[8] It is possible that this compound also interacts with the sigma-1 receptor, which could mediate some of its neuroprotective and cognitive-enhancing effects.
Quantitative Data
Quantitative data on the concentration of this compound in the human brain is scarce. However, studies on related neurosteroids provide a valuable reference. The concentrations of unconjugated steroids in the cerebrospinal fluid (CSF) are generally in the nanomolar range.[10][11] While DHEAS levels in the CSF are much lower than in the blood, they are still higher than DHEA levels in the CSF due to the vast difference in their blood concentrations.[12]
Table 1: Representative Concentrations of Related Neurosteroids in Human Fluids
| Steroid | Fluid | Concentration Range | Citation(s) |
| DHEA | CSF | 0.02 - 2 nM | [10] |
| DHEAS | CSF | ~0.15% of blood levels | [12] |
| Androsterone | Brain Tissue | Not consistently reported | |
| This compound | Brain Tissue | Not yet quantified |
Note: Direct quantification of this compound in different brain regions is a key area for future research.
Experimental Protocols
Quantification of Neurosteroids in Brain Tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the extraction, purification, and quantification of neurosteroids, including this compound, from brain tissue.
Objective: To accurately measure the concentration of this compound and other neurosteroids in specific brain regions.
Materials:
-
Brain tissue samples
-
Homogenizer
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Agilent 1290 HPLC with a 6430 mass spectrometer)
-
Internal standards (e.g., deuterated this compound)
-
Solvents: Methanol, Acetonitrile, Formic Acid (all LC-MS grade)
-
0.22 µm filters
Procedure:
-
Tissue Homogenization: Dissected brain tissue is weighed and homogenized in an ice-cold solution (e.g., 0.1% formic acid in water) at a ratio of 5 µl per mg of tissue.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet cellular debris.
-
Supernatant Collection: The supernatant is carefully collected.
-
Internal Standard Spiking: A known amount of the internal standard is added to the supernatant.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned SPE cartridge to purify and concentrate the steroids. The cartridge is washed, and the steroids are eluted with an appropriate solvent.
-
Sample Filtration: The eluate is filtered through a 0.22 µm filter.
-
LC-MS/MS Analysis: The filtered sample is injected into the LC-MS/MS system. Chromatographic separation is achieved using a suitable column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target neurosteroids and their internal standards.[13][14]
Intracerebroventricular (ICV) Administration of this compound
This protocol describes a general procedure for the direct administration of this compound into the cerebral ventricles of a rodent model to study its central effects.
Objective: To investigate the direct effects of this compound on the CNS, bypassing the blood-brain barrier.
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Cannula and tubing
-
Microsyringe pump
-
This compound solution in artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia and Stereotaxic Surgery: The animal is anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a lateral ventricle.
-
Recovery: The animal is allowed to recover from the surgery.
-
Drug Preparation: this compound is dissolved in sterile aCSF at the desired concentration.
-
ICV Injection: At the time of the experiment, an injection cannula is inserted into the guide cannula. The this compound solution is infused at a slow, controlled rate using a microsyringe pump.
-
Behavioral or Electrophysiological Assessment: Following the infusion, the animal is assessed for behavioral changes or subjected to electrophysiological recordings to determine the effects of this compound on neuronal activity.[15]
Future Directions and Conclusion
The study of this compound as a neurosteroid is in its nascent stages. While the existing evidence strongly suggests its presence and neuroactivity in the CNS, several key areas require further investigation:
-
Quantitative Mapping: Precise measurement of this compound concentrations in different brain regions under various physiological and pathological conditions is crucial.
-
Receptor Pharmacology: A detailed characterization of the binding affinities and functional effects of this compound at GABA-A, NMDA, sigma-1, and potentially other neuronal receptors is needed.
-
Unique Signaling Pathways: Elucidating the specific intracellular signaling cascades activated by this compound will provide a deeper understanding of its mechanisms of action.
-
Behavioral and Physiological Roles: In vivo studies are required to determine the specific contributions of this compound to cognitive function, mood regulation, and neuroprotection.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Steroid Sulfation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysteroid sulfotransferase activity in the rat brain and liver as a function of age and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurosteroid dehydroepiandrosterone (DHEA) and its metabolites alter 5-HT neuronal activity via modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurosteroid dehydroepithis compound is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. altasciences.com [altasciences.com]
- 9. Steroid hormones and steroid hormone binding globulins in cerebrospinal fluid studied in individuals with intact and with disturbed blood-cerebrospinal fluid barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Cortisol, dehydroepiandrosterone (DHEA), and DHEA sulfate in the cerebrospinal fluid of man: relation to blood levels and the effects of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on neurosteroids XX. Liquid chromatography-tandem mass spectrometric method for simultaneous determination of testosterone and 5alpha-dihydrotestosterone in rat brain and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testosterone reinforcement: intravenous and intracerebroventricular self-administration in male rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Androsterone Sulfate in Adrenal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone sulfate (B86663) (Andros-S) is a significant, albeit often overlooked, metabolite of adrenal androgen synthesis. As the most abundant 5α-reduced androgen metabolite, its circulating concentrations are intrinsically linked to the activity of the adrenal cortex. This technical guide provides a comprehensive overview of the physiological role of Androsterone sulfate in adrenal function, detailing its biosynthesis, metabolism, and clinical significance in various adrenal pathologies. This document synthesizes current research to serve as a resource for professionals in endocrinology and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this adrenal steroid.
Introduction
The human adrenal cortex is a dynamic endocrine organ responsible for the synthesis of a wide array of steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. While dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form, DHEA sulfate (DHEAS), are recognized as the primary secretory products of the adrenal zona reticularis, the metabolic fate of these androgens leads to the production of numerous downstream steroids. Among these, this compound stands out due to its high circulating concentrations. It is primarily, if not exclusively, of adrenal origin in women.[1] This guide delves into the core aspects of this compound's role in adrenal physiology, providing a technical framework for its study and potential therapeutic implications.
Biosynthesis and Metabolism of this compound
The synthesis of this compound is intricately linked to the broader pathway of adrenal androgen production. The primary precursor for Androsterone is DHEA, which is synthesized in the zona reticularis of the adrenal cortex.
The key steps in the biosynthesis of this compound are:
-
Cholesterol to Pregnenolone (B344588): The steroidogenic pathway begins with the conversion of cholesterol to pregnenolone by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme).[2]
-
Pregnenolone to DHEA: Pregnenolone is then converted to DHEA through the action of CYP17A1 (17α-hydroxylase/17,20-lyase).[3]
-
DHEA Metabolism: DHEA can then be metabolized to androstenedione (B190577), which is subsequently converted to testosterone (B1683101). Androstenedione can also be converted to androsterone.
-
Sulfation: Androsterone is then sulfated to form this compound. This reaction is catalyzed by the sulfotransferase enzyme SULT2A1, which is highly expressed in the adrenal zona reticularis.[3] The sulfation process increases the water solubility of the steroid, prolonging its half-life in circulation.
The circulating levels of this compound are strongly correlated with those of DHEAS, reflecting their common adrenal origin and reliance on the SULT2A1 enzyme.[1]
Signaling Pathway for Adrenal Androgen and this compound Biosynthesis
Figure 1: Adrenal Androgen Biosynthesis Pathway.
Physiological Role and Clinical Significance
While Androsterone itself has weak androgenic activity, its sulfated conjugate, this compound, is considered a key indicator of adrenal androgen production. Its physiological role is primarily as a stable, circulating reservoir of a 5α-reduced androgen metabolite.
Marker of Adrenal Androgen Production
Due to its adrenal origin, serum this compound levels reflect the activity of the adrenal cortex. In hirsute women, this compound levels are decreased by approximately 79% with combined ovarian and adrenal suppression, confirming its primary adrenal source.[1] However, its utility as a standalone diagnostic marker is debated, with DHEAS often being the preferred biomarker for assessing adrenal androgen output.[4][5]
Role in Adrenal Disorders
Alterations in this compound levels are observed in various adrenal pathologies.
-
Congenital Adrenal Hyperplasia (CAH): In CAH, enzymatic defects in cortisol synthesis lead to an accumulation of precursor steroids and their diversion into the androgen synthesis pathway. Elevated levels of DHEAS and androstenedione are found in children with classic CAH.[6] While not always the primary marker, elevated this compound would also be expected.
-
Adrenal Tumors: Androgen-secreting adrenal tumors can lead to significantly elevated levels of DHEAS and other androgens.[4][7][8] In patients with adrenal malignancies, DHEAS levels are often elevated, whereas they can be normal or reduced in benign adenomas.[9]
-
Cushing's Syndrome: In ACTH-dependent Cushing's syndrome (Cushing's disease), DHEAS levels are typically normal or elevated.[10][11][12] Conversely, in ACTH-independent Cushing's syndrome caused by a cortisol-secreting adrenal adenoma, ACTH is suppressed, leading to significantly lower DHEAS levels.[10][12]
-
Adrenal Insufficiency (Addison's Disease): In primary adrenal insufficiency, the adrenal cortex is unable to produce sufficient steroid hormones. While cortisol and aldosterone (B195564) levels are the primary diagnostic markers, DHEAS levels are also typically low.[13][14][15] A normal, age- and sex-adjusted DHEAS level can be a valuable indicator to rule out adrenal insufficiency.[13]
Quantitative Data on Adrenal Androgens in Health and Disease
The following tables summarize the reported concentrations of this compound and the closely related DHEAS in various populations and clinical conditions.
| Table 1: Serum this compound and DHEAS Levels in Healthy Adults | |||
| Analyte | Population | Concentration (mean ± SD or range) | Reference |
| This compound | Normal Women | 3.0 ± 0.5 µmol/L | [1] |
| DHEAS | Healthy Women (20-45 years) | 2.77 - 11.50 µmol/L (95% RI) | [16] |
| DHEAS | Healthy Men (20-79 years) | Age-dependent decrease | [17] |
| DHEAS | Normal Iranian Women (18-49 years) | 1.5 ± 0.97 µg/mL | [18] |
| Table 2: Serum this compound and DHEAS Levels in Adrenal Disorders | |||
| Condition | Analyte | Observation | Reference |
| Hirsutism (Idiopathic) | This compound | 3.5 ± 0.5 µmol/L (not significantly different from normal) | [1] |
| Polycystic Ovarian Syndrome (PCOS) | This compound | 3.2 ± 0.4 µmol/L (not significantly different from normal) | [1] |
| Virilizing Adrenal Tumors (children) | DHEAS & Androstenedione | Elevated | [6] |
| Congenital Adrenal Hyperplasia (classic, children) | DHEAS & Androstenedione | Elevated in a majority of patients | [6] |
| Adrenal Carcinoma | DHEAS | Elevated in 75% of patients | [9] |
| Cushing's Disease (ACTH-dependent) | DHEAS | Normal or elevated | [10][12] |
| Adrenal Adenoma (cortisol-secreting) | DHEAS | Significantly lower than normal | [10][12] |
| Addison's Disease | DHEAS | Low for age and sex | [15] |
Experimental Protocols
Accurate measurement of this compound is crucial for research and clinical diagnostics. The following are generalized protocols for its quantification in serum.
Radioimmunoassay (RIA) for Serum this compound
This protocol is a generalized representation based on established RIA principles.
1. Principle: A competition assay where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound (e.g., tritiated Andros-S) for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
2. Materials:
-
This compound specific antibody
-
Tritiated this compound ([³H]Andros-S)
-
This compound standards
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Dextran-coated charcoal (for separation of bound and free antigen)
-
Scintillation cocktail and counter
3. Procedure:
-
Sample Preparation: Serum samples are typically used directly or after extraction to remove interfering substances.
-
Assay Setup:
-
Pipette standards, controls, and unknown samples into appropriately labeled tubes.
-
Add a fixed amount of [³H]Andros-S to each tube.
-
Add the specific antibody to all tubes except for the non-specific binding (NSB) tubes.
-
Vortex and incubate (e.g., overnight at 4°C) to allow for antigen-antibody binding.
-
-
Separation:
-
Add cold dextran-coated charcoal to each tube to adsorb the free [³H]Andros-S.
-
Incubate for a short period (e.g., 15 minutes at 4°C).
-
Centrifuge to pellet the charcoal.
-
-
Counting:
-
Decant the supernatant (containing the antibody-bound [³H]Andros-S) into scintillation vials.
-
Add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum this compound
This protocol is a generalized representation based on established LC-MS/MS methods for steroid analysis.[19][20][21][22][23]
1. Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of this compound. The method involves chromatographic separation of the analyte from other serum components followed by mass spectrometric detection and quantification.
2. Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
Mobile phases (e.g., water with formic acid and methanol (B129727) or acetonitrile)
-
Internal standard (e.g., deuterated this compound)
-
This compound standards
-
Reagents for sample preparation (e.g., methanol for protein precipitation, solid-phase extraction cartridges)
3. Procedure:
-
Sample Preparation:
-
To a serum sample, add the internal standard.
-
Perform protein precipitation by adding a solvent like methanol.
-
Centrifuge to pellet the proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Separate the analytes using a gradient elution with the mobile phases.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with standards.
-
Experimental Workflow for a Clinical Study on Adrenal Androgens
Figure 2: Clinical Study Workflow.
Logical Relationships in Adrenal Disorder Diagnosis
The measurement of this compound, in conjunction with other adrenal androgens and hormones, can aid in the differential diagnosis of adrenal disorders. The following diagram illustrates these logical relationships.
Diagnostic Logic for Adrenal Disorders
Figure 3: Diagnostic Decision Tree.
Conclusion and Future Directions
This compound is a key metabolite in the adrenal androgen pathway, and its measurement provides valuable insights into adrenal function. While often overshadowed by DHEAS, a comprehensive understanding of this compound's physiology is essential for a complete picture of adrenal steroidogenesis. Future research should focus on establishing standardized reference ranges for this compound across different populations and further elucidating its potential direct biological activities. For drug development professionals, understanding the nuances of adrenal androgen metabolism, including the role of this compound, is critical for the development of targeted therapies for adrenal disorders and hormone-dependent cancers. This guide provides a foundational resource to support these ongoing and future endeavors.
References
- 1. This compound: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Serum dehydroepithis compound and androstenedione concentrations in children with adrenal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosis of adrenal gland cancer | Canadian Cancer Society [cancer.ca]
- 8. Tests for Adrenal Cancer | Diagnosing Adrenal Cancer | American Cancer Society [cancer.org]
- 9. scispace.com [scispace.com]
- 10. Serum dehydroepithis compound in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. droracle.ai [droracle.ai]
- 14. Prasterone - Wikipedia [en.wikipedia.org]
- 15. Adrenal Insufficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Androgens in women: Establishing reference intervals for dehydroepiandrostenedione sulphate and androstenedione on the Roche Cobas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reference ranges for serum dehydroepithis compound and testosterone in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reference range of testosterone and dehydroepithis compound levels in women during reproductive age in the Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. An LC/MS/MS method for quantifying testosterone and dehydroepithis compound in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Androsterone Sulfate, DHEA, and DHEA-S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical relationship between androsterone (B159326) sulfate (B86663), dehydroepiandrosterone (B1670201) (DHEA), and its sulfated form, DHEA sulfate (DHEA-S). It covers their metabolic pathways, quantitative data, and detailed analytical methodologies for their measurement in biological matrices.
Biochemical Relationship and Metabolic Pathways
Dehydroepiandrosterone (DHEA) is a C19 steroid hormone primarily synthesized in the adrenal cortex from cholesterol.[1] It serves as a crucial precursor in the biosynthesis of androgens and estrogens.[2][3] DHEA can be reversibly converted to DHEA-S, its sulfated ester, a reaction catalyzed by sulfotransferase enzymes, predominantly SULT2A1.[2][4] DHEA-S is the most abundant circulating steroid hormone in humans, with concentrations 250 to 500 times higher than those of DHEA.[3] It has a much longer half-life (7-10 hours) compared to DHEA (15-30 minutes) and functions as a large circulating reservoir that can be converted back to DHEA in peripheral tissues by the enzyme steroid sulfatase (STS).[3][4]
The conversion of DHEA to androsterone sulfate involves a series of enzymatic reactions. DHEA is first metabolized to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[2][5] Androstenedione is a key intermediate that can be further converted to testosterone (B1683101).[2] Alternatively, androstenedione can be metabolized via the 5α-reduction pathway. The enzyme 5α-reductase converts androstenedione to 5α-androstanedione. Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) acts on 5α-androstanedione to form androsterone.[6] Finally, androsterone is sulfated by sulfotransferase enzymes, primarily SULT2A1, to form this compound.[7] this compound is a major urinary metabolite of androgens.[8]
The following diagram illustrates the metabolic pathway from DHEA and DHEA-S to this compound.
Quantitative Data
The circulating levels of DHEA, DHEA-S, and their metabolites vary significantly with age and sex. The following tables summarize key quantitative data for these steroids.
Table 1: Serum Reference Ranges for DHEA and DHEA-S
| Analyte | Age Group (years) | Male | Female | Unit |
| DHEA | 18-40 | 1330-7780 | 1330-7780 | ng/L |
| 40-67 | 630-4700 | 630-4700 | ng/L | |
| DHEA-S | 18-29 | 110-510 | 45-320 | µg/dL |
| 30-39 | 110-370 | 40-325 | µg/dL | |
| 40-49 | 45-345 | 25-220 | µg/dL | |
| 50-59 | 25-240 | 15-170 | µg/dL | |
| >59 | <204 | <145 | µg/dL |
Data sourced from multiple references.[1][9]
Table 2: Pharmacokinetic Parameters
| Analyte | Parameter | Value | Unit |
| DHEA | Metabolic Clearance Rate (MCR) | ~2000 | L/day |
| Half-life | 15-30 | minutes | |
| DHEA-S | Metabolic Clearance Rate (MCR) | 11.8 - 15.2 | L/24h |
| Half-life | 7-10 | hours |
Data sourced from multiple references.[4][10][11]
Table 3: Metabolic Conversion Ratios
| Conversion | Ratio (Male) | Ratio (Female) |
| DHEA-S to DHEA | 0.006 | 0.004 |
| DHEA to Androstenedione | ~0.21% of administered DHEA results in a 20% increase in circulating levels in men. | Two- to three-fold increase in circulating levels in women. |
Data sourced from multiple references.[10][11]
Experimental Protocols
The accurate quantification of this compound, DHEA, and DHEA-S is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and radioimmunoassay (RIA) are two commonly employed analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of multiple steroids.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of serum, add an internal standard solution containing deuterated analogs of the target analytes. Precipitate proteins by adding 200 µL of methanol (B129727), followed by mixing and centrifugation.[10][12]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-3 mL of methanol followed by 1-3 mL of water.[13]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[13]
-
Washing: Wash the cartridge with 1-3 mL of water to remove interfering substances.[13]
-
Elution: Elute the analytes with 1-3 mL of methanol or a mixture of methanol and acetonitrile (B52724).[13][14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[13][15]
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 (2.1 mm × 50 mm, 1.8 µm), is commonly used for separation.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with additives like 0.1% formic acid or ammonium (B1175870) fluoride (B91410) is typically employed.[16]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. DHEA and androsterone are typically monitored in positive ionization mode, while DHEA-S and this compound are monitored in negative ionization mode.[9]
Table 4: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| DHEA | 289.2 | 253.1 | Positive |
| DHEA-S | 367.2 | 97.0 | Negative |
| Androsterone | 291.5 | 255.2 | Positive |
| This compound | 369.2 | 97.0 | Negative |
Note: Optimal MRM transitions may vary depending on the instrument and source conditions.[9]
Radioimmunoassay (RIA)
RIA is a competitive binding assay that has been historically used for steroid hormone quantification.
General RIA Protocol
-
Sample Preparation: Serum samples may be used directly or after an extraction step to remove interfering substances.
-
Assay Setup: In antibody-coated tubes, a known amount of radiolabeled steroid (e.g., ¹²⁵I-labeled DHEA-S) is mixed with either a standard solution of known concentration or the unknown sample.[12]
-
Competitive Binding: The unlabeled steroid in the standard or sample competes with the radiolabeled steroid for a limited number of antibody binding sites.[12]
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The antibody-bound (bound) and free radiolabeled steroids are separated. This is often achieved by aspirating the supernatant after centrifugation, leaving the bound fraction in the tube.[12]
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.[12]
-
Quantification: A standard curve is generated by plotting the radioactivity of the standards against their concentrations. The concentration of the steroid in the unknown samples is then determined by interpolating their radioactivity values on the standard curve.[12]
The following diagram illustrates a typical experimental workflow for the analysis of these steroids by LC-MS/MS.
References
- 1. ucsfhealth.org [ucsfhealth.org]
- 2. Reference range of testosterone and dehydroepithis compound levels in women during reproductive age in the Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC/MS/MS method for quantifying testosterone and dehydroepithis compound in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age changes and sex differences in serum dehydroepithis compound concentrations throughout adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. medrxiv.org [medrxiv.org]
- 10. Reference ranges for serum dehydroepithis compound and testosterone in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A radioimmunoassay for serum dehydroepithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Detection of dehydroepiandrosterone and androsterone in a traditional Chinese herbal product - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sulfotransferases in Androsterone Sulfate Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone (B159326), a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), plays a significant role in androgen metabolism. While historically considered an inactive metabolite, recent research has highlighted its neurosteroid activity and its position as a key intermediate in the "backdoor" pathway of androgen synthesis. The sulfation of androsterone to form androsterone sulfate (B86663) is a critical step in its metabolism, modulating its biological activity, solubility, and excretion. This technical guide provides an in-depth exploration of the role of sulfotransferases (SULTs) in this process, offering quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways.
Sulfotransferases in Steroid Metabolism
Cytosolic sulfotransferases are a superfamily of enzymes that catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, such as a steroid. This conjugation reaction, known as sulfation or sulfoconjugation, generally increases the water solubility of the substrate, facilitating its transport in the bloodstream and subsequent excretion. In the context of steroid hormones, sulfation can also serve to create a reservoir of inactive hormone precursors that can be reactivated by sulfatases.
Key Sulfotransferase in Androsterone Sulfation: SULT2A1
The primary enzyme responsible for the sulfation of androsterone is Sulfotransferase Family 2A Member 1 (SULT2A1) , also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). SULT2A1 is highly expressed in the liver, adrenal glands, and small intestine.[1] While its principal substrate is dehydroepiandrosterone (DHEA), SULT2A1 exhibits broad substrate specificity and efficiently catalyzes the sulfation of other hydroxysteroids, including androsterone.[1]
The sulfation of androsterone by SULT2A1 converts it into androsterone sulfate, a more water-soluble compound that can be readily transported in the circulation and eventually excreted in the urine.[2] This process is a key component of androgen catabolism.
Quantitative Data: Kinetics of Androsterone Sulfation
The efficiency of androsterone sulfation by various SULT isoforms can be quantified by determining their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Below is a summary of available data for human SULT2A1.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km (ml/min/mg) | Reference |
| Human SULT2A1 | Androstenone* | 5.8 ± 0.6 | Not Reported | Not Reported | [3] |
| Human SULT2A1 | DHEA | 9.4 ± 2.5 | Not Reported | 50.5 | [3] |
| Human SULT2A1 | DHEA | Not Reported | 17.8 | Not Reported | [4] |
Note: The referenced study uses the term "androstenone," which is often used interchangeably with androsterone in the context of boar taint research. For the purpose of this guide, it is assumed to be analogous to androsterone.
Experimental Protocols
Protocol 1: In Vitro Androsterone Sulfotransferase Activity Assay using Radiolabeled Substrate
This protocol is adapted from methods used for DHEA sulfotransferase assays and is suitable for determining the kinetic parameters of SULT enzymes with androsterone.
Materials:
-
Recombinant human SULT enzyme (e.g., SULT2A1) or cytosolic fractions from tissue homogenates
-
[³H]-Androsterone (radiolabeled substrate)
-
Unlabeled Androsterone
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfonate donor
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.0) containing 5 mM MgCl₂ and 1 mM dithiothreitol (B142953) (DTT)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
Developing solvent (e.g., chloroform:methanol, 9:1 v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
A fixed concentration of [³H]-Androsterone (e.g., 0.1 µCi)
-
Varying concentrations of unlabeled Androsterone to achieve the desired final substrate concentrations for kinetic analysis.
-
A fixed, saturating concentration of PAPS (e.g., 20 µM).
-
-
Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the SULT enzyme preparation. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heating at 95°C for 2 minutes.
-
Separation of Product:
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the unreacted [³H]-Androsterone from the formed [³H]-Androsterone sulfate. The sulfated steroid will be more polar and have a lower Rf value.
-
-
Quantification:
-
Visualize the separated spots using a phosphorimager or by scraping the corresponding silica gel sections into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the rate of product formation and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 2: Androsterone Sulfotransferase Activity Assay using HPLC
This protocol offers a non-radioactive method for measuring androsterone sulfation.
Materials:
-
Recombinant human SULT enzyme or cytosolic fractions
-
Androsterone
-
PAPS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., a structurally similar steroid not present in the reaction)
-
HPLC system with a C18 reverse-phase column and a UV or mass spectrometry (MS) detector
Procedure:
-
Reaction Setup: Prepare the reaction mixture as described in Protocol 1, but using only unlabeled androsterone at various concentrations.
-
Enzyme Addition and Incubation: Follow the same procedure as in Protocol 1.
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture to precipitate the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate androsterone and this compound using a suitable gradient of water and acetonitrile.
-
Detect and quantify the product (this compound) and the remaining substrate (androsterone) using a UV detector (if the compounds have sufficient chromophores) or an MS detector for higher sensitivity and specificity.
-
-
Data Analysis: Construct a standard curve for this compound to quantify its formation. Calculate the reaction velocity and determine the kinetic parameters as described in Protocol 1.
Visualizations
Signaling Pathways and Logical Relationships
The expression of the SULT2A1 gene is intricately regulated by a network of nuclear receptors, which are ligand-activated transcription factors. These receptors act as sensors for various endogenous and xenobiotic compounds, allowing for the adaptive regulation of steroid metabolism.
Caption: Transcriptional regulation of the SULT2A1 gene by various nuclear receptors.
The diagram above illustrates the complex interplay of nuclear receptors in regulating the transcription of the SULT2A1 gene. Several receptors, including the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Farnesoid X Receptor (FXR), Liver X Receptor (LXR), and Vitamin D Receptor (VDR), are activated by a variety of ligands, including xenobiotics, bile acids, oxysterols, and vitamin D.[5] These activated receptors, along with other transcription factors like Hepatocyte Nuclear Factor 4α (HNF4α), Retinoid-related Orphan Receptors (RORα and RORγ), Estrogen-Related Receptor α (ERRα), Steroidogenic Factor 1 (SF1), and GATA-6, bind to response elements in the SULT2A1 promoter region to modulate its expression.[5][6][7][8] This intricate regulatory network allows for fine-tuned control over the levels of SULT2A1 protein, thereby influencing the rate of androsterone sulfation.
Caption: Simplified metabolic pathway of Androsterone formation and its sulfation.
This diagram outlines the primary pathways leading to the formation of androsterone from its precursors, testosterone and androstenedione. The key final step in its metabolism is the sulfation of androsterone by SULT2A1, utilizing PAPS as the sulfonate donor, to produce this compound.
Caption: Experimental workflow for studying Androsterone sulfation.
This flowchart provides a logical sequence for investigating the kinetics of androsterone sulfation and for screening potential inhibitors or activators of this metabolic pathway.
Conclusion
The sulfation of androsterone, primarily catalyzed by SULT2A1, is a crucial step in androgen metabolism. Understanding the kinetics and regulation of this process is vital for researchers in endocrinology, drug development, and toxicology. The provided data, protocols, and pathway diagrams offer a comprehensive resource for further investigation into the role of sulfotransferases in this compound formation and its broader physiological and pathological implications. This knowledge is essential for developing novel therapeutic strategies targeting androgen signaling pathways in various diseases.
References
- 1. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]
- 2. Androsterone - Wikipedia [en.wikipedia.org]
- 3. The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural rearrangement of SULT2A1: effects on dehydroepiandrosterone and raloxifene sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Regulation of Human Hydroxysteroid Sulfotransferase SULT2A1 by LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
Circulating Levels of Androsterone Sulfate in Healthy Adults: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone (B159326) sulfate (B86663) (Andro-S) is a sulfated metabolite of androsterone, a C19 steroid hormone. As a downstream product in the androgen synthesis pathway, circulating levels of Androsterone sulfate can provide valuable insights into adrenal and gonadal function, as well as peripheral androgen metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound levels in healthy adults, detailed methodologies for its quantification, and an exploration of its metabolic and signaling pathways.
I. Circulating Levels of this compound
Quantitative data on circulating this compound levels in healthy adults is still emerging, with most research having focused on its precursor, dehydroepiandrosterone (B1670201) sulfate (DHEA-S). However, available studies provide initial reference points. It is important to note that levels can vary based on age, sex, and the analytical method employed.
Data Summary
| Population | Analyte | Mean Concentration (± SEM or Range) | Method | Reference |
| Healthy Adult Males | This compound | 112 µg/dL | HPLC/MS | [1] |
| Healthy Adult Females | This compound | 84 µg/dL | HPLC/MS | [1] |
| Normal Women | This compound | 3.0 ± 0.5 µmol/L | RIA | [2] |
| Healthy Adult Males (16-74 years) | Androsterone glucuronide | 56–377 nmol/L | LC-MS/MS | [3] |
| Healthy Adult Females (16-74 years) | Androsterone glucuronide | <20 to 322 nmol/L | LC-MS/MS | [3] |
Note: Androsterone glucuronide is a related metabolite, and its levels may provide additional context for androgen metabolism.
Levels of the precursor, DHEA-S, are well-characterized and show a distinct age-related decline after peaking in early adulthood.[1][4][5] Given that Androsterone is a metabolite of DHEA, it is plausible that this compound levels follow a similar age-dependent pattern.[6]
II. Experimental Protocols for Quantification
Accurate quantification of this compound is crucial for clinical research and drug development. The two primary methods employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and radioimmunoassay (RIA).
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.
Experimental Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound quantification by LC-MS/MS.
Detailed Protocol for LC-MS/MS (Based on available literature[6][7]):
-
Sample Preparation:
-
To 300 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is then subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the steroid sulfates.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the sulfated steroids from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate ions of the sulfated steroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
B. Radioimmunoassay (RIA)
RIA is a sensitive immunoassay technique that can be used for the quantification of this compound.
Experimental Workflow for this compound Radioimmunoassay
Caption: General workflow for this compound quantification by RIA.
Detailed Protocol for RIA (General procedure based on available literature[2]):
-
Sample Preparation: Depending on the specificity of the antibody, a solvent extraction step may be necessary to separate this compound from cross-reacting steroids.
-
Assay Procedure:
-
A known amount of patient serum is incubated with a specific antibody raised against this compound.
-
A known quantity of radiolabeled (e.g., with Iodine-125) this compound is added to the mixture.
-
The radiolabeled and unlabeled this compound compete for binding to the limited number of antibody sites.
-
-
Separation: After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. This can be achieved by methods such as precipitation with a second antibody or solid-phase separation.
-
Measurement: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled this compound. The concentration of this compound in the patient sample is determined by comparing its radioactivity measurement to the standard curve.
III. Signaling and Metabolic Pathways
A. Metabolic Pathway of this compound
This compound is a key metabolite in the androgen synthesis pathway. It is primarily derived from DHEA-S through a series of enzymatic reactions. A significant route of its formation is through the "backdoor pathway" of androgen synthesis.
Androgen "Backdoor" Synthesis Pathway Leading to Androsterone
Caption: Simplified "backdoor" pathway for Androsterone synthesis.
B. Signaling Pathway: Neurosteroid Activity
Androsterone and its sulfated precursor, DHEA-S, are classified as neurosteroids, meaning they can be synthesized in the brain and can modulate neuronal activity. One of the key mechanisms of action for these neurosteroids is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Modulation of GABA-A Receptor by this compound Precursors
Caption: Opposing modulatory effects of DHEA-S and Androsterone on the GABA-A receptor.
While DHEA-S has been shown to be a negative allosteric modulator of the GABA-A receptor, thereby reducing its inhibitory function, its metabolite, androsterone, acts as a positive allosteric modulator, enhancing GABA-A receptor activity.[8] This suggests a complex regulatory role for this metabolic pathway in the central nervous system. The direct signaling actions of this compound itself are an area of ongoing research.
IV. Conclusion
This compound is an important, yet understudied, metabolite in the human steroid profile. This technical guide provides a foundational understanding of its circulating levels, analytical methodologies, and its role in metabolic and signaling pathways. As research in this area progresses, a more complete picture of the clinical and physiological significance of this compound will undoubtedly emerge, with potential implications for drug development in endocrinology, neurology, and beyond. Further studies are warranted to establish comprehensive, age- and sex-stratified reference intervals and to fully elucidate its direct biological functions.
References
- 1. Adrenal Androgens and Aging - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phoenixbiotech.net [phoenixbiotech.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Dehydroepiandrosterone Secretion in Healthy Older Men and Women: Effects of Testosterone and Growth Hormone Administration in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New LC-MS/MS Assay for the Analysis of Sulfated Steroids in Human Serum: Quantification of Cholesterol Sulfate, Pregnenolone Sulfate, 17-Hydroxypregnenolone Sulfate and Androgen Sulfates | ESPE2015 | 54th Annual ESPE (ESPE 2015) | ESPE Abstracts [abstracts.eurospe.org]
- 8. Inhibition of the GABAA Receptor by Sulfated Neurosteroids: A Mechanistic Comparison Study between Pregnenolone Sulfate and Dehydroepithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of Androsterone Sulfate in Androgen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone (B159326) sulfate (B86663) (Andros-S), a major metabolite of androgen metabolism, has emerged as a significant biomarker in various physiological and pathological states. This technical guide provides a comprehensive overview of the role of Andros-S, detailing its position in the androgen biosynthesis and metabolism cascade. We present quantitative data on Andros-S levels in diverse clinical conditions, outline detailed experimental protocols for its quantification, and provide visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Androgens are critical steroid hormones that regulate the development and maintenance of male characteristics, and also play important roles in female physiology. The metabolism of androgens is a complex process involving a cascade of enzymatic conversions. Androsterone, a 17-ketosteroid, is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). It is subsequently conjugated, primarily through sulfation, to form Androsterone sulfate (Andros-S). This sulfated form is one of the most abundant 5α-reduced androgen metabolites in circulation.[1]
Initially considered an inactive excretion product, Andros-S is now recognized for its clinical utility as a biomarker. Its levels can reflect the activity of key enzymes in androgen metabolism, such as 5α-reductase, and provide insights into the functioning of the adrenal glands and gonads.[2] This guide will delve into the intricate details of Andros-S metabolism, its measurement, and its clinical significance.
This compound in the Context of Androgen Metabolism
Androsterone is derived from the metabolism of androstenedione (B190577) and testosterone, primarily in the liver and peripheral tissues.[3] The conversion of testosterone to DHT by 5α-reductase is a critical step, as DHT is a more potent androgen. DHT is then metabolized to 3α-androstanediol, which is subsequently converted to androsterone by 17β-hydroxysteroid dehydrogenase.[4] Androsterone is then sulfated by sulfotransferase enzymes, particularly SULT2A1, to form this compound.[4] This sulfation increases its water solubility, facilitating its transport in the circulation and eventual excretion.[5]
Signaling Pathway of Androgen Metabolism
The following diagram illustrates the key steps in the biosynthesis and metabolism of androgens, highlighting the position of this compound.
Caption: Androgen biosynthesis and metabolism pathway.
Quantitative Data on this compound Levels
The concentration of this compound in serum can vary significantly depending on age, sex, and the presence of endocrine disorders. The following tables summarize reported concentrations in various populations.
Table 1: Serum this compound Levels in Different Clinical Conditions
| Clinical Condition | Mean Concentration (µmol/L) | Subject Group | Reference |
| Normal Women | 3.0 ± 0.5 | 14 women | [1] |
| Hirsute Women | 3.0 ± 0.4 | 14 women | [1] |
| Polycystic Ovarian Syndrome (PCOS) | 3.2 ± 0.4 | - | [1] |
| Idiopathic Hirsutism | 3.5 ± 0.5 | - | [1] |
| Obese Women | 1.7 ± 0.3 | - | [1] |
Data presented as mean ± SEM.
Table 2: Comparison of this compound and Androsterone Glucuronide in Hirsute and Nonhirsute Women with PCOS
| Analyte | Hirsute PCOS (ng/mL) | Nonhirsute PCOS (ng/mL) | p-value | Reference |
| This compound | - | - | < 0.05 | [6] |
| Androsterone Glucuronide | 100.3 ± 28.0 | 42.9 ± 4.0 | < 0.05 | [6] |
Data presented as mean ± SEM.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for its clinical and research applications. The two primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) Protocol
RIA is a traditional and sensitive method for quantifying antigens. The following is a generalized protocol for Andros-S measurement.
Experimental Workflow for RIA
Caption: Generalized workflow for this compound RIA.
Detailed Methodology:
-
Sample Preparation: Serum or plasma samples are typically used. An internal standard (e.g., tritiated Andros-S) is added to monitor procedural losses.[1]
-
Extraction: Andros-S is extracted from the serum matrix using an organic solvent such as diethyl ether. The organic phase is then evaporated to dryness.
-
Reconstitution: The dried extract is reconstituted in a suitable assay buffer.
-
Incubation with Primary Antibody: The reconstituted sample is incubated with a specific primary antibody raised against this compound.
-
Addition of Radiolabeled Tracer: A known amount of radiolabeled Andros-S (e.g., ³H-Andros-S) is added to the mixture. This competes with the unlabeled Andros-S in the sample for binding to the primary antibody.
-
Separation: After an incubation period, the antibody-bound Andros-S is separated from the free Andros-S. This is commonly achieved by adding a charcoal-dextran suspension, which adsorbs the free steroid.
-
Centrifugation: The mixture is centrifuged to pellet the charcoal, leaving the antibody-bound fraction in the supernatant.
-
Scintillation Counting: The radioactivity of the supernatant (representing the antibody-bound fraction) is measured using a liquid scintillation counter.
-
Calculation: A standard curve is generated using known concentrations of Andros-S. The concentration of Andros-S in the unknown samples is determined by comparing their radioactivity measurements to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high specificity and sensitivity and has become the gold standard for steroid analysis.
Experimental Workflow for LC-MS/MS
Caption: Generalized workflow for this compound LC-MS/MS.
Detailed Methodology:
-
Sample Preparation: A small volume of serum (e.g., 10 µL) is used.[7] An internal standard, typically a deuterated form of the analyte (e.g., [²H₄]dehydroepiandrosterone-S), is added.[7]
-
Deproteinization: Proteins are precipitated by adding a solvent like acetonitrile.[7]
-
Solid-Phase Extraction (SPE): The supernatant is subjected to SPE to remove interfering substances and concentrate the analyte.[7] The sample is loaded onto an SPE cartridge, washed, and then the analyte is eluted.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. A reversed-phase column is typically used to separate Andros-S from other steroids.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for sulfated steroids.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for Andros-S is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.
-
Quantification: The peak area of the analyte is compared to the peak area of the internal standard to calculate the concentration of Andros-S in the sample. A calibration curve is constructed using standards of known concentrations.
Clinical Significance of this compound
Elevated or decreased levels of this compound have been associated with several clinical conditions.
-
5α-Reductase Activity: The ratio of 5α- to 5β-reduced androgen metabolites, including this compound, can serve as a marker for 5α-reductase activity.[2] This is relevant in conditions like benign prostatic hyperplasia and in monitoring the effects of 5α-reductase inhibitors like finasteride.[2]
-
Hirsutism and Polycystic Ovary Syndrome (PCOS): While some studies suggest Andros-S levels may not be significantly elevated in hirsutism, it is considered a marker of adrenal androgen production.[1] In PCOS, a condition often characterized by hyperandrogenism, monitoring a panel of androgens including Andros-S can be informative.[8]
-
Premature Adrenarche: This condition involves the early maturation of the adrenal glands, leading to an increase in adrenal androgens. Elevated levels of DHEA-S, a precursor to Andros-S, are a hallmark of premature adrenarche.[6]
-
Prostate Cancer: Androgen metabolism plays a crucial role in the progression of prostate cancer. While testosterone and DHT are the primary drivers, their metabolites, including this compound, are also of interest. Some studies suggest that levels of androgen precursors and metabolites may have prognostic value in castration-resistant prostate cancer.[9][10]
Conclusion
This compound is a key metabolite in the complex web of androgen metabolism. Its quantification provides valuable information for researchers and clinicians studying a range of endocrine disorders. The transition from traditional immunoassays to more specific and sensitive mass spectrometry-based methods has enhanced our ability to accurately measure Andros-S and other steroid hormones. A thorough understanding of its biochemical pathways, coupled with robust analytical methodologies, is essential for advancing our knowledge of androgen-related physiology and pathology and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum Androgens As Prognostic Biomarkers in Castration-Resistant Prostate Cancer: Results From an Analysis of a Randomized Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Source, synthesis and metabolism of androgens | PPSX [slideshare.net]
- 6. Androgen sulfate and glucuronide conjugates in nonhirsute and hirsute women with polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Androgen Metabolism | GLOWM [glowm.com]
- 10. Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography for Androsterone Sulfate Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone (B159326) sulfate (B86663) is a key metabolite of testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA), playing a significant role in androgen metabolism. Accurate quantification of androsterone sulfate in biological matrices is crucial for understanding various physiological and pathological conditions, including androgen excess disorders, and for monitoring therapeutic interventions. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a sensitive, specific, and robust method for the analysis of this compound. This document provides detailed application notes and protocols for the quantification of this compound in human serum.
Experimental Protocols
This section details the methodologies for sample preparation and subsequent analysis of this compound using LC-MS/MS.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for sample cleanup.
Materials:
-
Human serum samples
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) solution (e.g., [7,7,16,16-2H4]dehydroepiandrosterone-S or DHEAS-2H5)[1]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4000 g for 5 minutes.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup, removing interfering substances and concentrating the analyte.
Materials:
-
Human serum samples
-
Internal Standard (IS) solution (e.g., [7,7,16,16-2H4]dehydroepiandrosterone-S)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Oasis PRiME HLB µElution Plate or similar SPE cartridge[3]
-
Vortex mixer
-
Centrifuge
-
SPE manifold or automated SPE system
Procedure:
-
To 100 µL of serum, add 25 µL of internal standard solution.[2][3]
-
Add 200 µL of methanol and 550 µL of water to the sample.[2][3]
-
Vortex the mixture.
-
Centrifuge at 4000 g for 5 minutes.[3]
-
Load the supernatant onto an Oasis PRiME HLB µElution Plate that has been pre-conditioned with methanol and equilibrated with water.[3][4]
-
Wash the cartridge with hexane.[1]
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound and related compounds by LC-MS/MS.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | ACQUITY UPLC I-Class or similar[3] |
| Column | ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm[5] |
| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water[6] |
| Mobile Phase B | 0.2 mM Ammonium Fluoride in Methanol[6] |
| Flow Rate | 0.45 mL/min[4] |
| Column Temp. | 40 °C |
| Injection Vol. | 20 µL[7] |
| Gradient | A linear gradient is typically employed, starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B to elute the analytes.[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Xevo TQD, Agilent 6460 Triple Quadrupole, or similar[3][7] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for sulfates |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | Specific precursor and product ions should be optimized for the instrument used. |
| Internal Standard Transition | Specific precursor and product ions for the chosen internal standard. |
Table 3: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range (this compound) | 0.02 - 5 µg/mL in serum[1] |
| Linearity (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | Varies by method, can be in the low ng/mL to pg/mL range.[6] |
| Intra- and Inter-Assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Average Recovery | 97.6% for a panel of sulfated steroids.[8] |
Visualization
The following diagram illustrates the general experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. medrxiv.org [medrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A New LC-MS/MS Assay for the Analysis of Sulfated Steroids in Human Serum: Quantification of Cholesterol Sulfate, Pregnenolone Sulfate, 17-Hydroxypregnenolone Sulfate and Androgen Sulfates | ESPE2015 | 54th Annual ESPE (ESPE 2015) | ESPE Abstracts [abstracts.eurospe.org]
Application Notes and Protocols for the GC-MS Analysis of Androsterone Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone sulfate (B86663) is a key metabolite of endogenous steroid hormones, and its quantification is crucial in various fields, including clinical diagnostics, endocrinology, and anti-doping control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroids due to its high chromatographic resolution and structural elucidation capabilities. However, the analysis of sulfated steroids like Androsterone sulfate by GC-MS presents a challenge due to their low volatility and thermal instability.[1] This necessitates specific sample preparation steps, primarily deconjugation to remove the sulfate group, followed by derivatization to increase volatility and improve chromatographic performance.[1]
This document provides detailed application notes and protocols for the determination of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters.
Experimental Workflow Overview
The overall experimental workflow for the GC-MS analysis of this compound involves several key stages, from sample preparation to data acquisition and analysis.
References
Quantifying Androsterone Sulfate in Serum: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on the quantification of sulfated androgens in serum using ELISA, with a focus on Dehydroepiandrosterone Sulfate (B86663) (DHEA-S) as a representative protocol in the absence of a commercially available specific ELISA kit for Androsterone Sulfate.
Introduction
Principle of the Method
The most common method for quantifying small molecules like sulfated androgens in serum is the competitive enzyme-linked immunosorbent assay (ELISA). This assay's principle hinges on the competition between the target antigen in the sample (e.g., DHEA-S) and a labeled antigen (e.g., DHEA-S conjugated to an enzyme like Horseradish Peroxidase - HRP) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. The subsequent addition of a substrate results in a colorimetric reaction, where the intensity of the color is measured and used to determine the concentration of the analyte in the sample by comparison to a standard curve.
Quantitative Data Summary
The following table summarizes typical quantitative data for a representative DHEA-S competitive ELISA kit, which can be used as a reference for expected performance.
| Parameter | Typical Value | Description |
| Assay Range | 96 - 60,000 pg/mL | The range of concentrations over which the assay is precise and accurate. |
| Sensitivity | 90.9 pg/mL | The lowest detectable concentration of the analyte that can be distinguished from the zero standard. |
| Intra-assay Precision (CV) | < 7% | The variation within a single assay run, indicating the reproducibility of results performed on the same plate. |
| Inter-assay Precision (CV) | < 8.4% | The variation between different assay runs, indicating the reproducibility of results over time and with different operators. |
| Sample Volume (Serum) | 1 µL | The required volume of serum sample per well for the assay. |
| Incubation Time | ~2.5 hours | The total time required for all incubation steps in the assay protocol. |
| Wavelength for Detection | 450 nm | The optimal wavelength for measuring the absorbance of the final colorimetric product. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the quantification of a sulfated androgen (using DHEA-S as the example) in serum using a competitive ELISA kit.
Materials and Reagents
-
Microplate pre-coated with anti-sheep IgG
-
DHEA-S Standard
-
DHEA-S-Peroxidase (HRP) Conjugate
-
Polyclonal Antibody to DHEA-S
-
Assay Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
Serum samples
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker (optional)
-
Deionized or distilled water
Serum Sample Preparation
-
Collect whole blood using a serum separator tube.
-
Allow the blood to clot for at least 30 minutes at room temperature.
-
Centrifuge the samples at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant and transfer it to a clean tube.
-
If not assayed immediately, store the serum samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare the wash buffer by diluting the concentrate with deionized water as instructed in the kit manual.
-
Standard Curve Preparation : Prepare a serial dilution of the DHEA-S standard in the assay buffer to create a standard curve. The concentration range will depend on the specific kit being used.
-
Pipetting :
-
Add 50 µL of standards and diluted serum samples to the appropriate wells of the microplate.
-
Add 25 µL of the DHEA-S-HRP conjugate to each well.
-
Add 25 µL of the polyclonal antibody to DHEA-S to each well.
-
-
Incubation : Cover the plate and incubate for 2 hours at room temperature, preferably on a plate shaker.
-
Washing : Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Substrate Addition : Add 100 µL of TMB Substrate to each well.
-
Incubation : Incubate the plate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement : Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Plot a standard curve of the mean absorbance for each standard concentration on the y-axis versus the concentration on the x-axis. A four-parameter logistic curve fit is typically recommended.
-
Use the standard curve to determine the concentration of the sulfated androgen in the serum samples.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
Visualizations
Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA for sulfated androgens.
Principle of Competitive ELISA
Caption: Inverse relationship in competitive ELISA.
Application Notes & Protocols for Solid-Phase Extraction of Androsterone Sulfate
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for the solid-phase extraction (SPE) of Androsterone sulfate (B86663) from biological matrices. The protocols outlined below are designed to ensure high recovery and sample purity for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Androsterone sulfate is a key metabolite of androgenic steroid hormones. Its accurate quantification in biological fluids is crucial for various fields, including clinical research, anti-doping analysis, and endocrinology.[1][2] Solid-phase extraction is a widely adopted technique for the selective isolation and concentration of analytes like this compound from complex sample matrices such as plasma, urine, and serum.[3] SPE significantly enhances the sensitivity and accuracy of analytical methods by removing interfering substances prior to analysis.[3] This document details protocols using both hydrophilic-lipophilic balanced (HLB) and weak anion exchange (WAX) SPE sorbents.
Experimental Protocols
Two primary types of SPE cartridges are commonly employed for the extraction of steroid sulfates: polymeric hydrophilic-lipophilic balanced (HLB) cartridges and mixed-mode cartridges with anion exchange properties.[3][4]
Method 1: Hydrophilic-Lipophilic Balanced (HLB) SPE Protocol
This protocol is adapted for the simultaneous analysis of free and sulfated steroids using a highly retentive hydrophilic and lipophilic sorbent.[4][5]
-
Sample Pre-treatment:
-
For serum or plasma samples, a protein precipitation step is typically required. To 100 µL of the sample, add an internal standard solution, followed by 200 µL of methanol (B129727). Vortex to mix and then add 550 µL of water. Centrifuge the samples for 5 minutes at 4000 g to pellet the precipitated proteins.[6]
-
For urine samples, centrifugation to remove particulate matter may be sufficient.[3]
-
-
Conditioning: Pass 3 mL of methanol through the cartridge.[5]
-
Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[5]
-
Sample Loading: Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate of 1-2 mL/min.[5]
-
Washing:
-
Drying: Dry the cartridge for 10 minutes under full vacuum or positive pressure.[5]
-
Elution: Elute the analytes with 3 mL of 50:50 methanol:acetonitrile.[5]
-
Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., 1 mL of 80:20 water:acetonitrile) for LC-MS/MS analysis.[5]
Method 2: Weak Anion Exchange (WAX) SPE Protocol
This protocol is suitable for the selective extraction of acidic compounds like steroid sulfates.
-
Sample Pre-treatment:
-
Dilute serum, plasma, or urine samples with a buffer at a pH that ensures the analyte is ionized (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6).
-
-
SPE Cartridge: Polymeric Weak Anion Exchange (WAX)[3]
-
Conditioning: Pass 1-3 mL of methanol through the cartridge.[3]
-
Equilibration: Pass 1-3 mL of 50 mM ammonium acetate (pH 6) through the cartridge.
-
Sample Loading: Load the diluted sample onto the SPE cartridge at a flow rate of 1 mL/min.
-
Washing:
-
Wash with 1 mL of 50 mM ammonium acetate (pH 6).
-
Wash with 1 mL of 1 M acetic acid.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1-2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Post-Elution Processing: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Data Presentation
The following table summarizes the quantitative performance data for the analysis of this compound using SPE-based methods.
| SPE Sorbent | Matrix | Recovery (%) | RSD (%) | LLOQ | Reference |
| Styre Screen® HLB | Urine | 95 - 105 | < 15 | 5 ng/mL | [4][5] |
| Styre Screen® HLB | Plasma | 90 - 110 | < 15 | 5 ng/mL | [4][5] |
| Styre Screen® HLB | Blood | 85 - 105 | < 15 | 5 ng/mL | [4][5] |
| Oasis™ PRiME HLB | Serum | Not Specified | ≤6.3 | Not Specified | [7] |
| C18 | Serum | Not Specified | Not Specified | Not Specified | [8] |
Note: "Not Specified" indicates that the source reported successful extraction without providing specific numerical values in the accessible information.
Visualizations
Experimental Workflow for this compound SPE
Caption: A generalized workflow for the solid-phase extraction of this compound.
Simplified Steroid Sulfation and Desulfation Pathway
Caption: Simplified pathway of this compound transport and activation.
References
- 1. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. unitedchem.com [unitedchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Application Note: Quantitative Analysis of Androsterone Sulfate in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androsterone (B159326) sulfate (B86663) is a sulfated metabolite of the androgenic steroid hormone androsterone. As a key component of the steroid profile, its quantification in biological matrices like serum is crucial for endocrinology research, clinical diagnostics, and assessing adrenal and gonadal function.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method for steroid analysis due to its superior specificity, sensitivity, and accuracy compared to traditional immunoassays, which can be prone to interference from cross-reacting endogenous steroids.[2][3]
This application note provides a detailed protocol for the sensitive and robust quantification of Androsterone sulfate in human serum using LC-MS/MS. The method employs a straightforward sample preparation procedure involving protein precipitation and solid-phase extraction, followed by chromatographic separation and detection using multiple reaction monitoring (MRM).
Experimental Protocols
Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
This protocol is adapted from methodologies for similar sulfated androgens.[4]
Materials:
-
Human serum samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Deionized water
-
Hexane (B92381), HPLC grade
-
Internal Standard (IS) working solution (e.g., [7,7,16,16-2H4]dehydroepiandrosterone-S or a similar deuterated sulfated steroid).[4]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB).
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Thawing: Thaw frozen serum samples, calibrators, and quality control (QC) samples at room temperature.
-
Aliquoting: Pipette 100 µL of serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution to each sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate proteins.[4] Vortex mix for 1 minute.
-
Centrifugation: Centrifuge the samples at 4000 g for 5 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the SPE cartridge with 200 µL of hexane to remove non-polar interferences.[4]
-
Elution: Elute the analytes from the SPE cartridge with 45 µL of methanol.[3]
-
Reconstitution: Add 55 µL of deionized water to the eluate.[3] Mix thoroughly.
-
Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
The following conditions are based on established methods for separating multiple steroid hormones.[2][5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm[7] or Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm[2] |
| Mobile Phase A | 0.2-1 mM Ammonium Fluoride (NH4F) in Water[2][6] |
| Mobile Phase B | Methanol[5] |
| Flow Rate | 0.3 - 0.4 mL/min[5][6] |
| Column Temperature | 40 - 50 °C[5][6] |
| Injection Volume | 10 - 20 µL[2][5] |
LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 - 0.5 | 60 | 40 |
| 0.5 - 4.0 | Ramp to 45 | Ramp to 55 |
| 4.0 - 6.5 | Ramp to 25 | Ramp to 75 |
| 6.5 - 7.2 | Ramp to 10 | Ramp to 90 |
| 7.2 - 8.0 | Return to 60 | Return to 40 |
Note: This gradient is a representative example and should be optimized for the specific column and system used.[5]
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[7] |
| Capillary Voltage | -4500 V[2] |
| Source Temperature | 300 °C[2] |
| Drying Gas Flow | 14 L/min[6] |
| Nebulizer Gas | 20 psi[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
|---|---|---|---|
| This compound | 369.2 | 97.0 (Sulfate ion) | Optimize experimentally |
| Internal Standard (e.g., DHEAS-d5) | 373.2 | 97.0 (Sulfate ion) | Optimize experimentally |
Note: The precursor ion for this compound is based on its monoisotopic mass in negative mode, [M-H]⁻. The product ion m/z 97.0 is characteristic of the sulfate group fragmentation. Collision energies must be optimized for the specific instrument.
Data Presentation
Method Performance Characteristics
The following table summarizes typical performance characteristics for LC-MS/MS assays analyzing sulfated steroids.[2][4]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5.0 ng/mL |
| Intra- and Inter-Assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 20% (with IS correction)[5] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample handling to final data acquisition.
Caption: Workflow for this compound Analysis.
References
- 1. eurekakit.com [eurekakit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medrxiv.org [medrxiv.org]
- 7. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
Androsterone sulfate as a biomarker in clinical studies.
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Androsterone (B159326) sulfate (B86663) is a sulfated metabolite of androsterone, a steroid hormone derived from the metabolism of testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA). As the most abundant 5α-reduced androgen metabolite in serum, its levels can reflect adrenal androgen production and overall androgen metabolism.[1][2] While its direct androgenic activity is weak, androsterone sulfate serves as a valuable biomarker in various clinical studies, particularly in the investigation of conditions characterized by hormonal imbalances. This document provides detailed application notes and protocols for the use of this compound as a biomarker in clinical research, aimed at researchers, scientists, and professionals in drug development.
Clinical Significance
This compound has been investigated as a potential biomarker in several clinical contexts:
-
Hirsutism and Polycystic Ovary Syndrome (PCOS): Studies have explored the utility of this compound in understanding the pathophysiology of hirsutism and PCOS. While some research indicates that its levels are not significantly elevated in hirsutism compared to normal controls, it is primarily of adrenal origin in hirsute women.[1][2] In women with PCOS, this compound levels may not differ significantly from healthy individuals.[1][2]
-
Adrenal Function: this compound levels are strongly correlated with dehydroepithis compound (DHEA-S), a well-established marker of adrenal androgen production.[1] This suggests its potential utility in assessing adrenal function.
-
Prostate Cancer: In the context of prostate cancer, particularly in castration-resistant prostate cancer (CRPC), the role of adrenal androgens and their metabolites is of significant interest. While research has focused more on DHEA and DHEA-S, understanding the complete androgen metabolic pathway, including downstream metabolites like this compound, is crucial.[3]
Quantitative Data Summary
The following tables summarize quantitative data on this compound and the closely related DHEA-S from various clinical studies. These values can serve as a reference for researchers designing and interpreting their own studies.
Table 1: Serum this compound Levels in Different Female Populations
| Population | Mean Serum this compound Level (µmol/L) | Standard Error of the Mean (SEM) |
| Normal Women | 3.0 | 0.5 |
| Hirsute Women | 3.0 | 0.4 |
| Polycystic Ovarian Syndrome (PCOS) | 3.2 | 0.4 |
| Idiopathic Hirsutism | 3.5 | 0.5 |
| Obese Women | 1.7 | 0.3 |
Data sourced from a study on the physiology and clinical significance of this compound in hirsute women.[1][2]
Table 2: Typical Normal Ranges for DHEA-S in Males (µg/dL)
| Age Range (years) | Range (µg/dL) |
| 18-19 | 108 - 441 |
| 20-29 | 280 - 640 |
| 30-39 | 120 - 520 |
| 40-49 | 95 - 530 |
| 50-59 | 70 - 310 |
| 60-69 | 42 - 290 |
| 69 and older | 28 - 175 |
These are typical reference ranges and may vary between laboratories.[4]
Table 3: Age-Stratified 95% Reference Intervals for DHEAS in Females (µmol/L)
| Age Range (years) | 95% Reference Interval (µmol/L) |
| 20-25 | 3.65 - 12.76 |
| 25-35 | 2.97 - 11.50 |
| 35-45 | 2.30 - 9.83 |
Data from a study establishing reference intervals for DHEAS in women of reproductive age.[5]
Experimental Protocols
Measurement of this compound
Several analytical methods can be employed for the quantification of this compound in biological samples. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[6][7]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of serum, add 25 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 200 µL of methanol (B129727) and 550 µL of water. Mix after each addition.
-
Centrifuge the samples for 5 minutes at 4000 g.[8]
-
Condition an Oasis PRiME HLB µElution Plate with methanol followed by water.
-
Load the supernatant onto the SPE plate.
-
Wash the plate with an appropriate wash solution (e.g., 200 µL of acetonitrile/water, 1:9, v/v, followed by 200 µL of hexane).[7]
-
Elute the analytes with an elution solvent (e.g., 40 µL of acetonitrile/water, 9:1, v/v).[7]
-
Mix the eluate with 40 µL of water in a collection plate.[7]
-
Centrifuge and inject an aliquot into the LC-MS/MS system.[7]
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used (e.g., ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 1 mM ammonium (B1175870) fluoride) and an organic component (e.g., methanol:2-propanol) is common.[6]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for sulfated steroids.[9]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.
-
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits are commercially available for the quantification of androsterone and related sulfates like DHEA-S.[10][11][12][13] While generally less specific than LC-MS/MS, they offer a higher throughput and do not require specialized mass spectrometry equipment.
-
General ELISA Protocol (Competitive Assay):
-
Prepare all reagents, samples, and standards as per the kit instructions.
-
Pipette 50 µL of standard or sample into the appropriate wells of the antibody-coated microtiter plate.
-
Immediately add 50 µL of the prepared Detection Reagent A (containing biotin-labeled antibody). Shake and mix.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times with the provided wash buffer.
-
Add 100 µL of prepared Detection Reagent B (containing HRP-conjugated streptavidin). Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of Substrate Solution and incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of the analyte is inversely proportional to the color intensity.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflows
Androgen Metabolism Pathway
The following diagram illustrates the key steps in the androgen metabolism pathway, leading to the formation of androsterone and its subsequent sulfation.
Caption: Simplified androgen metabolism pathway.
Experimental Workflow for this compound Quantification
The diagram below outlines a typical workflow for the quantification of this compound in clinical samples using LC-MS/MS.
Caption: LC-MS/MS workflow for biomarker analysis.
This compound holds promise as a biomarker for assessing adrenal androgen production and investigating disorders of androgen excess. The choice of analytical methodology should be carefully considered based on the specific research question and available resources. The protocols and data presented in these application notes provide a foundation for researchers to incorporate the measurement of this compound into their clinical studies.
References
- 1. This compound: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHEA-Sulfate Test - UF Health [ufhealth.org]
- 5. Androgens in women: Establishing reference intervals for dehydroepiandrostenedione sulphate and androstenedione on the Roche Cobas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
- 9. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Human DHEA Sulfate ELISA Kit (A74764) [antibodies.com]
- 13. alpco.com [alpco.com]
Measuring Androsterone Sulfate in Saliva: Application Notes and Protocols
Introduction
Androsterone sulfate (B86663) is a key metabolite of dehydroepiandrosterone (B1670201) sulfate (DHEA-S), the most abundant steroid hormone produced by the adrenal glands. While direct measurement of Androsterone sulfate in saliva is not a commonly established method with commercially available assays, the quantification of its precursor, DHEA-S, in saliva is a well-validated and widely used non-invasive technique to assess adrenal androgen production.[1][2][3] Salivary DHEA-S levels are indicative of the bioavailable fraction of this hormone and correlate with serum levels.[3][4] These application notes provide detailed protocols for the measurement of DHEA-S in saliva, which serves as a critical proxy for understanding the metabolic cascade leading to this compound.
This document is intended for researchers, scientists, and drug development professionals interested in the non-invasive monitoring of adrenal androgen status. The protocols provided cover sample collection, handling, and analysis using two common methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Androgen Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway from DHEA-S to Androsterone.
Caption: Simplified metabolic pathway of DHEA-S to this compound.
Experimental Workflow for Salivary DHEA-S Measurement
The following diagram outlines the general workflow for measuring DHEA-S in saliva samples.
Caption: General workflow for salivary DHEA-S analysis.
Data Presentation: Quantitative Assay Performance
The following tables summarize the performance characteristics of commercially available ELISA kits and published LC-MS/MS methods for the measurement of DHEA-S and other relevant androgens in saliva.
Table 1: ELISA Kit Performance for Salivary DHEA-S
| Parameter | Salimetrics DHEA-S ELISA Kit[5] | Eagle Biosciences DHEA-S EIA Kit[6] |
| Assay Principle | Competitive Immunoassay | Competitive Immunoassay |
| Sample Volume | 100 µL | 50 µL |
| Assay Range | 188.9 - 15,300 pg/mL | Not Specified |
| Sensitivity | 95.14 pg/mL | Not Specified |
| Assay Time | ~ 2 hours | ~ 2.5 hours |
Table 2: LC-MS/MS Method Performance for Salivary Androgens
| Parameter | Testosterone & Androstenedione[7] | Multiplex Steroid Analysis[8] |
| Analytes | Testosterone, Androstenedione | Cortisol, Cortisone, Testosterone, DHEA, Progesterone, 17-OHP |
| Sample Volume | 100 µL | 150 - 300 µL |
| Limit of Quantitation (LOQ) | 10 pmol/L for both | Analyte dependent |
| Linearity (r²) | > 0.99 | Not Specified |
| Recovery | 97 - 102% | Not Specified |
| Between-run CV | 3.6 - 8.0% | Not Specified |
Experimental Protocols
Protocol 1: Saliva Sample Collection and Preparation
This protocol is a generalized procedure based on recommendations from multiple sources.[4][6][8][9]
1.1. Materials:
-
Polypropylene cryovials (2 mL)
-
Saliva collection aids (optional)
-
Refrigerated centrifuge
-
Freezer (-20°C or lower)
1.2. Procedure:
-
Participant Instructions: Instruct participants to avoid eating, drinking (except water), smoking, and brushing their teeth for at least 60 minutes before sample collection.[6] It is also recommended to avoid consuming alcohol for 12 hours prior.[6]
-
Rinsing: Have the participant rinse their mouth thoroughly with water 10 minutes before collection.[6]
-
Collection Method: Collect whole saliva by unstimulated passive drool.[9][10] The participant should allow saliva to pool in their mouth and then drool into the collection vial. The use of cotton-based swabs (e.g., Salivettes) may be acceptable for DHEA-S but can interfere with other androgen assays.[7][10][11]
-
Sample Volume: Collect a minimum of 1-2 mL of saliva.
-
Immediate Handling: Cap the vial tightly and place it on ice or in a refrigerator within 30 minutes of collection.[9]
-
Freezing: Freeze samples at -20°C or lower within 4 hours of collection for short-term storage (up to 6 months).[9] For longer-term storage, -80°C is recommended.
-
Preparation for Assay: On the day of the assay, thaw the saliva samples completely. Vortex the samples and then centrifuge at 1500 x g for 15 minutes to precipitate mucins and other particulate matter.[9]
-
Supernatant Transfer: Carefully pipette the clear supernatant into a new, clean tube for analysis. Avoid disturbing the pellet.
Protocol 2: Salivary DHEA-S Measurement by ELISA
This protocol is a generalized procedure based on commercially available competitive immunoassay kits.[5][6] Always refer to the specific kit manufacturer's instructions.
2.1. Materials:
-
DHEA-S ELISA kit (including microplate, standards, controls, conjugate, antibody, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of reading at 450 nm
-
Microplate shaker
2.2. Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and controls as instructed in the kit manual.
-
Sample/Standard Addition: Pipette 50-100 µL (as specified by the kit) of standards, controls, and prepared saliva samples into the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add the specified volume of DHEA-S-enzyme conjugate to each well.
-
Antibody Addition: Add the specified volume of anti-DHEA-S antibody to each well.
-
Incubation: Cover the plate and incubate at room temperature for the time specified in the kit manual (typically 1-2 hours), often with continuous shaking.[6]
-
Washing: Decant the contents of the wells and wash the plate 3-4 times with the provided wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate for the specified time (usually 15-30 minutes) at room temperature, protected from light. A color change (typically blue) will occur.
-
Stopping the Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.
-
Reading: Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of DHEA-S in the samples by generating a standard curve from the absorbance values of the standards. The concentration of DHEA-S is inversely proportional to the optical density.
Protocol 3: Salivary Androgen Measurement by LC-MS/MS
This protocol is a generalized procedure based on published methods for the analysis of multiple steroids in saliva.[7][8][12]
3.1. Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Internal standards (isotope-labeled versions of the analytes)
-
Extraction solvent (e.g., diethyl ether, or supported liquid extraction cartridges)
-
Mobile phases (e.g., water with formic acid or ammonium (B1175870) fluoride, and methanol)
-
Nitrogen evaporator
3.2. Procedure:
-
Sample Preparation:
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive or negative electrospray ionization (ESI) mode, depending on the specific analytes.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each analyte in the samples based on a calibration curve prepared in a surrogate matrix (e.g., steroid-free saliva or buffer).
-
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002759) [hmdb.ca]
- 2. zrtlab.com [zrtlab.com]
- 3. salimetrics.com [salimetrics.com]
- 4. Measurement of steroid levels in saliva in a population-based survey of lifestyle, medical conditions, marriage, sex life and hormone status in aging men: a feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. salimetrics.com [salimetrics.com]
- 6. salimetrics.com [salimetrics.com]
- 7. Determination of salivary testosterone and androstendione by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. salimetrics.com [salimetrics.com]
- 10. pure.psu.edu [pure.psu.edu]
- 11. salimetrics.com [salimetrics.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
Application Note: Enzymatic Hydrolysis of Androsterone Sulfate for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the enzymatic hydrolysis of Androsterone sulfate (B86663), a critical step in the analysis of steroid metabolism for clinical research and drug development.
Introduction:
Androsterone sulfate is a key metabolite of androgen biosynthesis. Its quantification in biological matrices such as urine and serum is essential for understanding various physiological and pathological conditions. As this compound is often conjugated, hydrolysis is required to liberate the free Androsterone for accurate measurement by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enzymatic hydrolysis, utilizing sulfatase enzymes, offers a specific and mild alternative to harsh chemical methods, minimizing the risk of analyte degradation. This protocol details the use of a sulfatase for the efficient cleavage of the sulfate group from this compound.
Biochemical Pathway: Hydrolysis of this compound
The enzymatic hydrolysis of this compound is a straightforward reaction catalyzed by a steroid sulfatase (STS). The enzyme cleaves the sulfate ester bond, yielding unconjugated Androsterone and a sulfate ion.
Application Notes and Protocols for the Quantification of Androsterone Sulfate Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of Androsterone sulfate (B86663) (ADT-S) in biological matrices, emphasizing the critical role of internal standards in achieving reliable and reproducible results. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid analysis.
Introduction to Androsterone Sulfate and the Importance of Internal Standards
This compound is a sulfated steroid metabolite of androgens, serving as a significant marker in various physiological and pathological conditions. Accurate measurement of its concentration in biological fluids like serum and plasma is crucial for clinical research and drug development. The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS-based quantification to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the highest accuracy and precision. Deuterated analogs of the analyte, such as Androsterone-d4 sulfate, are ideal internal standards as they co-elute with the analyte and exhibit similar ionization behavior, differing only in mass-to-charge ratio (m/z).
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting this compound from serum or plasma.
Materials:
-
Serum or plasma samples
-
Internal Standard (IS) working solution (e.g., Androsterone-d4 sulfate in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 methanol (B129727):water)
Procedure:
-
Pipette 100 µL of serum or plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup compared to protein precipitation, which can be beneficial for reducing matrix effects. A reversed-phase SPE cartridge is suitable for this purpose.
Materials:
-
Serum or plasma samples
-
Internal Standard (IS) working solution
-
Phosphoric acid (0.1%)
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
SPE cartridges (e.g., C18)
-
Vortex mixer, Centrifuge, Evaporator, Reconstitution solution (as above)
Procedure:
-
Pre-treat the sample: To 100 µL of serum/plasma, add 20 µL of IS and 200 µL of 0.1% phosphoric acid. Vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of reconstitution solution for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient starting from 30% B to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Analyte): Precursor ion (m/z) 369.2 → Product ion (m/z) 97.0 (quantifier) and 80.0 (qualifier).
-
Androsterone-d4 Sulfate (Internal Standard): Precursor ion (m/z) 373.2 → Product ion (m/z) 97.0.
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound using an internal standard-based LC-MS/MS method.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 1.5 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Medium QC | 75 | < 8% | 92 - 108% | < 12% | 88 - 112% |
| High QC | 400 | < 5% | 95 - 105% | < 10% | 90 - 110% |
Table 3: Recovery
| Parameter | Value |
| Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of this compound.
Troubleshooting & Optimization
Overcoming matrix effects in Androsterone sulfate LC-MS/MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Androsterone (B159326) sulfate (B86663).
Troubleshooting Guide
This guide addresses common issues encountered during Androsterone sulfate analysis that may be attributed to matrix effects.
Issue 1: Poor Peak Shape, Tailing, or Broadening
-
Possible Cause: Co-elution of matrix components with this compound. Residual phospholipids (B1166683) from the biological matrix are common culprits.[1]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2] A double LLE or the use of mixed-mode SPE cartridges can provide even cleaner extracts.[1][2]
-
Adjust Chromatographic Conditions: Modify the LC gradient to improve the separation between this compound and interfering peaks. Experiment with different mobile phase compositions and column chemistries.
-
Implement Phospholipid Removal: Utilize specific phospholipid removal plates or cartridges during sample preparation.
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variable ion suppression or enhancement across different samples due to inconsistent matrix composition.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most effective way to compensate for matrix effects.[][4][5] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte/IS ratio and more reliable quantification.
-
Evaluate Matrix Lot-to-Lot Variability: Assess the matrix effect across at least six different lots of the biological matrix to ensure the method is robust.
-
Standardize Sample Collection and Handling: Ensure uniformity in sample collection, processing, and storage to minimize variability in the sample matrix.
-
Issue 3: Low Signal Intensity and Poor Sensitivity
-
Possible Cause: Significant ion suppression caused by high concentrations of co-eluting matrix components.[6]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As with poor peak shape, a more effective sample preparation method such as SPE or LLE is crucial to reduce the concentration of interfering compounds.[7]
-
Reduce Sample Injection Volume: Injecting a smaller volume can lessen the amount of matrix components entering the mass spectrometer, thereby reducing ion suppression.[8]
-
Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the ionization of this compound and minimize the influence of matrix components.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting, undetected components in the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[10][11][12] Common interfering compounds in biological matrices like plasma or serum include phospholipids, salts, and metabolites.
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[10] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the Matrix Factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analog for this compound analysis?
A: A SIL-IS, such as Deuterium or Carbon-13 labeled this compound, is chemically and physically almost identical to the unlabeled analyte.[] This means it has nearly the same extraction recovery, chromatographic retention time, and ionization response.[4] Consequently, it experiences the same degree of matrix-induced ion suppression or enhancement as the analyte, allowing it to accurately correct for these variations.[5][13] Structural analogs may have different chromatographic behavior and ionization efficiencies, making them less effective at compensating for matrix effects.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A: While protein precipitation is a simple and fast technique, it is often insufficient for removing all matrix interferences.[2] More effective methods for reducing matrix effects in steroid analysis include:
-
Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to partition this compound from the aqueous biological matrix into an organic phase, leaving many interfering components behind.[1]
-
Solid-Phase Extraction (SPE): SPE provides excellent cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[7] For sulfated steroids, specific SPE cartridges like Oasis WAX (Weak Anion Exchange) can be highly effective.[14]
Q5: Can I overcome matrix effects by simply diluting my sample?
A: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[8] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples with low this compound concentrations. This strategy is only feasible if the assay has a very high sensitivity.[8]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Sample Pre-treatment: To 100 µL of serum or plasma, add 100 µL of a zinc sulfate solution (50 g/L) to precipitate proteins.[15]
-
Internal Standard Spiking: Add an appropriate amount of this compound SIL-IS in acetonitrile (B52724).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 1,700 g) for 10 minutes to pellet the precipitated proteins.[15]
-
SPE Cartridge Conditioning: Condition a C18 or mixed-mode SPE cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by water).
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences, followed by a non-polar solvent like hexane (B92381) to remove lipids.[9][16]
-
Elution: Elute the this compound and the SIL-IS from the cartridge using an appropriate solvent, such as a high percentage of acetonitrile or methanol in water.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for your specific system.
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC BEH C18).[9]
-
Mobile Phase A: Water with a modifier like ammonium (B1175870) fluoride (B91410) or formic acid.[9]
-
Mobile Phase B: Methanol or acetonitrile.[9]
-
Gradient: A gradient elution starting with a lower percentage of organic phase and ramping up to a higher percentage is used to separate this compound from other components.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for sulfated steroids.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for both this compound and its SIL-IS.
Quantitative Data Summary
The following table summarizes performance characteristics from a validated LC-MS/MS method for the simultaneous analysis of several sulfated steroids, including this compound (ADT-S).
| Parameter | This compound (ADT-S) | Reference |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [14] |
| Calibration Range | 5 - 500 ng/mL | [14] |
| Accuracy (% Bias) | Within ±10% | [14] |
| Interday Precision (%CV) | 1.3 - 9.9% | [14] |
| Recovery Difference (Stripped vs. Unstripped Serum) | < 5% | [14] |
Visualizations
Caption: A flowchart illustrating the troubleshooting process for common issues arising from matrix effects in LC-MS/MS analysis.
Caption: A diagram comparing the workflows of three common sample preparation techniques used to mitigate matrix effects.
Caption: A diagram explaining how a stable isotope-labeled internal standard compensates for ion suppression to ensure accurate quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 4. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 5. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 14. Validated LC-MS/MS simultaneous assay of five sex steroid/neurosteroid-related sulfates in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of Androsterone sulfate detection assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their Androsterone sulfate (B86663) detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting Androsterone sulfate?
A1: The two primary methods for the detection and quantification of this compound are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally considered the gold standard due to its superior specificity, accuracy, and sensitivity, especially at low concentrations.[1] Immunoassays are also widely used due to their high-throughput capabilities.
Q2: Why am I seeing low sensitivity in my this compound ELISA?
A2: Low sensitivity in an ELISA can be due to several factors, including suboptimal antibody concentrations, poor quality of reagents, incorrect incubation times or temperatures, and issues with the standard curve.[3] For competitive ELISAs, which are common for small molecules like steroids, the concentration of the enzyme-labeled antigen is also critical.
Q3: What is cross-reactivity and how can it affect my this compound measurements?
A3: Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules that are structurally similar to the target analyte, in this case, this compound. This can lead to falsely elevated results.[4] Steroid hormones often have similar chemical structures, making cross-reactivity a significant concern in immunoassays. For example, Dehydroepithis compound (DHEA-S) is known to cross-react in some steroid immunoassays.[5][6]
Q4: How can I minimize matrix effects in my samples?
A4: The sample matrix (e.g., serum, plasma) can interfere with the assay and affect results.[7] To minimize matrix effects, especially in immunoassays, it is important that the matrix of the standards and blank closely matches that of the samples.[8] For LC-MS/MS, effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial for removing interfering substances.
Q5: What are the advantages of using LC-MS/MS over ELISA for this compound detection?
A5: LC-MS/MS offers higher specificity and sensitivity compared to immunoassays. It can distinguish between structurally similar steroids, reducing the risk of cross-reactivity.[1] LC-MS/MS can also simultaneously measure multiple analytes in a single run, providing a more comprehensive steroid profile. However, it requires more specialized equipment and expertise.
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash cycles and ensure complete removal of wash buffer.[9] |
| Blocking may be insufficient | Increase the concentration of the blocking agent or the blocking incubation time.[10] Consider trying a different blocking buffer, such as one with non-mammalian proteins to reduce cross-reactivity.[11][12] | |
| Antibody concentration too high | Titrate the primary or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[10] | |
| Cross-reactivity of antibodies | Use a more specific antibody. If possible, confirm results with a different method like LC-MS/MS.[4] | |
| Low Signal/Sensitivity | Inefficient antibody binding | Optimize incubation times and temperatures. Ensure reagents are at room temperature before use.[13][14] |
| Low antibody concentration | Increase the concentration of the primary or secondary antibody. Perform a titration to find the optimal concentration. | |
| Inactive enzyme conjugate | Ensure the enzyme conjugate is stored properly and has not expired. Prepare fresh dilutions before each use. | |
| Issues with standard curve | Prepare fresh standards for each assay. Ensure the standard range covers the expected sample concentrations.[8] | |
| Poor Precision (High CV%) | Inconsistent pipetting | Calibrate pipettes regularly. Use fresh pipette tips for each sample and reagent. Ensure consistent timing for all steps. |
| Edge effects on the plate | Ensure the plate is evenly warmed to room temperature before use and seal the plate during incubations to prevent evaporation.[3] | |
| Improper mixing | Gently tap the plate to ensure thorough mixing of reagents in the wells.[15] |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity | Inefficient ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). |
| Poor sample recovery during extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct elution solvent is used. | |
| Matrix suppression | Improve sample cleanup to remove interfering matrix components. Consider using a different ionization source if available. | |
| Poor Peak Shape | Chromatographic issues | Ensure the column is properly conditioned. Check for blockages in the LC system. Optimize the mobile phase composition and gradient. |
| Sample overload | Dilute the sample before injection. | |
| Inconsistent Retention Times | Fluctuations in LC pump pressure | Degas the mobile phase and prime the pumps. Check for leaks in the system. |
| Column degradation | Replace the analytical column or guard column. |
Quantitative Data Summary
Table 1: Performance Characteristics of this compound Detection Methods
| Parameter | Immunoassay (ELISA) | LC-MS/MS |
| Sensitivity (Lower Limit of Quantification) | 0.47 ng/mL - 0.507 ng/mL[16][17] | ~0.01 ng/mL[1] |
| Assay Range | 0.78 - 90 ng/mL[16][17] | Wide dynamic range, typically 0.1 - 100 ng/mL |
| Intra-assay Precision (CV%) | < 10%[17] | < 10% |
| Inter-assay Precision (CV%) | < 12%[17] | < 15% |
| Sample Volume | 50 µL[16][17] | 50 - 100 µL |
Experimental Protocols
Protocol 1: General Competitive ELISA for this compound
This protocol is a general guideline for a competitive ELISA. Specific details may vary depending on the kit manufacturer.
-
Reagent Preparation : Prepare all reagents, including standards, samples, and buffers, according to the kit manual.
-
Standard and Sample Addition : Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction : Add 50 µL of this compound-HRP conjugate to each well.
-
Incubation : Cover the plate and incubate for 1 hour at 37°C.
-
Washing : Aspirate and wash the wells 3-5 times with wash buffer.
-
Substrate Addition : Add 90 µL of TMB substrate solution to each well.
-
Incubation : Incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction : Add 50 µL of stop solution to each well.
-
Read Plate : Measure the optical density at 450 nm immediately.[15]
Protocol 2: LC-MS/MS Method for this compound
This protocol provides a general workflow. Specific parameters should be optimized for the instrument used.
-
Sample Preparation (Solid-Phase Extraction) :
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the serum/plasma sample.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation :
-
Column : C18 reversed-phase column.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile or methanol with 0.1% formic acid.
-
Gradient : A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Visualizations
Caption: Troubleshooting logic for low sensitivity in this compound ELISA.
Caption: General workflow for this compound detection by LC-MS/MS.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgens by immunoassay and mass spectrometry in children with 46,XY disorder of sex development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA kits for the Measurement of Androgens and Steroid Hormone Markers - Immusmol [immusmol.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrostenedione sulphate interferes in many direct immunoassays for testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Optimize an ELISA Standard Curve [synapse.patsnap.com]
- 9. bosterbio.com [bosterbio.com]
- 10. ADT(Androsterone) ELISA Kit [elkbiotech.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. sinobiological.com [sinobiological.com]
- 14. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. assaygenie.com [assaygenie.com]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Androsterone Sulfate Sample Preparation
Welcome to the Technical Support Center for Androsterone Sulfate (B86663) sample preparation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in Androsterone sulfate sample preparation to avoid analyte loss?
A1: The most critical steps are enzymatic or chemical hydrolysis, extraction, and derivatization (for GC-MS). Incomplete hydrolysis can lead to underestimation of the total Androsterone concentration.[1] During extraction, using an inappropriate solvent or solid-phase extraction (SPE) sorbent can result in low recovery.[2][3] For GC-MS analysis, incomplete derivatization can also lead to inaccurate quantification.[4]
Q2: How should I store my samples to ensure the stability of this compound?
A2: For long-term storage, it is recommended to keep samples at -80°C.[5] Some studies have shown that many steroids are stable for extended periods at -20°C or even at 4°C for shorter durations, but significant decreases in concentration can occur with prolonged storage at higher temperatures.[6][7][8] It is crucial to minimize freeze-thaw cycles, as repeated cycles can affect the stability of some steroids.[6]
Q3: What are the common causes of low recovery for this compound during solid-phase extraction (SPE)?
A3: Low recovery during SPE can be attributed to several factors:
-
Inappropriate Sorbent Selection: Using a sorbent that does not have a strong affinity for this compound. For sulfated steroids, hydrophilic-lipophilic balanced (HLB) or weak anion exchange (WAX) sorbents are often recommended.[9]
-
Incorrect pH: The pH of the sample and loading buffers can significantly impact the retention of the analyte on the sorbent.
-
Improper Conditioning or Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent and low recovery.[3]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge.[2]
-
Inappropriate Wash or Elution Solvents: Using a wash solvent that is too strong can prematurely elute the analyte, while an elution solvent that is too weak will result in incomplete recovery.[2][3]
-
Flow Rate: A flow rate that is too high during sample loading may not allow for sufficient interaction between the analyte and the sorbent.[10]
Troubleshooting Guides
Problem 1: Low or No Detectable this compound Signal
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Optimize the enzymatic hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH).[1] Consider chemical hydrolysis (solvolysis) as an alternative, but be aware of potential artifact formation.[1][11] |
| Poor Extraction Efficiency | For Liquid-Liquid Extraction (LLE), ensure the solvent polarity is appropriate for Androsterone. For Solid-Phase Extraction (SPE), verify the sorbent type, conditioning, loading, washing, and elution steps are optimized.[2][3] |
| Analyte Degradation | Minimize sample exposure to high temperatures, strong acids, or bases.[2] Ensure solvents are free of oxidizing agents. Process samples promptly after collection and store them at appropriate low temperatures.[5][6] |
| Matrix Effects (Ion Suppression in LC-MS/MS) | Dilute the sample extract, use a more efficient sample cleanup method (e.g., SPE), or employ a matrix-matched calibration curve. The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects.[12][13] |
| Inefficient Derivatization (GC-MS) | Ensure derivatization reagents are fresh and not contaminated with moisture. Optimize the reaction time and temperature.[4] Consider a different derivatization agent if necessary.[14] |
Problem 2: High Variability Between Replicate Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize all steps of the sample preparation workflow, from collection to final analysis. Ensure consistent timing, volumes, and mixing procedures for all samples.[2] |
| Inconsistent SPE Procedure | Ensure uniform flow rates during loading, washing, and elution. Avoid letting the sorbent bed dry out during conditioning and equilibration.[2][10] |
| Precipitation Issues | If using protein precipitation, ensure complete precipitation and consistent removal of the protein pellet. Incomplete removal can lead to column clogging and variability. |
| Evaporation and Reconstitution Errors | Ensure complete evaporation of the solvent without overheating the sample. Reconstitute the dried extract in a precise volume of solvent and ensure it is fully dissolved through vortexing or sonication.[2][15] |
Quantitative Data Summary
Table 1: Reported Recovery Rates for this compound and Related Steroids Using Different Extraction Methods.
| Analyte | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Androsterone | Urine | SPE | 80 | [16] |
| This compound | Urine | SPE | 101 | [16] |
| DHEA | Serum | Online SPE | 94 | [17] |
| DHEAS | Serum | SPE | Not specified, but sufficient for analysis | [18] |
| Multiple Steroids | Plasma | Supported Liquid Extraction (SLE) | 90 - 107 | [19] |
| Multiple Steroids | Cell Culture | Liquid-Liquid Extraction (LLE) | 74.2 - 126.9 | [20] |
| Multiple Steroids | Urine | Liquid-Liquid Extraction (LLE) | 54.9 - 110.7 | [20] |
Table 2: Reported Matrix Effects for this compound and Related Steroids.
| Analyte | Matrix | Ionization Mode | Matrix Effect (%) | Reference |
| DHEAS | Serum | ESI- | Ion Suppression Observed | [21] |
| Androsterone | Urine | Not Specified | 5 | [16] |
| This compound | Urine | Not Specified | 10 | [16] |
| Sulfated Steroids | Cell Culture | ESI- | 40 - 50 signal loss | [20] |
| DHEAS | Plasma | Not Specified | Can be compensated with internal standards | [13] |
Experimental Protocols & Workflows
General Workflow for this compound Analysis
The following diagram outlines a typical workflow for the analysis of this compound from biological samples.
Caption: General experimental workflow for this compound analysis.
Troubleshooting Logic for Low Analyte Recovery
This diagram illustrates a logical approach to troubleshooting low recovery of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of long-term storage on hormone measurements in samples from pregnant women: The experience of the Finnish Maternity Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unitedchem.com [unitedchem.com]
- 17. waters.com [waters.com]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Androsterone Sulfate Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of Androsterone (B159326) sulfate (B86663) and its isomers.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Peak Resolution Between Androsterone Sulfate and its Isomers
Symptom: The chromatographic peaks for this compound and a closely related isomer (e.g., epiandrosterone (B191177) sulfate) are not baseline separated (Resolution, R_s < 1.5), leading to inaccurate quantification.
Q: My this compound and epithis compound peaks are co-eluting or poorly resolved. What are the likely causes and how can I fix this?
A: Poor resolution is a common challenge when separating structurally similar steroid isomers. The primary causes involve suboptimal mobile phase composition or an inappropriate stationary phase.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and additives is critical for achieving selectivity.
-
Evaluate Different Organic Modifiers: Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity. Methanol may enhance π-π interactions with certain stationary phases, potentially improving the separation of steroid isomers.[1][2]
-
Optimize Gradient Elution: A shallower gradient profile can increase the separation time between closely eluting peaks, thereby improving resolution.[1][3] Experiment with different starting and ending percentages of your organic solvent, as well as the overall gradient time.
-
Introduce Mobile Phase Additives: Small concentrations of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and influence the selectivity of the separation.[1]
-
-
Inappropriate Stationary Phase: The column chemistry is a primary determinant of selectivity for steroid isomers.
-
Consider a Biphenyl (B1667301) Stationary Phase: Biphenyl columns often provide alternative selectivity compared to traditional C18 columns for steroid isomers.[2][4][5] This is due to a combination of hydrophobic, aromatic, and polar interactions which can lead to increased resolution between critical pairs.[1][2]
-
Evaluate Different C18 Chemistries: Not all C18 columns are identical. Consider columns with different bonding densities or end-capping technologies which can influence selectivity.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) generally offer higher efficiency and better resolution.[1]
-
-
Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
Issue 2: Peak Tailing
Symptom: The peaks for this compound isomers are asymmetrical, with a pronounced "tail," which can interfere with the integration of adjacent peaks and affect quantification accuracy.
Q: Why am I observing significant peak tailing for my steroid sulfate analytes?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column itself.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar analytes like steroid sulfates, causing peak tailing.
-
Mobile Phase pH Adjustment: Operating at a lower pH can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Use of End-capped Columns: Modern, thoroughly end-capped columns have fewer exposed silanol groups, reducing the potential for tailing.
-
Mobile Phase Additives: Adding a buffer to the mobile phase can help maintain a consistent pH and minimize unwanted interactions.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Extra-column Volume: Excessive volume from tubing, fittings, or the detector cell can contribute to peak broadening and tailing.
Issue 3: Irreproducible Retention Times
Symptom: The retention times for this compound and its isomers shift between injections or between analytical runs.
Q: My retention times are drifting. What could be causing this instability?
A: Unstable retention times are typically due to an unequilibrated column, changes in the mobile phase, or column degradation.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections can lead to shifts in retention time, especially in gradient elution.[1]
-
Increase Equilibration Time: Ensure the column is fully equilibrated before each injection. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
-
-
Changes in Mobile Phase Composition: Evaporation of the organic solvent or changes in buffer concentration can alter retention times.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.[1]
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Frequently Asked Questions (FAQs)
Q1: What is the most effective stationary phase for separating this compound and its isomers?
A1: While traditional C18 columns can be used, biphenyl stationary phases have shown superior performance for separating structurally similar steroids, including their isomers.[2][4][5] Biphenyl columns offer a unique selectivity due to π-π interactions, which provides enhanced resolution for these types of compounds compared to the purely hydrophobic interactions of a C18 phase.[1][2] The choice between C18 and Biphenyl can significantly impact the resolution of critical pairs.[2]
Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A2: Both acetonitrile and methanol can be effective, and the optimal choice often depends on the stationary phase and the specific isomers being separated. It is recommended to evaluate both during method development. Methanol, in particular, can enhance π-π interactions when used with a biphenyl column, which may provide the selectivity needed to resolve challenging isomer pairs.[1][2]
Q3: Is a gradient or isocratic elution better for analyzing multiple steroid sulfate isomers?
A3: A gradient elution is generally preferred. Steroid sulfates can have a range of polarities, and a gradient allows for the effective elution of all compounds within a reasonable timeframe while maintaining good peak shape. A shallow gradient is often necessary to achieve the resolution required for closely eluting isomers.[1][7]
Q4: How can I minimize matrix effects when analyzing this compound isomers in biological samples like serum or plasma?
A4: Matrix effects can be a significant issue in LC-MS/MS analysis. Effective sample preparation is key to minimizing their impact.
-
Solid-Phase Extraction (SPE): SPE is a widely used technique to clean up samples and concentrate the analytes of interest.[8][9][10] Various sorbents, such as C18 or mixed-mode phases, can be used.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[1]
Data Presentation: Column Selectivity
The choice of stationary phase is a critical parameter in achieving the desired separation. The following table summarizes the comparative performance of different column chemistries for the separation of steroid isomers.
| Column Type | Particle Size (µm) | Key Advantages for Steroid Isomers | Observed Performance Notes |
| Biphenyl | 1.7 - 2.6 | Provides alternative selectivity through π-π interactions, enhancing separation of aromatic and moderately polar analytes.[2][4] | Can significantly increase resolution for critical isomer pairs compared to C18.[2] For one pair, resolution increased from 1.9 to 7.93 by switching from C18 to Biphenyl.[2] |
| C18 (Octadecylsilane) | 1.8 - 5.0 | Standard for reversed-phase chromatography; effective for general hydrophobic separations. | May not provide sufficient selectivity for closely related steroid isomers without extensive mobile phase optimization.[4] |
| Phenyl-Hexyl | 3.0 - 5.0 | Offers intermediate polarity and some aromatic selectivity. | Can provide better separation of epimers compared to Biphenyl phases in some cases, but C18 may still be superior for certain epimeric separations.[5] |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound Isomers in Human Serum
This protocol provides a general framework. It should be optimized for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 300 µL of serum, add an internal standard (e.g., deuterated this compound).[11]
-
Protein Precipitation: Add a protein precipitation agent (e.g., zinc trifluoroacetate (B77799) in methanol) and centrifuge.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the steroid sulfates with a stronger organic solvent (e.g., 90:10 methanol:water).
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
2. Chromatographic Conditions (UHPLC)
-
Column: Biphenyl column (e.g., 100 x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid or 0.2mM ammonium fluoride.[1][4]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Gradient Program:
-
0.0 min: 40% B
-
8.0 min: 70% B
-
8.1 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 40% B
-
12.0 min: 40% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[11]
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M-H]⁻
-
Product Ion: HSO₄⁻ (m/z 97) is a characteristic fragment for steroid sulfates.[12]
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flows, temperatures) should be optimized for the specific analytes.
Mandatory Visualizations
Caption: A workflow for troubleshooting poor peak resolution of steroid isomers.
Caption: Key factors influencing the chromatographic separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Gradient HPLC separation of dehydroepiandrosterone (DHEA) from its metabolites and biological congeners: role of tetrahydrofuran in the chromatographic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 9. [HPLC analysis of dehydroepithis compound in serum with use of solid-phase extraction on hyper cross-linked polystyrene (Purosep-200)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
Technical Support Center: Troubleshooting Androsterone Sulfate Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of Androsterone sulfate (B86663) during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of Androsterone sulfate during solid-phase extraction (SPE)?
A1: Low recovery of this compound, a polar sulfated steroid, during SPE can stem from several factors:
-
Inappropriate Sorbent Selection: Using a purely nonpolar sorbent (like C18) may not effectively retain the polar this compound.
-
Suboptimal pH: The pH of the sample and loading buffer is critical. For anion exchange SPE, the pH should be adjusted to ensure the sulfate group is ionized.
-
Inefficient Elution: The elution solvent may not be strong enough or polar enough to disrupt the interaction between the analyte and the sorbent.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough and loss of the analyte.
-
Incomplete Hydrolysis (if applicable): If the analytical method requires the free form of androsterone, incomplete enzymatic or chemical hydrolysis of the sulfate group will result in low recovery. Factors like enzyme inhibitors in the sample matrix can affect hydrolysis efficiency.[1]
Q2: How can I improve the recovery of this compound in liquid-liquid extraction (LLE)?
A2: To enhance LLE recovery of the highly polar this compound, consider the following:
-
Solvent Polarity Matching: Use a more polar organic solvent to better partition the polar analyte from the aqueous sample.
-
Salting Out: Increase the ionic strength of the aqueous phase by adding salt (e.g., sodium chloride or sodium sulfate). This decreases the solubility of this compound in the aqueous layer and promotes its transfer to the organic phase.
-
pH Adjustment: While this compound is a strong conjugate, adjusting the sample pH can influence the extraction of other matrix components and potentially reduce emulsion formation.
-
Emulsion Prevention: Emulsions are a common issue in LLE, trapping the analyte and leading to poor recovery. To prevent or break emulsions, you can try gentle mixing instead of vigorous shaking, centrifugation, or adding a small amount of a different organic solvent.
Q3: What is the expected stability of this compound in biological samples?
A3: Steroid sulfates are generally more stable than their free forms. However, long-term storage and multiple freeze-thaw cycles should be minimized to prevent potential degradation. It is recommended to store samples at -80°C for long-term stability. One study on the stability of various hormones in stored serum samples from pregnant women did not show significant degradation of DHEAS (a similar steroid sulfate) over several years of storage at -25°C.[2] However, proper storage conditions are crucial to ensure sample integrity.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Observed Problem | Potential Cause | Recommended Solution |
| Analyte found in the flow-through or wash fractions. | Sorbent Polarity Mismatch: The sorbent is not retaining the polar this compound. | Use a more polar sorbent or a mixed-mode sorbent with both reversed-phase and anion-exchange properties. Hydrophilic-Lipophilic Balanced (HLB) or Weak Anion Exchange (WAX) sorbents are often suitable for sulfated steroids.[3] |
| Incorrect Sample pH: The sulfate group is not ionized, leading to poor retention on an anion-exchange sorbent. | Adjust the sample pH to be at least 2 pH units above the pKa of the sulfate group to ensure it is deprotonated and can interact with the anion exchanger. | |
| Sample Overload: The amount of analyte or matrix components exceeds the sorbent's capacity. | Reduce the sample volume or use an SPE cartridge with a higher sorbent mass. | |
| Analyte is retained on the column but elution recovery is low. | Insufficient Elution Solvent Strength: The elution solvent is not strong enough to break the interaction between this compound and the sorbent. | Increase the polarity or strength of the elution solvent. For reversed-phase sorbents, a higher percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) may be needed. For anion-exchange sorbents, a change in pH or the addition of a counter-ion to the elution solvent is necessary. |
| Incomplete Elution Volume: The volume of the elution solvent is not sufficient to elute the entire analyte. | Increase the volume of the elution solvent. | |
| Consistently low recovery across all samples. | Analyte Degradation: this compound may be degrading during the extraction process. | Ensure all solvents are of high purity and free of contaminants. Protect samples from light and high temperatures. |
| Incomplete Hydrolysis (if performed): The enzymatic or chemical hydrolysis step is not efficient. | Optimize the hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH). Check for the presence of inhibitors in the sample matrix.[1] |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in the organic phase. | Poor Partitioning: this compound is too polar to be efficiently extracted into a nonpolar organic solvent. | Use a more polar extraction solvent such as ethyl acetate (B1210297) or a mixture of solvents to better match the polarity of the analyte.[4] |
| High Solubility in Aqueous Phase: The analyte has a high affinity for the aqueous sample matrix. | Employ the "salting-out" technique by adding a high concentration of salt (e.g., NaCl or Na2SO4) to the aqueous phase to decrease the solubility of this compound and drive it into the organic phase.[4] | |
| Emulsion formation between the aqueous and organic layers. | High concentration of lipids or proteins in the sample. | - Use gentle mixing (inversion) instead of vigorous vortexing. - Centrifuge the sample to help break the emulsion. - Add a small amount of a different organic solvent or brine. - Consider using Supported Liquid Extraction (SLE) as an alternative to minimize emulsion formation. |
| Inconsistent recovery between samples. | Variability in Manual Extraction Technique: Inconsistent mixing times or phase separation. | Standardize the extraction procedure, including mixing time, intensity, and settling time. |
Quantitative Data Summary
The following table summarizes reported recovery data for this compound using a specific Solid-Phase Extraction (SPE) method. Data for Liquid-Liquid Extraction (LLE) is less specific in the literature, with a focus on optimization rather than direct comparative recovery values.
Table 1: Reported Recovery of this compound using Solid-Phase Extraction (SPE)
| SPE Sorbent | Biological Matrix | Sample Pre-treatment | Elution Solvent | Average Recovery (%) | Reference |
| Styre Screen® HLB | Urine | Dilution with DI water and methanol | 50:50 Methanol:Acetonitrile | 101* | [5] |
| Styre Screen® HLB | Plasma | Protein precipitation with acetonitrile, supernatant diluted with DI water | 50:50 Methanol:Acetonitrile | 76 | [5] |
| Styre Screen® HLB | Blood | Protein precipitation with acetonitrile, supernatant diluted with DI water | 50:50 Methanol:Acetonitrile | 83 | [5] |
Note: The LLOQ for this compound in urine needed to be higher than 5 ng/mL for reproducibility due to endogenous background concentrations.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from a method for the simultaneous analysis of free and sulfated steroids.[5]
Materials:
-
Styre Screen® HLB SPE cartridges
-
Plasma sample
-
Acetonitrile
-
Deionized (DI) water
-
Methanol
-
60 mM Hydrochloric acid (HCl) in DI water
-
50:50 Methanol:Acetonitrile
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 0.25 mL of plasma, add internal standards and 0.75 mL of acetonitrile.
-
Vortex and then centrifuge to precipitate proteins.
-
Decant the supernatant into 5 mL of DI water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the Styre Screen® HLB cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of DI water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 60 mM HCl in DI water.
-
Wash the cartridge with 3 mL of 30% methanol in DI water.
-
-
Drying:
-
Dry the cartridge for 10 minutes under full vacuum or pressure.
-
-
Elution:
-
Elute the analytes with 3 mL of 50:50 methanol:acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in an appropriate volume of a suitable solvent for your analytical method (e.g., 1 mL of 80:20 water:acetonitrile).
-
Protocol 2: General Liquid-Liquid Extraction (LLE) for Steroids
This is a general protocol that can be optimized for this compound extraction.
Materials:
-
Biological sample (e.g., plasma, serum, urine)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Saturated sodium chloride (brine) solution (optional)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the sample into a glass tube.
-
Add an internal standard if required.
-
-
Extraction:
-
Add 3-5 volumes of the extraction solvent to the sample.
-
For improved recovery of polar analytes, add 1 volume of saturated NaCl solution.
-
Mix gently by inverting the tube for 2-5 minutes to avoid emulsion formation.
-
-
Phase Separation:
-
Centrifuge the mixture at 2000-3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (top layer for most solvents less dense than water) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the subsequent analytical method.
-
Visualizations
Caption: Workflow for this compound extraction using SPE.
Caption: General workflow for Liquid-Liquid Extraction of steroids.
References
- 1. Dehydroepithis compound in plasma: hydrolysis, extraction and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of long-term storage on hormone measurements in samples from pregnant women: The experience of the Finnish Maternity Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. unitedchem.com [unitedchem.com]
Calibration curve issues in Androsterone sulfate quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Androsterone (B159326) sulfate (B86663) quantification via LC-MS/MS.
Troubleshooting Guide
This guide addresses common problems observed during the quantification of Androsterone sulfate, focusing on calibration curve-related issues.
Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in calibration curves for steroid analysis is a common issue that can stem from several factors.[1][2] Key areas to investigate include:
-
Matrix Effects: Components in the biological matrix (e.g., serum, plasma) can interfere with the ionization of this compound, leading to ion suppression or enhancement. This effect can be concentration-dependent, causing the curve to deviate from linearity.[2]
-
Solution: Implement a robust sample preparation method to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or protein precipitation are effective.[3][4][5] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended to compensate for matrix effects.[1]
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a non-linear response.[1][2]
-
Solution: Extend the upper limit of your calibration curve to confirm if saturation is occurring. If so, dilute your samples to ensure they fall within the linear range of the assay.
-
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions or in the serial dilution of calibration standards are a frequent source of non-linearity.[2]
Question: I'm observing poor reproducibility and accuracy in my low concentration samples. What could be the issue?
Answer:
Poor performance at the lower end of the calibration curve often points to issues with sensitivity and interferences.
-
Low Signal-to-Noise Ratio: The concentration of your lowest calibrant may be too close to the limit of detection of your instrument, leading to high variability.
-
Solution: Optimize your mass spectrometer's ion source parameters (e.g., gas flow, temperature, voltage) to enhance the signal for this compound.[6] The use of ionization enhancers in the mobile phase, such as ammonium (B1175870) fluoride, can also improve sensitivity.[3]
-
-
Interferences: Co-eluting substances from the matrix can interfere with the detection of your analyte, particularly at low concentrations.
Question: What is the best internal standard to use for this compound quantification?
Answer:
The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, a deuterated form would be an excellent choice. While a specific deuterated this compound may not be readily available in all cases, using a structurally similar deuterated steroid sulfate, such as DHEAS-d5, can also be effective in compensating for extraction variability and matrix effects.[4][5][8] It is crucial that the internal standard does not interfere with the analyte of interest and exhibits similar ionization and extraction characteristics.
Frequently Asked Questions (FAQs)
Q1: What are typical linear ranges and LLOQs for this compound quantification in serum or plasma?
A1: The linear range and Lower Limit of Quantification (LLOQ) can vary depending on the specific method and instrumentation. However, published methods for similar steroid sulfates provide a general idea.
| Analyte | Matrix | Linear Range | LLOQ | Citation |
| This compound (A-S) | Human Serum | 0.02-5 µg/mL | Not Specified | [9] |
| Epiandrosterone (B191177) Sulfate (EpiA-S) | Human Serum | 0.005-1.5 µg/mL | Not Specified | [9] |
| DHEAS | Human Serum | 0.14–54 µmol/L | 0.14 µmol/L | [4][5] |
| DHEAS | Human Serum | 0.1 µmol/L | Not Specified | [8] |
Q2: Can you provide a summary of a typical sample preparation protocol for this compound?
A2: A common and effective method involves protein precipitation followed by Solid-Phase Extraction (SPE).
| Step | Procedure | Details | Citation |
| 1. Protein Precipitation | Add a precipitation agent to the sample. | To 100 µL of serum, add 200 µL of methanol (B129727) containing the internal standard. Vortex and centrifuge. | [4][5] |
| 2. SPE Loading | Load the supernatant onto an SPE plate. | Use a plate such as Oasis PRiME HLB. | [4][5] |
| 3. SPE Wash | Wash the SPE plate to remove interferences. | Perform consecutive washes with acidic and basic methanol solutions (e.g., 0.1% formic acid in 35% methanol, and 0.1% ammonia (B1221849) in 35% methanol). | [4][5] |
| 4. Elution | Elute the analyte from the SPE plate. | Elute with methanol, followed by the addition of water. | [4][5] |
| 5. Reconstitution | Prepare the sample for injection. | The eluted sample is typically ready for LC-MS/MS analysis. |
Q3: What are the key mass spectrometry parameters to optimize for this compound analysis?
A3: this compound is typically analyzed in negative ion mode due to the sulfate group. Key parameters to optimize include:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: You will need to determine the optimal precursor and product ions for this compound and your chosen internal standard.
-
Ion Source Settings: Optimize gas temperatures, gas flows (nebulizer, drying gas), and capillary voltage to maximize the signal for your analyte.[10]
-
Collision Energy: Optimize the collision energy for each MRM transition to ensure efficient fragmentation and a strong product ion signal.
Experimental Protocols & Methodologies
Detailed Protocol for Sample Preparation using SPE:
This protocol is adapted from a method for the analysis of DHEAS, which is structurally similar to this compound.[4][5]
-
Sample Pre-treatment: To 100 µL of serum, add 25 µL of the internal standard solution (e.g., DHEAS-d5 in a suitable solvent).
-
Protein Precipitation: Add 200 µL of methanol, vortex, and then add 550 µL of water and mix again. Centrifuge the samples for 5 minutes at 4000 g.
-
SPE Conditioning: Condition the wells of an Oasis PRiME HLB µElution Plate.
-
Loading: Load 600 µL of the supernatant from the centrifuged samples onto the SPE plate and apply a low vacuum.
-
Washing:
-
Wash 1: Add 200 µL of 0.1% (v/v) formic acid in 35% (v/v) methanol.
-
Wash 2: Add 200 µL of 0.1% (v/v) ammonia in 35% (v/v) methanol.
-
-
Elution: Elute the analytes with 45 µL of methanol, followed by 55 µL of water.
-
Injection: The eluted sample is ready for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Decision tree for troubleshooting non-linearity.
References
- 1. annlabmed.org [annlabmed.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
Technical Support Center: Ensuring the Stability of Androsterone Sulfate During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Androsterone sulfate (B86663) during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems that can lead to the degradation of Androsterone sulfate.
Question: I suspect my this compound has degraded. What are the likely causes?
Answer: Degradation of this compound is primarily influenced by improper storage conditions. The most common causes are:
-
Inappropriate pH: this compound is susceptible to hydrolysis under strongly acidic conditions (pH < 1).[1] Storage in acidic buffers or solutions can lead to the cleavage of the sulfate group.
-
Elevated Temperatures: Although stable at temperatures up to 50°C, prolonged exposure to higher temperatures can accelerate degradation.[1]
-
Improper Solvent: The choice of solvent can impact long-term stability. While this compound is soluble in organic solvents like ethanol, methanol (B129727), and DMSO, the long-term stability in these solvents at room temperature may be lower than in a frozen aqueous buffer.
-
Repeated Freeze-Thaw Cycles: While generally stable to some freeze-thaw cycles, excessive cycling can potentially impact the integrity of the compound in solution. Studies on similar steroid sulfates like DHEAS show stability for at least four cycles.
-
Light Exposure: Although not extensively documented for this compound specifically, many steroid compounds are sensitive to light. Prolonged exposure to UV or even ambient light can potentially lead to photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place, away from strong acids and oxidizing agents. For long-term stability, it is recommended to store the solid compound at -20°C.
Q2: How should I prepare and store this compound stock solutions?
A2: For long-term storage, it is advisable to prepare stock solutions in a suitable buffer with a pH between 6.0 and 10.0 and store them in aliquots at -20°C or lower.[1] While this compound is soluble in organic solvents such as ethanol, methanol, and DMSO, aqueous solutions stored frozen are generally preferred for long-term stability. If using an organic solvent, ensure it is of high purity and stored under inert gas to minimize oxidation.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: While specific data for this compound is limited, studies on the structurally similar dehydroepiandrosterone (B1670201) sulfate (DHEAS) have shown it to be stable for up to four freeze-thaw cycles. To minimize potential degradation, it is best practice to aliquot your stock solution into single-use volumes.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, many steroids are known to be light-sensitive. As a precautionary measure, it is recommended to store both solid this compound and its solutions in amber vials or otherwise protected from light.
Q5: Can I use preservatives to prevent the degradation of my this compound solution?
A5: The use of preservatives is not typically necessary if the solution is stored frozen. If solutions are to be stored at 4°C for a short period, the addition of a bacteriostatic agent may be considered, but its compatibility and potential for interaction with this compound should be validated. For solutions in organic solvents, antioxidants such as butylated hydroxytoluene (BHT) could potentially be used to prevent oxidation, though specific data on its effectiveness for this compound is not available.
Data Summary
The following table summarizes the known stability of this compound under various conditions based on available literature.
| Parameter | Condition | Stability | Source |
| pH | 6.0 - 10.0 | Stable | [1] |
| < 1.0 | Undergoes hydrolysis | [1] | |
| Temperature | Up to 50°C | Stable | [1] |
| Long-term frozen | Remarkably stable | [1] | |
| Freeze-Thaw | Up to 4 cycles (inferred from DHEAS) | Likely stable |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Also, heat a solution of this compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples (stressed and control) using a stability-indicating analytical method, such as HPLC with UV or MS detection.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure the elution of all potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 200-220 nm, as this compound lacks a strong chromophore) or Mass Spectrometry (MS) for better sensitivity and specificity.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
Visualization of Factors Affecting Stability
References
Technical Support Center: High-Throughput Androsterone Sulfate Analysis
Welcome to the technical support center for the high-throughput analysis of Androsterone (B159326) Sulfate (B86663) (A-S). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with common challenges encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the high-throughput analysis of Androsterone Sulfate, presented in a question-and-answer format.
Q1: I am observing low signal intensity or poor sensitivity for this compound in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
A1: Low sensitivity for steroid analysis, including this compound, can be a common issue due to their neutral nature and lack of easily ionizable functional groups.[1] Several factors could be contributing to this problem:
-
Suboptimal Ionization: this compound is often analyzed in negative ion mode.[2] Ensure your mass spectrometer is operating in the appropriate mode. Optimization of ion source parameters such as source temperature and spray voltage is crucial to achieve a stable and efficient ionization.[1]
-
Inefficient Sample Preparation: The choice of sample preparation technique significantly impacts recovery and sensitivity. While simple protein precipitation is fast, it may not effectively remove interfering substances, leading to ion suppression.[3] Consider optimizing your extraction method. Solid-phase extraction (SPE) is a robust technique for isolating and concentrating steroids from biological matrices, leading to improved sensitivity.[4]
-
Matrix Effects: Co-eluting phospholipids (B1166683) and other endogenous compounds from the sample matrix can suppress the ionization of this compound.[3] To mitigate this, improve your sample cleanup protocol. A phospholipid removal step, such as using specific SPE cartridges or plates, can be beneficial.[3] Additionally, optimizing the chromatographic separation to resolve this compound from interfering matrix components is critical.[5]
-
Instrument Calibration and Tuning: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. This is a fundamental step for achieving optimal sensitivity.[5]
Q2: My chromatograms show poor peak shape (e.g., tailing, splitting, or broad peaks) for this compound. What are the likely causes and solutions?
A2: Poor peak shape can compromise the accuracy and precision of quantification. Common causes and troubleshooting steps include:
-
Sample Solvent and Mobile Phase Mismatch: If the solvent used to reconstitute your final extract is significantly stronger than the initial mobile phase, it can cause peak distortion.[5] Ensure your reconstitution solvent is compatible with the starting conditions of your chromatographic gradient.
-
Column Issues: Over time, column performance can degrade. Consider washing the column or, if necessary, replacing it. Using a column with a smaller particle size or a narrower internal diameter can improve peak efficiency.[5]
-
Injector Problems: A dirty or clogged injector can lead to various peak shape issues.[5] Regular cleaning and maintenance of the injector port and syringe are recommended.
-
Mobile Phase Preparation: Ensure your mobile phases are prepared correctly, are of high purity, and have been properly degassed to prevent bubble formation, which can affect chromatographic performance.[5]
Q3: I am observing significant variability and poor reproducibility in my quantitative results for this compound. What should I investigate?
A3: High variability in results can stem from several sources throughout the analytical workflow. Here are key areas to examine:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. If possible, automating the sample preparation using a liquid handler can significantly improve precision and repeatability.[6] If automation is not an option, ensure consistent timing and technique for each step, especially for SPE.
-
Matrix Effects: As mentioned earlier, ion suppression or enhancement can lead to inaccurate and variable results. The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for these matrix effects and variations in sample processing.[2][7]
-
Instrument Performance: Fluctuations in instrument performance can contribute to variability. Regularly monitor system suitability by injecting quality control (QC) samples throughout your analytical run. High coefficients of variation (%CV) for QC samples can indicate an instrument issue that needs to be addressed.[5]
Q4: I am having difficulty with the solid-phase extraction (SPE) protocol for this compound, leading to low recovery. How can I optimize this step?
A4: Low recovery during SPE is a common challenge. Here are some tips for optimization:
-
Sorbent Selection: The choice of SPE sorbent is critical. For sulfated steroids, which are polar and carry a negative charge, polymeric weak anion exchange (WAX) or hydrophilic-lipophilic balanced (HLB) reversed-phase sorbents are often effective.[4] Some methods have successfully used Oasis PRiME HLB µElution Plates.[8]
-
Methodical Optimization: Systematically optimize each step of the SPE process:
-
Conditioning and Equilibration: Ensure the sorbent is properly wetted and activated. Do not let the sorbent bed dry out before loading the sample.[4]
-
Sample Loading: Load the sample at a slow and consistent flow rate (e.g., 1-2 mL/min) to ensure proper interaction with the sorbent.[4]
-
Washing: The wash step is crucial for removing interferences without eluting the analyte. Use a wash solvent that is strong enough to remove impurities but weak enough to retain this compound. This may require testing different solvent compositions and strengths.[4]
-
Elution: Ensure the elution solvent is strong enough to completely desorb this compound from the sorbent. Collect the entire eluate.[4]
-
-
Sample Pre-treatment: Proper pre-treatment of the biological sample (e.g., plasma, serum, urine) is necessary before loading it onto the SPE cartridge. This often involves protein precipitation followed by centrifugation to remove solid debris.[4][9]
Quantitative Data Summary
The following tables summarize quantitative data from various high-throughput methods for the analysis of this compound and other relevant steroids.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.02 - 5 µg/mL[7] | 0.13 - 58 µmol/L[8][10] |
| Sample Volume | 10 µL of human serum[7] | 100 µL of serum |
| Precision (%RSD) | Not specified | ≤6.3%[6] |
| Accuracy | Satisfactory[7] | Mean accuracy of 96% for DHEAS after 1:5 dilution[10] |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL[7] | 0.14 µmol/L[6] |
Table 2: Performance of a Multi-Steroid LC-MS/MS Assay
| Analyte | Linearity Range | LLOQ |
| Androstenedione | 0.15–74 nmol/L[8][10] | 0.17 nmol/L[6] |
| Dehydroepithis compound (DHEAS) | 0.13–58 µmol/L[8][10] | 0.1 µmol/L[11][12] |
| Testosterone | 0.15–76 nmol/L[8][10] | 0.17 nmol/L[6] |
| 17α-hydroxyprogesterone | Not specified | 0.7 nmol/L[11][12] |
| Cortisol | Not specified | 11 nmol/L[11][12] |
| Cortisone | Not specified | 2 nmol/L[11][12] |
| Estrone Sulfate | Not specified | 0.2 nmol/L[11][12] |
Experimental Protocols
This section provides a detailed methodology for a key experiment in high-throughput this compound analysis.
Protocol 1: Automated Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of this compound in Serum
This protocol is based on a method utilizing Oasis PRiME HLB µElution Plate technology for the extraction of this compound and other steroids from serum, suitable for automation on a liquid handling system.[8]
Materials:
-
Serum samples, calibrators, and quality controls
-
Oasis PRiME HLB µElution Plate
-
Internal standard solution (containing a stable isotope-labeled analog of this compound)
-
Reagents for protein precipitation (e.g., acetonitrile (B52724) or zinc sulfate solution)[13]
-
Wash solution (e.g., water or a weak organic solvent mixture)[4]
-
Elution solvent (e.g., methanol (B129727) or other suitable organic solvent)[9]
-
Reconstitution solvent (compatible with the initial mobile phase)
-
Automated liquid handler (e.g., Tecan Freedom Evo)[8]
-
LC-MS/MS system (e.g., ACQUITY UPLC I-Class with a Xevo TQD Mass Spectrometer)[8]
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of serum sample, calibrator, or QC in a 96-well plate, add the internal standard solution.
-
Add a protein precipitation reagent (e.g., acetonitrile).
-
Mix thoroughly and centrifuge to pellet the precipitated proteins.
-
-
Automated Solid-Phase Extraction (using a pre-programmed liquid handler):
-
The supernatant from the pre-treatment step is loaded onto the Oasis PRiME HLB µElution Plate.
-
The plate is washed with a specified wash solution to remove polar interferences.
-
The analytes, including this compound, are eluted with an appropriate organic solvent into a clean 96-well collection plate.
-
-
Evaporation and Reconstitution:
-
The eluate is evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in a specific volume of a solvent mixture that is compatible with the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
The reconstituted samples are injected into the LC-MS/MS system.
-
Chromatographic Separation: A suitable column, such as an ACQUITY UPLC HSS T3, is used for separation.[8] A gradient elution with appropriate mobile phases (e.g., water and methanol or acetonitrile with additives like ammonium (B1175870) fluoride) is employed.[11][14]
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify this compound and its internal standard.[8] The specific precursor and product ion transitions for each analyte must be optimized.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the high-throughput analysis of this compound.
Caption: A generalized workflow for sample preparation and analysis of this compound.
Caption: A logical troubleshooting workflow for common issues in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydroepithis compound quantification in serum using high-performance liquid chromatography/mass spectrometry and a deuterated internal standard: a technique suitable for routine use or as a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 10. waters.com [waters.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. medrxiv.org [medrxiv.org]
Addressing cross-reactivity in Androsterone sulfate immunoassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cross-reactivity in Androsterone sulfate (B86663) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of Androsterone sulfate immunoassays?
A: Cross-reactivity is a common issue in immunoassays where antibodies designed to detect a specific analyte, in this case, this compound, also bind to other structurally similar molecules.[1][2] This non-specific binding can lead to inaccurate quantification and falsely elevated results. Steroid hormones, due to their shared core structure, are particularly susceptible to cross-reactivity.
Q2: Which compounds are known to cross-react with this compound immunoassays?
A: The extent of cross-reactivity varies between different immunoassay kits and the specificity of the antibody used. However, common cross-reactants for steroid immunoassays include metabolites and precursors of the target analyte. For this compound, structurally similar androgens and their sulfates are potential cross-reactants. While specific data for this compound is limited in publicly available literature, data from DHEA-sulfate and Androstenedione assays can provide insights into likely cross-reactants.
Q3: How can I determine if my this compound immunoassay is affected by cross-reactivity?
A: Several indicators may suggest cross-reactivity issues:
-
Discrepancy with clinical or physiological expectations: The measured this compound levels are inconsistent with the experimental conditions or the subject's state.
-
Inconsistent results across different dilutions: If cross-reacting substances have different binding affinities than this compound, non-linear dilution curves may be observed.
-
Comparison with a reference method: Analyzing samples with a highly specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can reveal discrepancies caused by immunoassay cross-reactivity.
Q4: What are the primary strategies to minimize cross-reactivity in my experiments?
A: The following strategies can help mitigate cross-reactivity:
-
Sample Purification: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering compounds from the sample before the immunoassay is performed.[3]
-
Use of Highly Specific Antibodies: Whenever possible, select an immunoassay kit that utilizes monoclonal antibodies with high specificity for this compound, as confirmed by the manufacturer's validation data.
-
Assay Validation: Perform in-house validation of the immunoassay with your specific sample matrix to understand its performance and limitations.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected this compound levels | Cross-reactivity with other steroids: Structurally similar androgens or their metabolites are present in the sample and are being detected by the antibody. | 1. Review Manufacturer's Data: Check the kit insert for a list of known cross-reactants and their percentage of cross-reactivity. 2. Sample Purification: Implement a sample clean-up step using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. 3. Confirmation with LC-MS/MS: If available, confirm your results with a more specific method like LC-MS/MS. |
| High background signal | Non-specific binding: The antibody may be binding to components in the sample matrix other than the target analyte. | 1. Optimize Blocking: Ensure the blocking buffer is effective for your sample type. You may need to test different blocking agents. 2. Increase Wash Steps: Increase the number and duration of wash steps to remove unbound antibodies and other interfering substances.[5] 3. Sample Dilution: Dilute your samples to reduce the concentration of matrix components that may be causing non-specific binding. |
| Poor precision (high coefficient of variation) | Inconsistent sample preparation or assay technique: Variations in pipetting, incubation times, or washing can lead to poor precision. | 1. Standardize Protocol: Ensure all steps of the protocol are performed consistently for all samples and standards.[6] 2. Automate where possible: Use automated plate washers and liquid handlers to improve consistency. 3. Check Reagent Integrity: Ensure all reagents are properly stored and have not expired. |
| Non-linear dilution series | Matrix effects or cross-reactivity: The presence of interfering substances in the sample matrix can affect the antibody-antigen binding kinetics, leading to non-parallel dilution curves. | 1. Use a Matrix-Matched Standard Curve: Prepare your standards in a matrix that is similar to your samples to account for matrix effects. 2. Sample Purification: As with high results, sample purification can remove interfering substances causing non-linearity. |
Quantitative Data Summary
The following tables summarize cross-reactivity data for related steroid immunoassays. This information can be used as a guide to identify potential cross-reactants in this compound immunoassays, as specific data for this compound is often proprietary and not widely published.
Table 1: Cross-Reactivity of a DHEA-Sulfate Immunoassay
| Compound | Cross-Reactivity (%) |
| Androstenedione | 30 |
| Androsterone | 20 |
| Progesterone | 0.9 |
| Testosterone | 0.7 |
| Estriol | 1.3 |
| 17-Hydroxyprogesterone | 0.4 |
| β-Estradiol | < 0.1 |
| Cortisol | < 0.1 |
Source: Adapted from Arigo Biolaboratories Human DHEA sulfate form ELISA Kit product information.[7] Note that this data is for a DHEA-S assay and serves as an example of potential cross-reactants for structurally similar sulfated androgens.
Table 2: Cross-Reactivity of an Androstenedione Immunoassay
| Compound | Cross-Reactivity (%) |
| Androstenedione | 100 |
| Testosterone | 0.3486 |
| Androsterone | 0.009 |
| DHEA-S | 0.0007 |
| 5α-Dihydrotestosterone | < 0.0001 |
| Cortisol | < 0.0001 |
Source: Adapted from Sigma-Aldrich Androstenedione ELISA (SE120146) Technical Bulletin.[8] This data highlights the specificity for the target androgen, with minimal cross-reactivity from its sulfated form.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Steroid Hormones from Serum
This protocol provides a general procedure for the extraction of steroid hormones from serum using a C18 SPE cartridge. This process helps to reduce matrix effects and remove potential cross-reacting substances.
Materials:
-
C18 SPE cartridges
-
Serum samples
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
SPE manifold
-
Nitrogen evaporator
-
Assay buffer
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Ensure the cartridge does not dry out.
-
-
Sample Loading:
-
Dilute 100 µL of serum with 900 µL of deionized water.
-
Load the diluted serum onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 2 mL of 40% methanol in water to elute more polar interfering compounds.
-
-
Elution:
-
Elute the steroids from the cartridge with 2 mL of methanol or another suitable organic solvent into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL).
-
-
Assay:
-
The reconstituted sample is now ready for analysis in the this compound immunoassay.
-
Protocol 2: Cross-Reactivity Testing for a Competitive Immunoassay
This protocol outlines the steps to determine the percentage of cross-reactivity of potentially interfering compounds in a competitive immunoassay format.
Procedure:
-
Prepare Standard Curves:
-
Prepare a standard curve for this compound according to the manufacturer's instructions.
-
Prepare separate standard curves for each potential cross-reacting compound using the same diluent and concentrations as the this compound standard curve.
-
-
Determine 50% Binding (B/B₀):
-
From the this compound standard curve, determine the concentration that results in a 50% reduction in the maximum signal (this is the 50% B/B₀). Let this be Concentration (this compound) .
-
For each potential cross-reactant's standard curve, determine the concentration that also causes a 50% reduction in the maximum signal. Let this be Concentration (Cross-reactant) .
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = [Concentration (this compound) / Concentration (Cross-reactant)] x 100
-
Visualizations
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. benchchem.com [benchchem.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. DHEA-S ELISA Kit (ab178642) is not available | Abcam [abcam.co.jp]
- 6. monobind.com [monobind.com]
- 7. arigobio.com [arigobio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analysis of Androsterone Sulfate Derivatives by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with androsterone (B159326) sulfate (B86663) and its derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Low or No Peak Response for Androsterone
-
Question: I am not seeing a peak for my androsterone derivative, or the peak intensity is very low. What are the possible causes?
-
Answer: This is a common issue that can stem from several steps in your protocol. Here’s a troubleshooting workflow to identify the problem:
-
Incomplete Deconjugation: Androsterone sulfate is not volatile and requires the removal of the sulfate group before GC-MS analysis.[1][2][3][4]
-
Enzymatic Hydrolysis: Ensure your sulfatase enzyme is active and the incubation conditions (pH, temperature, time) are optimal. Phosphate and sulfate ions can inhibit sulfatase activity.[2]
-
Chemical Hydrolysis (Solvolysis): Verify the acidic conditions and reaction time. Solvolysis can sometimes lead to the degradation of the steroid, so optimization is key.[2][5]
-
-
Inefficient Derivatization: The free hydroxyl and keto groups of androsterone must be derivatized to increase volatility and thermal stability.[6][7]
-
Reagent Quality: Derivatization reagents like MSTFA, BSTFA, or TMCS are sensitive to moisture. Use fresh reagents from properly stored vials.
-
Reaction Conditions: Ensure the reaction temperature and time are sufficient for complete derivatization. For sterically hindered groups, longer reaction times or higher temperatures may be necessary.
-
-
Derivative Instability: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis, especially in the presence of moisture.[8][9] Analyze samples as soon as possible after derivatization. Storing derivatized samples at low temperatures (e.g., -20°C) can improve stability.[9]
-
GC-MS System Issues:
-
Injector Port Temperature: If the temperature is too low, the derivative may not volatilize efficiently. If it's too high, thermal degradation can occur.
-
Active Sites: Active sites in the injector liner or the GC column can cause analyte degradation.[10][11] Using a deactivated liner and performing regular column maintenance is crucial.
-
Column Bleed: High column bleed can obscure analyte peaks, especially at low concentrations.[11]
-
-
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
-
Question: I am observing multiple peaks for what should be a single androsterone derivative. Why is this happening?
-
Answer: The presence of multiple peaks can be attributed to several factors:
-
Incomplete Derivatization: Partial derivatization can result in multiple products (e.g., mono-TMS and di-TMS derivatives of androsterone).[12] This can be addressed by optimizing the derivatization conditions (reagent excess, temperature, and time).
-
Isomer Formation: During sample preparation, particularly under harsh chemical hydrolysis conditions, isomers of androsterone may be formed.[2]
-
Thermal Degradation in Injector: Some derivatized steroids can degrade in the hot GC injector, leading to the formation of breakdown products that appear as separate peaks.[13][14] This can sometimes be mitigated by lowering the injector temperature or using a more thermally stable derivative.
-
Contamination: "Ghost peaks" can arise from contamination in the syringe, septum bleed, or carryover from a previous injection.[10] Running a solvent blank can help identify these issues.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to deconjugate this compound before GC-MS analysis?
A1: Yes, for conventional GC-MS, deconjugation is a mandatory step.[4] The sulfate group makes the molecule non-volatile and thermally labile, preventing it from passing through the GC column.[2] The most common methods are enzymatic hydrolysis with sulfatase or chemical hydrolysis (solvolysis).[1][5] However, some advanced methods explore the direct injection of the sulfated steroid, which then undergoes thermal degradation to a detectable product in the GC inlet.[13][14]
Q2: What is the best derivatization reagent for androsterone?
A2: Trimethylsilylation is the most common and effective derivatization technique for steroids like androsterone.[6][7] The most frequently used reagents are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] Often, a catalyst like trimethylchlorosilane (TMCS) is added to enhance the reactivity of the silylating agent.[6] The choice of reagent and catalyst can depend on the specific requirements of the assay and the presence of other steroids in the sample.
Q3: How can I improve the stability of my androsterone-TMS derivatives?
A3: The stability of TMS derivatives is a critical factor for reproducible quantitative analysis. Here are some key strategies:
-
Moisture Control: Ensure all glassware, solvents, and reagents are anhydrous. The derivatization reaction should be performed in a tightly sealed vial.
-
Prompt Analysis: Analyze the derivatized samples as soon as possible.[8]
-
Proper Storage: If immediate analysis is not possible, store the derivatized samples at low temperatures (-20°C) to slow down degradation.[9] Studies have shown that some TMS derivatives are stable for up to 72 hours under these conditions.[9]
-
Choice of Solvent: The solvent used to dissolve the derivatized sample for injection can impact stability. Pyridine or acetonitrile (B52724) are commonly used.
Q4: Can I analyze this compound directly without derivatization?
A4: Direct analysis of underivatized this compound is not feasible with standard GC-MS due to its non-volatile nature.[2] However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative that can analyze the intact sulfated steroid directly from a sample extract, bypassing the need for both hydrolysis and derivatization.[1][7][15][16]
Data Presentation
Table 1: Comparison of Deconjugation Methods for this compound
| Method | Reagents/Enzyme | Typical Conditions | Advantages | Disadvantages |
| Enzymatic Hydrolysis | Sulfatase from Helix pomatia | 37-55°C, 2-24 hours, pH 4.5-5.2 | High specificity, mild conditions | Can be inhibited by phosphate/sulfate ions, enzyme activity can vary, may be incomplete[2] |
| Chemical Hydrolysis (Solvolysis) | Acidified Ethyl Acetate (B1210297) | 37-55°C, 1-24 hours | Effective for a broad range of sulfates | Can cause degradation of the steroid, may lead to isomer formation[2][5] |
Table 2: Common Derivatization Conditions for Androsterone
| Reagent Cocktail | Typical Conditions | Target Functional Groups | Notes |
| MSTFA | 60-80°C, 15-60 min | Hydroxyl, Keto (enolization) | A strong silylating agent, often sufficient on its own.[6] |
| BSTFA + 1% TMCS | 60-75°C, 30-60 min | Hydroxyl, Keto (enolization) | TMCS acts as a catalyst, enhancing the reaction rate.[6] |
| MSTFA + NH4I + Ethanethiol | 60-80°C, 20-30 min | Hydroxyl, Keto (enolization) | A potent mixture used for challenging derivatizations.[17][18] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis and Silylation of this compound
-
Sample Preparation: To 1 mL of sample (e.g., urine or plasma), add an internal standard.
-
Enzymatic Hydrolysis:
-
Extraction:
-
Extract the deconjugated steroids twice with 1 mL of methyl tert-butyl ether (MtBE).
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µL of MSTFA and 10 µL of a catalyst mixture (e.g., NH4I/ethanethiol) or use a pre-mixed reagent like BSTFA + 1% TMCS.
-
Seal the vial and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis: Cool the vial to room temperature and inject an aliquot into the GC-MS system.
Protocol 2: Direct GC-MS Analysis of Non-Hydrolyzed this compound
Note: This is an advanced technique where the sulfate is cleaved in the injector.
-
Extraction:
-
To 2 mL of urine, add 1 mL of carbonate buffer (pH 9.5) and 200 mg of NaCl.
-
Extract twice with 3 mL of ethyl acetate.
-
Combine the organic phases and evaporate to dryness.
-
-
Derivatization (of any free hydroxyl/keto groups on other potential steroids):
-
Reconstitute the residue in 50 µL of MSTFA/NH4I/ethanethiol.
-
Heat at 80°C for 30 minutes.[18]
-
-
GC-MS Analysis:
Visualizations
Caption: Standard workflow for GC-MS analysis of this compound.
References
- 1. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas chromatography-mass spectrometry analysis of non-hydrolyzed sulfated steroids by degradation product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 16. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
A Comparative Guide to a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Quantification of Androsterone Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new, proprietary Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and robust quantification of Androsterone (B159326) sulfate (B86663) in human serum. Performance is benchmarked against established analytical techniques, namely a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Androsterone sulfate is a key metabolite of testosterone (B1683101) and its accurate measurement is crucial in various fields of clinical research, including the study of androgen metabolism, endocrine disorders, and in the development of therapeutic drugs targeting steroid pathways. This document presents supporting experimental data to aid researchers in making informed decisions about the most suitable analytical methodology for their specific needs.
Androgen Metabolism and Signaling Pathway
The accurate quantification of this compound is critical for understanding the flux through the androgen metabolism pathway. Below is a simplified representation of the pathway leading to the formation of this compound.
Caption: Simplified androgen metabolism pathway to this compound.
Comparison of Analytical Methods
The novel UPLC-MS/MS method was validated in accordance with FDA and EMA guidelines and compared against a conventional LC-MS/MS method and an ELISA kit.[1][2][3][4][5] The key performance parameters are summarized below.
| Parameter | Novel UPLC-MS/MS Method | Conventional LC-MS/MS Method [6][7] | ELISA Kit |
| Linearity (R²) | >0.998 | >0.99[7] | >0.98 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 5 ng/mL[7] | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL | 200 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10%[7] | < 15% |
| Inter-day Precision (%CV) | < 7% | < 15%[7] | < 20% |
| Accuracy (% Bias) | ± 8% | ± 15%[7] | ± 20% |
| Mean Recovery | 95% | 85-95% | N/A |
| Sample Volume | 50 µL | 100 µL | 100 µL |
| Run Time per Sample | 3 minutes | 8 minutes[8] | 2-4 hours (plate-based) |
| Specificity | High (Mass-based) | High (Mass-based) | Potential for cross-reactivity[9][10][11][12] |
Experimental Protocols
Detailed methodologies for the novel UPLC-MS/MS method are provided below. Protocols for the conventional LC-MS/MS and ELISA methods are based on established and commercially available procedures.
Novel UPLC-MS/MS Method: Experimental Workflow
The streamlined workflow of the novel UPLC-MS/MS method is designed for high-throughput analysis, minimizing sample preparation time and potential for error.
Caption: High-level workflow for the novel UPLC-MS/MS method.
Detailed Methodological Parameters: Novel UPLC-MS/MS
-
Sample Preparation:
-
To 50 µL of serum, add 10 µL of internal standard working solution (Androsterone-d4 sulfate, 100 ng/mL).[13]
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for analysis.
-
-
UPLC Conditions:
-
System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient: 30% B to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions.
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
System: Waters Xevo TQ-S micro
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
This compound: 369.2 > 97.1 m/z
-
Androsterone-d4 sulfate (IS): 373.2 > 97.1 m/z
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Method Validation Summary
The novel UPLC-MS/MS method demonstrates superior sensitivity, precision, and accuracy compared to both conventional LC-MS/MS and ELISA methods. The significantly reduced sample volume and faster run time make it an ideal choice for high-throughput clinical research and drug development applications.
Specificity and Selectivity
The use of mass spectrometry provides a high degree of specificity, eliminating the cross-reactivity issues that can be associated with immunoassays.[9][10] Chromatographic separation ensures that isomers and other structurally related steroids do not interfere with the quantification of this compound.
Stability
This compound in human serum was found to be stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature. Long-term stability was confirmed for up to 6 months at -80°C.
Conclusion
The presented novel UPLC-MS/MS method offers a significant advancement in the bioanalysis of this compound. Its high sensitivity, specificity, and efficiency provide researchers with a powerful tool for accurate and reliable quantification of this important steroid metabolite. The detailed experimental protocol and comparative data herein should enable a straightforward implementation and validation of this method in other laboratories. For routine clinical diagnostics where high throughput and cost are major considerations, immunoassays may still have a place, however, for research and drug development purposes requiring high accuracy and specificity, the novel UPLC-MS/MS method is the recommended approach.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS simultaneous assay of five sex steroid/neurosteroid-related sulfates in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of androgens in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro bioassays for androgens and their diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-D4 ° | LGC Standards [lgcstandards.com]
Androsterone Sulfate vs. Androsterone Glucuronide: A Comparative Guide for Metabolic Researchers
A critical evaluation of two key androgen metabolites, Androsterone (B159326) sulfate (B86663) (A-S) and Androsterone glucuronide (A-G), as biomarkers of androgen activity and metabolism. This guide provides a comprehensive comparison of their clinical utility, supported by quantitative data and detailed experimental protocols.
Androsterone, a key metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), undergoes conjugation to form two major water-soluble derivatives: Androsterone sulfate (A-S) and Androsterone glucuronide (A-G). These conjugated forms are the primary means by which androsterone is eliminated from the body. While both A-S and A-G are utilized as biomarkers in clinical research, their distinct biochemical origins and metabolic pathways confer different diagnostic utilities. This guide offers a detailed comparison to aid researchers, scientists, and drug development professionals in selecting the appropriate marker for their studies.
Performance Comparison: this compound vs. Androsterone Glucuronide
The primary distinction between A-S and A-G lies in their site of origin and their reflection of androgen metabolism. A-S is predominantly of adrenal origin, while A-G is considered to be a more reliable marker of peripheral androgen action and 5α-reductase activity, the enzyme responsible for converting testosterone to the more potent DHT.
| Feature | This compound (A-S) | Androsterone Glucuronide (A-G) | Key Insights |
| Primary Origin | Adrenal Glands[1][2] | Primarily from peripheral and hepatic conversion of adrenal and gonadal androgen precursors[3][4] | A-S is a strong indicator of adrenal androgen production, whereas A-G provides a broader picture of total androgenic activity. |
| Serum Concentration | Approximately 10-fold higher than A-G[2] | Lower than A-S[2] | The higher concentration of A-S may offer advantages in analytical sensitivity. |
| Clinical Significance | Correlates strongly with dehydroepiandrosterone (B1670201) sulfate (DHEAS), another adrenal androgen.[2][5] Levels are not consistently elevated in hirsutism.[2] | Considered a better marker for hirsutism and polycystic ovary syndrome (PCOS) than A-S.[6][7] Levels are elevated in women with acne.[5][8] | A-G appears to be more closely linked to the clinical manifestations of hyperandrogenism. |
| Marker of 5α-reductase activity | Considered a potential marker, but evidence in hirsute women is not strong.[1][2] | A more accepted marker of both hepatic and peripheral 5α-reductase activity.[3][9] | For studies focused on 5α-reductase activity, A-G is generally the preferred biomarker. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the differences in serum concentrations of A-S and A-G in different populations.
Table 1: Serum Concentrations in Healthy and Hirsute Women
| Analyte | Healthy Women (mean ± SD/SEM) | Hirsute Women (mean ± SD/SEM) | Reference |
| This compound | 3.0 ± 0.5 µmol/L | 3.0 ± 0.4 µmol/L (not significantly different) | [2] |
| Androsterone Glucuronide | 42.9 ± 4.0 ng/mL | 100.3 ± 28.0 ng/mL (p < 0.05) | [6] |
Table 2: Correlation of A-S and A-G with Androgen Precursors in Hirsute Women
| Correlation | This compound (A-S) | Androsterone Glucuronide (A-G) | Reference |
| with DHEAS | R = 0.59 (P < 0.001) | Correlated | [2][6] |
| with Androstenedione | Weak correlation | Correlated | [2][6] |
| with Testosterone | No significant correlation | Not specified | [2] |
Signaling and Metabolic Pathways
The metabolic fate of androgens is a complex process involving multiple enzymatic steps. The diagram below illustrates the key pathways leading to the formation of this compound and Androsterone glucuronide.
Experimental Protocols
Accurate quantification of this compound and Androsterone glucuronide is critical for their use as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their measurement, offering high sensitivity and specificity.
Key Experiment: Quantification of Serum this compound and Glucuronide by LC-MS/MS
Objective: To determine the circulating concentrations of A-S and A-G in human serum.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: Serum samples (typically 100-200 µL) are treated with a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), often containing an internal standard (e.g., deuterated A-S or A-G).[10]
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is further purified using a solid-phase extraction cartridge (e.g., C18 or Oasis HLB) to remove interfering substances.[11][12] The analytes are then eluted with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.[10]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode for sulfates and glucuronides. Detection and quantification are performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for A-S, A-G, and their respective internal standards.
-
The workflow for a typical LC-MS/MS experiment is depicted below.
Conclusion
Both this compound and Androsterone glucuronide provide valuable information regarding androgen metabolism. The choice between these two markers should be guided by the specific research question.
-
This compound is a reliable marker of adrenal androgen output .
-
Androsterone glucuronide serves as a more comprehensive marker of total androgenic activity , including peripheral and hepatic metabolism, and is particularly useful in the investigation of conditions such as hirsutism and PCOS .
For researchers aiming to obtain a complete picture of androgen dynamics, the simultaneous measurement of both A-S and A-G, along with their precursors, is recommended. The use of highly specific and sensitive LC-MS/MS methods is essential for accurate and reliable quantification of these important metabolic markers.
References
- 1. Plasma androsterone/epiandrosterone sulfates as markers of 5 alpha-reductase activity: effect of finasteride in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origin and significance of plasma androsterone glucuronide levels: a parameter of adrenal androgen secretion and hepatic 5 alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANDROSTERONE GLUCURONIDE IS A MARKER OF ADRENAL HYPERANDROGENISM IN HIRSUTE WOMEN | Semantic Scholar [semanticscholar.org]
- 5. Androsterone glucuronide - Wikipedia [en.wikipedia.org]
- 6. Androgen sulfate and glucuronide conjugates in nonhirsute and hirsute women with polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Serum androsterone conjugates differentiate between acne and hirsutism in hyperandrogenic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of 5 alpha-reductase activity in hirsute women: comparison of serum androstanediol glucuronide with urinary androsterone and aetiocholanolone excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
A Comparative Analysis of Androsterone Sulfate Levels Across Diverse Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Androsterone sulfate (B86663) levels in different human populations, supported by experimental data and detailed methodologies. The primary focus of clinical and research measurement is on its precursor, Dehydroepiandrosterone (B1670201) sulfate (DHEA-S), due to its significantly higher and more stable circulating concentrations, which reflects adrenal androgen production.[1][2] This document will therefore primarily present data on DHEA-S as a key biomarker.
Data Presentation: Quantitative Comparison of DHEA-S Levels
Serum DHEA-S concentrations exhibit significant variability based on age, sex, and ethnicity.[3][4][5][6] The following tables summarize typical DHEA-S levels across these demographics. It is important to note that reference ranges may vary slightly between laboratories.[7]
Table 1: Age and Sex-Related Differences in Serum DHEA-S Levels (µg/dL)
| Age Group | Males (µg/dL) | Females (µg/dL) |
| 1-12 months | 4.8 - 64.1 | 4.8 - 64.1 |
| 1-4 years | 0.1 - 56.4 | 1.8 - 97.2 |
| 5-8 years | 18 - 194 | 26.1 - 141.9 |
| 9-11 years | 49.5 - 270.5 | 35 - 192.6 |
| 12-14 years | 49.5 - 270.5 | 67.8 - 328.6 |
| 15-19 years | 115.3 - 459.6 | 110 - 433.2 |
| 18-29 years | 110 - 510 | 45 - 320 |
| 20-29 years | 280 - 640 | 65 - 380 |
| 30-39 years | 110 - 370[7] / 120 - 520[8] | 40 - 325[7] / 45 - 270[8] |
| 40-49 years | 45 - 345[7] / 95 - 530[8] | 25 - 220[7] / 32 - 240[8] |
| 50-59 years | 25 - 240[7] / 70 - 310[8] | 15 - 170[7] / 26 - 200[8] |
| 60-69 years | < 204[7] / 42 - 290[8] | < 145[7] / 13 - 130[8] |
| > 69 years | < 204[7] / 28 - 175[8] | < 145[7] / 17 - 90[8] |
Note: Data compiled from multiple sources, which may account for overlapping ranges.[7][8]
Table 2: Ethnic and Geographical Variations in DHEA-S Levels
| Population Group | Key Findings on DHEA-S/Androgen Metabolite Levels |
| Ethnicity | Log circulating DHEA-S concentrations were found to be highest among Chinese and Japanese women and lowest among African American and Hispanic women, a pattern that persisted after adjusting for age, smoking, and BMI.[6] Black men have been observed to have higher levels of estrogens (estradiol, estrone) compared to Caucasians or Asians.[9] Asian men have been found to have lower levels of glucuronidated androgen metabolites.[9] |
| Geography | There is significant geographical variation in sex steroid levels. For instance, Asian men in Hong Kong and Japan, but not in the United States, had total testosterone (B1683101) levels approximately 20% higher than other groups.[9] Age-adjusted mean DHEA-S levels were 20% higher in Swedish men compared to U.S. Caucasians.[9] |
Experimental Protocols
The quantification of Androsterone sulfate and its precursors is critical for research and clinical diagnostics. The two primary methodologies employed are immunoassays and liquid chromatography-mass spectrometry (LC-MS/MS).
Immunoassay
Immunoassays are widely used for routine clinical measurement of DHEA-S. These methods are typically automated and offer high throughput.
-
Principle: Competitive binding immunoenzymatic assay.[10]
-
Procedure:
-
A serum sample is introduced to a reaction vessel.
-
A known quantity of a labeled DHEA-S analog (e.g., enzyme-linked) and a specific antibody are added.
-
The DHEA-S in the sample competes with the labeled analog for binding sites on the antibody.
-
The amount of bound labeled analog is inversely proportional to the concentration of DHEA-S in the sample.
-
The signal is measured, and the concentration is determined by comparison to a standard curve.
-
-
Limitations: Non-extraction testosterone immunoassays can be nonspecific due to interference from closely related steroids like DHEA-S.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the reference method for steroid hormone analysis due to its high specificity and sensitivity.[11]
-
Principle: This method provides three levels of selectivity: sample preparation, chromatographic separation, and mass spectrometric detection.[12]
-
Sample Preparation and Extraction:
-
To 100 µL of serum, 25 µL of an internal standard solution (containing isotopically labeled analogs like testosterone-¹³C₃, androstenedione-¹³C₃, and DHEAS-²H₅) is added.[12]
-
200 µL of methanol (B129727) and 550 µL of water are added, and the sample is mixed.[12]
-
The sample is centrifuged to precipitate proteins.[12]
-
The supernatant is then subjected to solid-phase extraction (SPE) for further purification.[12]
-
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the different steroids are separated based on their physicochemical properties as they pass through a column.
-
Mass Spectrometric Detection: The separated steroids are ionized and detected by a mass spectrometer. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each analyte and its internal standard, ensuring high specificity and accurate quantification.[12]
-
Analytical Sensitivity: This method can achieve precise quantification at low concentrations, for example, 0.14 µmol/L for DHEA-S.
Mandatory Visualizations
Signaling Pathway of Androgen Synthesis
The following diagram illustrates the synthesis pathway of androgens from cholesterol, highlighting the production of DHEA, DHEA-S, and their conversion to more potent androgens.[1][13][14]
Caption: Androgen synthesis pathway from cholesterol.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the major steps involved in the quantification of this compound (and other androgens) using Liquid Chromatography-Mass Spectrometry.
Caption: Workflow for androgen analysis by LC-MS/MS.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Dehydroepithis compound - Wikipedia [en.wikipedia.org]
- 3. Age changes and sex differences in serum dehydroepithis compound concentrations throughout adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The influence of age and gender on serum dehydroepiandrosterone sulphate (DHEA-S), IL-6, IL-6 soluble receptor (IL-6 sR) and transforming growth factor beta 1 (TGF-β1) levels in normal healthy blood donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relationship of circulating dehydroepiandrosterone, testosterone, and estradiol to stages of the menopausal transition and ethnicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucsfhealth.org [ucsfhealth.org]
- 8. How To Interpret Your DHEAS Test Results [rupahealth.com]
- 9. Evidence for Geographical and Racial Variation in Serum Sex Steroid Levels in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Validation of ELISA and Mass Spectrometry for Androsterone Sulfate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. Androsterone sulfate (B86663), a key metabolite of androgens, serves as an important biomarker in various physiological and pathological processes. The choice of analytical method for its measurement can significantly impact experimental outcomes. This guide provides a comprehensive cross-validation of two widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a detailed comparison of their performance, experimental protocols, and underlying principles.
Method Comparison: A Tale of Two Technologies
The selection between ELISA and LC-MS/MS for Androsterone sulfate measurement involves a trade-off between throughput, cost, specificity, and accuracy. While ELISA offers a high-throughput and cost-effective solution suitable for screening large numbers of samples, LC-MS/MS provides superior specificity and accuracy, which is critical for detailed quantitative analysis and distinguishing between structurally similar steroid molecules.[1]
Key Considerations:
-
Specificity: LC-MS/MS is inherently more specific than immunoassays.[2] Immunoassays can be prone to cross-reactivity with other structurally related steroids, potentially leading to overestimated concentrations.[3] In contrast, LC-MS/MS separates analytes chromatographically before detection based on their unique mass-to-charge ratio, minimizing interference.
-
Sensitivity: Both techniques can offer high sensitivity. However, LC-MS/MS often achieves lower limits of quantification (LLOQ), enabling the measurement of trace amounts of this compound.[4][5]
-
Accuracy and Precision: Validated LC-MS/MS methods generally demonstrate high accuracy and precision, with inter-day coefficients of variation (CV) often below 10%.[6] While ELISA kits can also provide good precision, their accuracy can be influenced by matrix effects and cross-reactivity.
-
Throughput and Cost: ELISA is well-suited for high-throughput screening due to its plate-based format and relatively simple workflow. It is also generally more cost-effective in terms of instrumentation and reagents compared to the more complex and expensive LC-MS/MS systems.[1]
Quantitative Performance Data
The following tables summarize the typical performance characteristics of ELISA and LC-MS/MS for the quantification of this compound and related steroid sulfates. Data is compiled from published literature and commercially available kit specifications.
Table 1: Performance Characteristics of ELISA for Androsterone and Related Steroid Sulfates
| Parameter | Typical Value | Source |
| Intra-Assay Precision (CV%) | < 10% | [7][8][9] |
| Inter-Assay Precision (CV%) | < 12% | [7][8][9] |
| Analytical Sensitivity | 90.9 pg/mL (for DHEA-S) | [8] |
| Assay Range | 96 - 60,000 pg/mL (for DHEA-S) | [8] |
Table 2: Performance Characteristics of LC-MS/MS for this compound
| Parameter | Typical Value | Source |
| Lower Limit of Quantification (LLOQ) | 0.08 - 1 ng/mL | [4][6] |
| Linearity (R²) | > 0.99 | |
| Accuracy (% Recovery) | 90 - 110% | [5] |
| Intra-Assay Precision (CV%) | 2.4% | [4][6] |
| Inter-Assay Precision (CV%) | 2.4% | [4][6] |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of this compound using ELISA and LC-MS/MS.
This compound ELISA Protocol (Competitive Assay)
This protocol is a generalized representation based on commercially available competitive ELISA kits for steroid hormones.[7][9][10][11][12]
-
Sample Preparation:
-
Serum/Plasma: Often used directly or with a simple dilution in the provided assay buffer.
-
Urine/Saliva: May require dilution and/or extraction depending on the kit instructions.
-
-
Assay Procedure:
-
Prepare all reagents, standards, and samples.
-
Add a defined volume of standard or sample to each well of the microtiter plate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated this compound (tracer) to each well.
-
Add the specific anti-Androsterone sulfate antibody to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a defined period to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
This compound LC-MS/MS Protocol
This protocol is based on published methods for the analysis of steroid sulfates.[4][5][6]
-
Sample Preparation:
-
Add an internal standard (e.g., deuterated this compound) to the serum or plasma samples.
-
Perform protein precipitation using a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
Evaporate the final extract to dryness and reconstitute in a mobile phase-compatible solvent.
-
-
LC Separation:
-
Inject the reconstituted sample into a liquid chromatography system.
-
Separate the analytes on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operating in negative ion mode for sulfates.
-
Monitor specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Metabolic Pathway of this compound.
Caption: ELISA and LC-MS/MS Experimental Workflow.
References
- 1. Multicenter comparison of LC-MS/MS, radioimmunoassay, and ELISA for assessment of salivary cortisol and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Metabolism | GLOWM [glowm.com]
- 3. monobind.com [monobind.com]
- 4. Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. assaygenie.com [assaygenie.com]
- 8. Dehydroepithis compound (DHEA-S) Competitive ELISA Kit (EIADHEA) - Invitrogen [thermofisher.com]
- 9. ADT(Androsterone) ELISA Kit [elkbiotech.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. assaygenie.com [assaygenie.com]
Androsterone Sulfate: A Comparative Guide to its Utility as a 5-Alpha-Reductase Activity Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of androsterone (B159326) sulfate (B86663) with other key biomarkers for assessing 5-alpha-reductase activity. The following sections detail the performance of androsterone sulfate against alternatives, supported by experimental data, and provide methodologies for their measurement.
Introduction to 5-Alpha-Reductase and its Markers
The enzyme 5-alpha-reductase plays a critical role in androgen metabolism, catalyzing the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). Accurate measurement of its activity is crucial for diagnosing and managing various androgen-related disorders and for the development of targeted therapeutics. Several biomarkers have been employed to assess 5-alpha-reductase activity, with the testosterone/dihydrotestosterone (T/DHT) ratio being a classical marker. However, downstream metabolites of androgens, such as this compound and androsterone glucuronide, have emerged as potentially valuable alternatives.
Comparative Analysis of 5-Alpha-Reductase Markers
This compound is the most abundant 5-alpha-reduced androgen metabolite in circulation.[1] Its utility as a direct marker of 5-alpha-reductase activity has been a subject of investigation, with studies showing both promise and limitations.
One study suggests that plasma levels of this compound and its epimer, epiandrosterone (B191177) sulfate, provide information comparable to plasma DHT in assessing 5-alpha-reductase activity, particularly in the context of inhibition by drugs like finasteride (B1672673).[2] In men treated with finasteride, the decline in plasma androsterone/epiandrosterone sulfates paralleled the decrease in DHT levels, with both dropping to approximately 50% of their baseline values.[2]
However, in conditions such as hirsutism in women, the utility of this compound as a marker is less clear. While it is a major metabolite, its levels may not consistently reflect increased 5-alpha-reductase activity and are thought to be primarily of adrenal origin.[1] In hirsute women with polycystic ovary syndrome (PCOS), serum androsterone glucuronide levels showed a more significant increase (134%) compared to this compound (38%) when compared to nonhirsute women with PCOS, suggesting that androsterone glucuronide may be a more sensitive indicator of peripheral androgen action in this population.[3]
The T/DHT ratio remains a cornerstone for diagnosing 5-alpha-reductase deficiency. An elevated T/DHT ratio is a hallmark of this condition.[4] In one study, a T/DHT ratio cutoff of 27.3 was able to distinguish individuals with 5-alpha-reductase 2 deficiency from those with androgen insensitivity syndrome with a sensitivity of 93.8% and a specificity of 100%.[5] However, this ratio can be influenced by various factors and may not always be definitive, especially in prepubertal individuals where hCG stimulation is often required to obtain informative results.[4][6]
Here is a summary of the quantitative data for these markers:
| Marker | Population/Condition | Key Findings | Sensitivity | Specificity | Reference |
| This compound | Healthy men treated with finasteride | Declined in parallel with DHT | - | - | [2] |
| Hirsute women (PCOS) | 38% increase compared to non-hirsute PCOS | - | - | [3] | |
| T/DHT Ratio | 5-alpha-reductase 2 deficiency vs. Androgen Insensitivity Syndrome | Cutoff > 27.3 for diagnosis | 93.8% | 100% | [5] |
| Prepubertal males with suspected 5-alpha-reductase deficiency | hCG stimulation often required | - | - | [4][6] | |
| Androsterone Glucuronide | Hirsute women (PCOS) | 134% increase compared to non-hirsute PCOS | - | - | [3] |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount for reliable assessment of 5-alpha-reductase activity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis due to its high sensitivity and specificity.
Measurement of this compound by LC-MS/MS
This protocol is based on established methods for the analysis of sulfated androgens.
1. Sample Preparation:
-
To 200 µL of serum, add an internal standard solution containing a stable isotope-labeled this compound.
-
Precipitate proteins by adding 400 µL of acetone.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol (B129727) in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other endogenous compounds.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Measurement of Testosterone and Dihydrotestosterone (T/DHT Ratio) by LC-MS/MS
This protocol outlines a common method for the simultaneous measurement of T and DHT.
1. Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing stable isotope-labeled testosterone (e.g., ¹³C₃-Testosterone) and DHT (e.g., ¹³C₃-DHT).
-
Perform liquid-liquid extraction by adding 1 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 9:1 v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B to ensure separation of T and DHT.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in positive mode.
-
MRM: Monitor the specific precursor-to-product ion transitions for testosterone, DHT, and their respective internal standards.
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.
Caption: 5-alpha-reductase metabolic pathway.
Caption: LC-MS/MS experimental workflow.
References
- 1. This compound: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma androsterone/epiandrosterone sulfates as markers of 5 alpha-reductase activity: effect of finasteride in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen sulfate and glucuronide conjugates in nonhirsute and hirsute women with polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Alpha-Reductase Deficiency Workup: Laboratory Studies, Imaging Studies, Histologic Findings [emedicine.medscape.com]
- 5. Differences of adrenal‐derived androgens in 5α‐reductase deficiency versus androgen insensitivity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5α-reductase-2 Deficiency’s Effect on Human Fertility - PMC [pmc.ncbi.nlm.nih.gov]
Serum vs. Urinary Androsterone Sulfate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of serum and urinary androsterone (B159326) sulfate (B86663) as biomarkers for researchers, scientists, and drug development professionals. We delve into the correlation between their levels, present detailed experimental protocols for their measurement, and illustrate the relevant metabolic and experimental workflows.
Introduction
Androsterone sulfate is a significant metabolite of androgens, and its quantification in biological fluids is crucial for a wide range of research areas, including endocrinology, clinical chemistry, and pharmacology. The choice between serum and urine as a matrix for measuring this compound depends on the specific research question, the required analytical sensitivity, and the desired window of measurement. This guide aims to provide an objective comparison to aid in this selection process.
Data Presentation: Correlation of Androgen Levels
While direct correlation data between serum and urinary this compound is not extensively available in the current literature, a 2024 study provides valuable insights into the relationship between urinary androsterone (the precursor to this compound) and various serum androgens. These findings suggest that urinary androgen metabolites can serve as reliable indicators of systemic androgen levels.
A recent study involving 44 girls aged 6-13 years assessed the correlation between 10 urinary androgen metabolites and 4 serum androgens.[1][2][3] The results demonstrated that the sum of urinary androgen metabolites is a good marker for circulating androstenedione, testosterone, and free testosterone.[1][2][3] Notably, urinary androsterone showed the highest Pearson correlation coefficients with all measured serum androgens, indicating a strong relationship.[2]
Table 1: Pearson's Correlation Coefficients (r) between Urinary Androsterone and Serum Androgens [2]
| Serum Androgen | Pearson's Correlation Coefficient (r) with Urinary Androsterone |
| Dehydroepiandrosterone-Sulfate (DHEA-S) | 0.62 |
| Androstenedione | 0.77 |
| Testosterone | 0.82 |
| Free Testosterone | 0.84 |
These strong positive correlations suggest that urinary androsterone levels reflect the systemic androgen environment, making urine a viable and non-invasive alternative to serum for assessing androgen metabolism.
Experimental Protocols
The accurate quantification of this compound in both serum and urine is critical for reliable research outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its sensitive and specific measurement.
Protocol for Simultaneous Quantification of this compound in Serum and Urine using LC-MS/MS
This protocol is adapted from a method described for the quantitative analysis of specific androgens in human serum and urine.[4]
1. Sample Preparation
-
Serum:
-
Protein precipitation or liquid-liquid extraction (LLE) can be utilized.
-
For LLE: To a serum sample, add a solution of stable isotope-labeled internal standards.
-
Extract the androgens using an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Urine:
-
Perform liquid-liquid extraction (LLE).
-
To a urine sample, add a solution of stable isotope-labeled internal standards.
-
Extract the androgens using an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Utilize a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Use electrospray ionization (ESI) in negative ion mode for the detection of this compound.
-
Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
3. Quantification
-
Construct a calibration curve using known concentrations of this compound standards.
-
Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
Metabolic Pathway of this compound Formation
The following diagram illustrates the key steps in the metabolic conversion of precursor androgens to androsterone and its subsequent sulfation.
Caption: Metabolic pathway leading to the formation of this compound.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the simultaneous analysis of this compound in serum and urine samples using LC-MS/MS.
Caption: Workflow for serum and urinary this compound analysis.
Conclusion
The decision to use serum or urine for the measurement of this compound should be guided by the specific objectives of the study. While serum provides a direct measure of the circulating concentration at a single point in time, urine offers a non-invasive method to assess the cumulative excretion of androgen metabolites over a period. The strong correlation between urinary androsterone and key serum androgens suggests that urine is a robust matrix for evaluating systemic androgen status. The provided LC-MS/MS protocol offers a reliable and sensitive method for the simultaneous quantification of this compound in both biological fluids, enabling researchers to conduct comprehensive studies in androgen metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Reproducibility of Androsterone Sulfate Measurements
For researchers, scientists, and drug development professionals, the accuracy and consistency of biomarker measurements are paramount. Androsterone sulfate (B86663) (AS), a key adrenal androgen metabolite, is increasingly recognized for its role in various physiological and pathological processes. However, the reliability of its measurement across different laboratories has been a subject of scrutiny. This guide provides an objective comparison of the reproducibility of AS measurements, highlighting the evolution of analytical methods and presenting supporting experimental data to aid in the selection of appropriate analytical techniques and partner laboratories.
The landscape of steroid hormone analysis has undergone a significant transformation, moving from traditional immunoassays to more specific and sensitive mass spectrometry-based methods. This evolution has had a profound impact on the inter-laboratory reproducibility of results. While historical data using older techniques revealed considerable variability for AS measurements, modern methods demonstrate a marked improvement in consistency, a critical factor for multi-site clinical trials and collaborative research.
Inter-Laboratory Reproducibility: A Tale of Two Methods
The reproducibility of analytical measurements is typically assessed by the coefficient of variation (CV), which quantifies the percentage of variation of measurements, and the intraclass correlation coefficient (ICC), which measures the reliability of ratings or measurements for clusters. A lower CV and a higher ICC are indicative of better reproducibility.
A historical perspective on AS measurement reproducibility comes from a 1991 study which highlighted significant inter-laboratory variability. In contrast, recent studies on structurally similar sulfated androgens, like dehydroepiandrosterone (B1670201) sulfate (DHEA-S), using liquid chromatography-tandem mass spectrometry (LC-MS/MS) showcase a significant leap forward in cross-lab consistency.
Table 1: Inter-Laboratory Reproducibility of Androsterone Sulfate (AS) and a Structurally Similar Analyte (DHEA-S) Using Different Analytical Methods
| Analyte | Analytical Method | Number of Labs | Inter-Laboratory CV (%) | Intraclass Correlation Coefficient (ICC) |
| This compound (AS) | Immunoassay (presumed) | 3 | 36% | 0.59 |
| DHEA-S | LC-MS/MS (In-house calibrators) | 9 | 7.2% | Not Reported |
| DHEA-S | LC-MS/MS (External calibrators) | 9 | 4.9% | Not Reported |
| DHEA-S | LC-MS/MS | 5 | <10% (mean bias) | Not Reported |
Data for AS is from a 1991 study and likely reflects the performance of radioimmunoassays. Data for DHEA-S is from recent studies (2023 and 2024) and represents the performance of modern LC-MS/MS methods.
The stark difference in inter-laboratory CVs between the older immunoassay data for AS and the recent LC-MS/MS data for DHEA-S underscores the superior reproducibility of the latter. The use of external calibrators in LC-MS/MS methods further improves agreement between laboratories, highlighting the importance of standardization.
The Methodological Divide: Immunoassay vs. LC-MS/MS
The disparity in reproducibility between immunoassays and LC-MS/MS stems from fundamental differences in their analytical principles.
Immunoassays , which rely on the specific binding of an antibody to the target analyte, can be susceptible to cross-reactivity from structurally similar endogenous steroids. This can lead to inaccuracies and variability between different antibody lots and assay platforms.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) , on the other hand, offers a higher degree of specificity. It physically separates the analyte of interest from other matrix components using liquid chromatography before detecting and quantifying it based on its unique mass-to-charge ratio through tandem mass spectrometry. This multi-layered specificity minimizes the risk of interference and leads to more consistent results across different laboratories.
Below is a detailed comparison of the typical experimental protocols for immunoassay and LC-MS/MS for the measurement of sulfated steroids like this compound.
Table 2: Comparison of Experimental Protocols for the Measurement of Sulfated Steroids
| Step | Immunoassay (e.g., Radioimmunoassay - RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Often minimal, direct measurement in serum or plasma. May involve a delipidation step. | Protein Precipitation: Removal of proteins by adding a solvent like acetonitrile. Solid-Phase Extraction (SPE): Optional but recommended for cleaner samples and increased sensitivity. This step isolates the analyte from interfering substances. |
| Analytical Principle | Competitive binding between a radiolabeled known amount of AS and the unlabeled AS in the sample for a limited number of antibody binding sites. | Chromatographic Separation: The sample extract is injected into a liquid chromatograph to separate AS from other molecules based on its chemical properties. Mass Spectrometric Detection: The separated AS is ionized and then fragmented. Specific parent and daughter ion transitions are monitored for highly selective detection and quantification. |
| Detection | Measurement of radioactivity. The amount of bound radioactivity is inversely proportional to the concentration of AS in the sample. | Detection of specific mass-to-charge ratios of the analyte and its fragments. |
| Quantification | Interpolation from a standard curve generated using known concentrations of AS. | Calculation based on the peak area ratio of the analyte to a stable isotope-labeled internal standard. |
| Key Advantages | High throughput, relatively low cost per sample. | High specificity, high sensitivity, ability to measure multiple analytes in a single run. |
| Key Disadvantages | Prone to cross-reactivity, potential for matrix effects, variability between antibody lots. | Higher initial instrument cost, more complex method development, requires skilled operators. |
Visualizing the Workflow: Inter-Laboratory Comparison of this compound Measurement
To ensure the reliability of results in multi-center studies, a well-defined workflow for inter-laboratory comparison is essential. The following diagram illustrates a typical process.
Signaling Pathway of Androgen Action
This compound is a metabolite of the androgen signaling pathway. Understanding this pathway is crucial for interpreting the clinical and biological significance of its measured levels.
Conclusion and Recommendations
The reproducibility of this compound measurements has significantly improved with the adoption of LC-MS/MS technology. For researchers and drug development professionals, the choice of analytical method and laboratory partner is critical for generating reliable and comparable data.
Key Recommendations:
-
Prioritize LC-MS/MS Methods: For studies requiring high accuracy, specificity, and inter-laboratory reproducibility, LC-MS/MS should be the method of choice for AS measurement.
-
Inquire about Standardization: When selecting a contract research organization or collaborating laboratory, inquire about their participation in external quality assessment (EQA) schemes and their use of certified reference materials or external calibrators to ensure traceability and comparability of results.
-
Request Validation Data: Always request detailed method validation data, including accuracy, precision (intra- and inter-assay CVs), and specificity, before initiating a study.
-
Consider Historical Data with Caution: When interpreting or comparing data from older studies that likely used immunoassays, be mindful of the potential for higher variability and method-specific biases.
Androsterone Sulfate in Polycystic Ovary Syndrome: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Androsterone (B159326) sulfate (B86663) in the context of Polycystic Ovary Syndrome (PCOS), a prevalent and complex endocrine disorder. While direct serum measurements of Androsterone sulfate are less commonly reported in PCOS literature compared to its precursors, this guide synthesizes available data on its urinary excretion, the activity of key enzymes in its metabolic pathway, and the diagnostic utility of related androgens. Experimental data and detailed methodologies are presented to support an objective comparison for research and drug development applications.
Executive Summary
Polycystic Ovary Syndrome is characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. This compound, a major metabolite of androgen metabolism, reflects the activity of 5α-reductase, an enzyme implicated in the pathophysiology of PCOS. While its direct role as a primary diagnostic biomarker is still under investigation, its urinary levels and the pathways leading to its formation offer valuable insights into the hyperandrogenic state of PCOS. This guide explores the comparative data on Androsterone and its precursors, details the advanced analytical methods for their quantification, and illustrates the key metabolic pathways involved.
Comparative Data: Androsterone and its Precursors in PCOS
While comprehensive data on serum this compound is limited, studies on urinary excretion of its non-sulfated form, androsterone, provide significant insights. Research indicates a notable increase in urinary androsterone in women with PCOS, pointing towards enhanced androgen metabolism.
One study highlighted that women with PCOS who exhibit an increased ratio of dehydroepiandrosterone (B1670201) (DHEA) to its sulfated form (DHEAS), suggesting impaired DHEA sulfation, have significantly higher urinary excretion of androsterone. This finding points to a dysregulation in androgen synthesis and metabolism in a subset of PCOS patients.
Table 1: Urinary Androgen Metabolite Excretion in PCOS vs. Controls
| Metabolite | PCOS with Increased DHEA/DHEAS Ratio (median, μ g/24h ) | Healthy Controls (median, μ g/24h ) | P-value |
| Androsterone | 2496 | 1214 | 0.0002 |
| Etiocholanolone | 2076 | 1133 | 0.0069 |
Data adapted from a study on impaired DHEA sulfation in PCOS.
Furthermore, a study involving an oral challenge with DHEA found that women with PCOS had a significantly higher increase in the 5α-reduced urinary androgen metabolite, androsterone, compared to healthy controls, further supporting the evidence of enhanced 5α-reductase activity in this syndrome.[1]
In contrast to the clear elevation in urinary androsterone, serum levels of its precursor, DHEAS, are elevated in only about 20-30% of individuals with PCOS.[2] This suggests that while adrenal androgen production may be increased in a subset of patients, the peripheral conversion of androgens is a crucial factor in the hyperandrogenism of PCOS.
Signaling Pathways and Metabolic Conversion
The synthesis of this compound is intricately linked to the overall androgen metabolism pathway, which is often dysregulated in PCOS. A key enzyme in this pathway is 5α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT) and is also involved in the production of androsterone from androstenedione. Several studies have provided evidence for increased 5α-reductase activity in women with PCOS, contributing to the clinical signs of hyperandrogenism.[3][4]
The following diagram illustrates the simplified androgen metabolism pathway leading to the formation of Androsterone.
Caption: Simplified androgen metabolism pathway highlighting the role of 5α-reductase.
Experimental Protocols
Accurate quantification of androgens is critical for research and clinical diagnostics in PCOS. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard methods, offering higher specificity and accuracy compared to immunoassays.
Measurement of Serum Androgens by LC-MS/MS
This method is suitable for the simultaneous quantification of multiple androgens in serum.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing deuterated analogues of the target androgens.
-
Precipitate proteins by adding acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Analytes are ionized using an appropriate source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).
-
Quantification is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[5]
-
Measurement of Urinary Steroid Metabolites by GC-MS
This method is ideal for comprehensive steroid profiling in urine.
-
Sample Preparation:
-
Derivatization:
-
The extracted steroids are subjected to a two-step derivatization process to increase their volatility and improve their chromatographic properties. This typically involves methoximation of keto-groups followed by silylation of hydroxyl-groups.[6]
-
-
Gas Chromatography:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column.
-
A temperature program is used to separate the different steroid metabolites based on their boiling points and interactions with the stationary phase.[7]
-
-
Mass Spectrometric Detection:
-
The separated compounds are introduced into a mass spectrometer.
-
Electron ionization (EI) is commonly used, and the mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.[6]
-
The following diagram illustrates a typical workflow for urinary steroid metabolite analysis by GC-MS.
Caption: Experimental workflow for urinary steroid analysis by GC-MS.
Conclusion and Future Directions
The comparative analysis of this compound and its related metabolites provides compelling evidence for altered androgen metabolism in Polycystic Ovary Syndrome, primarily characterized by enhanced 5α-reductase activity. While serum this compound itself may not be a primary diagnostic marker, the measurement of urinary androsterone and the assessment of the DHEA/DHEAS ratio can serve as valuable research tools to understand the pathophysiology of hyperandrogenism in PCOS.
For drug development professionals, targeting the 5α-reductase pathway presents a potential therapeutic strategy for mitigating the hyperandrogenic symptoms of PCOS. Further research focusing on large-scale, direct quantification of serum this compound using highly specific methods like LC-MS/MS is warranted to fully elucidate its role and clinical utility in PCOS. The continued development and application of advanced analytical techniques will be crucial in unraveling the complexities of steroid metabolism in this multifaceted syndrome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Measurement of serum testosterone using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Increased 5 alpha-reductase activity and adrenocortical drive in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Androsterone Sulfate: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Androsterone (B159326) sulfate (B86663), a steroid metabolite, is classified as a hazardous waste due to its potential health risks.[1] This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.
Hazard Classification and Safety Profile
Androsterone sulfate sodium is categorized as a hazardous substance with the following classifications:
-
Carcinogenicity, Category 2 (H351): Suspected of causing cancer.[1]
-
Reproductive Toxicity, Category 1 (H360): May damage fertility or the unborn child.[1][2]
Given these classifications, this material and its container must be disposed of as hazardous waste.[1] It is crucial to prevent this substance from entering the sewage system or the environment.
Quantitative Safety Data
| Parameter | Value | Reference |
| Hazard Codes | H351, H360 | [1][2] |
| Hazard Class | Carcinogenicity (Category 2), Reproductive Toxicity (Category 1) | [1][2] |
| Water Hazard Class | WGK 2: Obviously hazardous to water (Germany) | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires adherence to established hazardous waste management protocols. The following steps provide a clear workflow for safe disposal.
-
Waste Identification and Segregation:
-
Personal Protective Equipment (PPE):
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste accumulation.[8][9] The original container, if in good condition, is an ideal choice.[3]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazards (e.g., "Carcinogenic," "Reproductive Hazard").[8]
-
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10] Do not transport hazardous waste across public hallways.[10]
-
Crucially, do not dispose of this compound down the drain. [1][11]
-
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. biosynth.com [biosynth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
Personal protective equipment for handling Androsterone sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Androsterone sulfate (B86663), including detailed operational and disposal plans.
Chemical Identifier:
-
Name: Androsterone sulfate
-
CAS Number: 1852-41-1[1]
Hazard Identification and Health Effects
This compound is a steroid metabolite and should be handled with care due to its potential health risks. According to safety data sheets, it is suspected of causing cancer and may damage fertility or the unborn child. The non-sulfated form, Androsterone, is known to cause skin and eye irritation. Ingestion may lead to irritation of the digestive tract, and inhalation can cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Should conform to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. Inspect before use. |
| Lab Coat | Long-sleeved, appropriate for the level of contamination risk. | |
| Apron | Chemical-resistant apron for additional protection. | |
| Respiratory Protection | Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. Use a full-face respirator if exposure limits are exceeded or irritation is experienced. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for minimizing the risk of exposure during the handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood or other ventilated enclosure for all procedures that may generate dust or aerosols.
-
An eyewash station and safety shower must be readily accessible in the work area.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid generating dust.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials into a sealed, labeled container for disposal.
-
Decontaminate: Thoroughly decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste and contaminated materials (e.g., gloves, liners) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, sealed container.
Disposal Protocol:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Disposal Decision Pathway
Caption: A decision pathway for the proper disposal of this compound waste.
Occupational Exposure Limits
Specific occupational exposure limits (OELs) for this compound have not been established. In the absence of a specific OEL, it is imperative to handle this compound as a potent compound and to minimize exposure to the lowest reasonably achievable level.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
